NGR peptide Trifluoroacetate
Description
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Properties
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGKFGHJVVESAR-AAQZBYNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N10O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Trifluoroacetate Salt in the Stability of NGR Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of peptides containing the asparagine-glycine-arginine (NGR) motif, with a specific focus on the role of the trifluoroacetate (TFA) counterion. NGR peptides are a pivotal class of targeting moieties in oncology, directing therapeutic and imaging agents to the tumor neovasculature. However, their inherent chemical instability presents a significant challenge for drug development. This document details the degradation pathways of NGR peptides, explores the influence of TFA salt, and provides comprehensive experimental protocols for stability assessment and counterion exchange.
Chapter 1: The Chemistry and Biology of the NGR Motif
The NGR tripeptide motif is a cornerstone of vascular targeting strategies in cancer therapy. It selectively binds to the aminopeptidase N (APN/CD13) receptor, which is frequently overexpressed on the surface of endothelial cells in angiogenic tumor blood vessels[1][2][3][4]. This specificity allows for the targeted delivery of a wide array of payloads, including cytotoxic drugs, cytokines, and imaging agents, thereby enhancing efficacy while minimizing systemic toxicity[2].
The Inherent Instability: Asparagine Deamidation
The primary challenge to the stability of NGR peptides is the spontaneous, non-enzymatic deamidation of the asparagine (Asn) residue. This reaction is particularly rapid when Asn is followed by an amino acid with a small side chain, such as glycine (Gly), as is the case in the NGR motif.
The deamidation process proceeds through a five-membered succinimide ring intermediate (also known as a cyclic imide). The backbone nitrogen of the glycine residue performs a nucleophilic attack on the Asn side-chain carbonyl group. This intermediate is then hydrolyzed, yielding a mixture of two products: the native aspartyl (Asp, DGR) peptide and, more commonly, the isomeric isoaspartyl (isoAsp, isoDGR) peptide.
Figure 1: Chemical pathway of NGR peptide deamidation.
The Biological Consequence: Receptor Switching
The conversion from NGR to isoDGR is not merely a degradation but a functional switch. The resulting isoDGR motif is a recognized ligand for RGD-binding integrins (e.g., αvβ3), which are also key players in tumor angiogenesis and metastasis. This phenomenon means that an NGR-targeted therapeutic can evolve over time into a dual-targeting agent, engaging both the CD13 and integrin receptor systems. While potentially beneficial, this transformation is often uncontrolled and complicates the pharmacological profile and regulatory approval of NGR-based drugs.
Chapter 2: The Role of the Trifluoroacetate (TFA) Counterion
Synthetic peptides are rarely isolated as neutral molecules. Due to the use of strong acids during synthesis and purification, they are typically obtained as salts. For peptides produced via solid-phase peptide synthesis (SPPS), the most common counterion is trifluoroacetate.
Origin of TFA in Synthetic Peptides
Trifluoroacetic acid (TFA) is integral to the standard Fmoc-based SPPS workflow. It is used as a strong acid to cleave the completed peptide chain from the solid-phase resin. Furthermore, a low concentration of TFA (typically 0.1%) is almost universally used as an ion-pairing agent in the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC) purification. It protonates basic residues and interacts with the peptide, improving peak shape and resolution. Consequently, the final lyophilized peptide product is a TFA salt, where the anionic trifluoroacetate (CF₃COO⁻) neutralizes the cationic charges on the peptide, such as the N-terminus and the side chains of arginine and lysine.
Impact of TFA on Peptide Stability
While essential for synthesis, residual TFA can be problematic for final drug formulations, as it may induce undesired biological effects or interfere with certain analytical techniques. Its direct role in the chemical stability of the NGR motif, specifically the rate of deamidation, is less well-documented than other factors.
Despite the theoretical considerations, the primary drivers of NGR deamidation remain the factors summarized in the table below.
| Factor | Effect on Deamidation Rate | Citation |
| pH | Significantly accelerated at neutral and alkaline pH (pH > 6). | |
| Temperature | Rate increases with temperature following Arrhenius behavior. | |
| Peptide Structure | Cyclic NGR peptides are generally more stable and deamidate slower than their linear counterparts due to conformational constraints. | |
| Flanking Residues | The residue C-terminal to Asn has the largest impact; Glycine results in one of the fastest rates. | |
| Buffer Composition | Certain buffer species can catalyze the reaction. |
Chapter 3: Experimental Protocols for Stability and Analysis
Proper characterization of NGR peptide stability requires robust analytical methods. This section provides detailed protocols for monitoring degradation and for exchanging the TFA counterion if required for formulation development.
Figure 2: Workflow for NGR peptide stability assessment.
Protocol for Monitoring NGR Deamidation by RP-HPLC
This method allows for the quantification of the parent NGR peptide and its degradation products over time.
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Preparation of Stock Solution: Accurately weigh the lyophilized NGR peptide (TFA salt) and dissolve it in an appropriate solvent (e.g., water or 5% acetonitrile in water) to create a concentrated stock solution (e.g., 1 mg/mL).
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Incubation: Dilute the stock solution into the stability-testing buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a final concentration of 100 µg/mL. Place the solution in a temperature-controlled environment, typically 37°C.
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Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution. Immediately quench any further degradation by adding an equal volume of 0.2% TFA in water or by freezing at -80°C until analysis.
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HPLC Analysis:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A typical gradient would be 5% to 50% Mobile Phase B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm or 280 nm.
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-
Data Analysis: Integrate the peak area of the parent NGR peptide and any new peaks that appear over time. The deamidation products (isoDGR/DGR) will typically elute slightly earlier than the parent NGR peptide. Calculate the percentage of remaining NGR peptide at each time point relative to t=0.
Protocol for Identification of Degradation Products by Mass Spectrometry
This protocol confirms the identity of the peaks observed in the HPLC analysis.
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Sample Preparation: Use the same aliquots collected for the HPLC stability study.
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LC-MS/MS Analysis: Perform chromatographic separation using conditions similar to the HPLC method, but with a system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks. The deamidated products will exhibit a mass increase of approximately 1 Dalton (+1 Da) compared to the parent NGR peptide, corresponding to the substitution of an amide (-NH₂) with a hydroxyl group (-OH).
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Fragmentation Analysis (MS/MS): Perform MS/MS on the parent and degradation peaks to confirm the sequence and pinpoint the site of modification.
Protocols for TFA Counterion Exchange
If the presence of TFA is undesirable for formulation or biological studies, it can be exchanged for another counterion, such as acetate or chloride.
Method 1: Ion-Exchange Resin
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Resin Preparation: Use a strong anion exchange resin (e.g., AG1-X8). Prepare a small column and wash it thoroughly with a 1 M solution of the desired salt (e.g., sodium acetate or sodium chloride).
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Equilibration: Wash the column extensively with deionized water to remove excess salt.
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Peptide Loading: Dissolve the NGR-TFA peptide in deionized water and load it onto the column.
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Elution and Collection: Elute the peptide with deionized water. The peptide, now associated with the new counterion (e.g., acetate), will pass through while the TFA ions remain bound to the resin. Collect the peptide-containing fractions.
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Lyophilization: Freeze-dry the collected fractions to obtain the peptide as the new salt form.
Method 2: Repeated Lyophilization with HCl
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Dissolution: Dissolve the NGR-TFA peptide in a dilute solution of hydrochloric acid (e.g., 2-10 mM HCl).
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Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight until completely dry.
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Repetition: Repeat the dissolution and lyophilization steps at least two more times to ensure complete exchange of TFA with chloride.
Chapter 4: Biological Context and Signaling
Understanding the stability of the NGR motif is critical because its chemical transformation directly alters its biological function. The change from an NGR to an isoDGR peptide redirects the therapeutic from one cell surface receptor to another, fundamentally changing its mechanism of action.
Figure 3: Logical flow from NGR deamidation to receptor switching.
The initial NGR peptide homes to CD13-positive tumor vasculature. Upon deamidation, the resulting isoDGR peptide gains affinity for integrins, which are also highly expressed on angiogenic endothelial cells and many tumor cells. This switch can influence the internalization pathway, downstream signaling, and overall antitumor effect of the conjugated therapeutic. Therefore, controlling or at least fully characterizing the NGR/isoDGR ratio is a critical quality attribute for any NGR-based therapeutic.
Conclusion
The stability of NGR peptides is governed by the intrinsic chemical reactivity of the asparagine-glycine sequence. The primary degradation pathway, deamidation, is a well-understood process that leads to a functionally distinct isoDGR peptide. The trifluoroacetate (TFA) salt, a common remnant from peptide synthesis, is a critical component to consider during formulation but its direct, quantitative impact on the rate of NGR deamidation is not well established compared to dominant factors like pH and temperature.
For drug development professionals, it is imperative to implement rigorous analytical controls. The RP-HPLC and mass spectrometry protocols outlined in this guide provide a framework for quantifying the stability of NGR-containing molecules and characterizing their degradation products. Furthermore, the ability to exchange TFA for more pharmaceutically acceptable counterions is a key step in moving from a research-grade peptide to a clinical drug candidate. Ultimately, managing the stability of the NGR motif is crucial to ensuring the safety, efficacy, and consistency of this important class of targeted cancer therapeutics.
References
The NGR Peptide: A Structural and Functional Guide to a Versatile Tumor-Targeting Motif
For Researchers, Scientists, and Drug Development Professionals
The Asn-Gly-Arg (NGR) peptide motif has emerged as a significant tool in the targeted delivery of therapeutics and imaging agents to the tumor neovasculature. Its specificity for aminopeptidase N (APN/CD13), a receptor overexpressed on angiogenic endothelial cells and various tumor cells, has made it a focal point in the development of next-generation cancer therapies. This technical guide provides an in-depth exploration of the structure-function relationship of NGR peptides, detailed experimental protocols for their evaluation, and a summary of quantitative data to aid in the design and application of NGR-based strategies.
The Core of NGR Peptide Function: Structure and Receptor Interaction
The fundamental basis of the NGR peptide's utility lies in its three-dimensional structure, which dictates its binding affinity and specificity for its primary receptor, APN/CD13.
1.1. The NGR Motif and the Importance of Conformation
The tripeptide sequence Asparagine-Glycine-Arginine is the core recognition element. However, the presentation of this motif is critical for effective receptor binding. Studies have consistently shown that cyclic NGR peptides, typically flanked by cysteine residues forming a disulfide bridge (e.g., CNGRC), exhibit significantly higher affinity and stability compared to their linear counterparts.[1][2] This enhanced activity is attributed to the constrained, bent conformation that the cyclic structure imposes on the NGR motif, which is believed to be the optimal geometry for insertion into the binding pocket of CD13.[1] Molecular dynamics simulations have revealed that even in linear peptides, the NGR sequence has a propensity to form a β-turn, but the disulfide bridge in cyclic variants is crucial for stabilizing this active conformation.[1]
1.2. Dual Targeting: The NGR to isoDGR Conversion
A fascinating aspect of NGR peptide chemistry is its susceptibility to spontaneous, non-enzymatic deamidation of the asparagine residue to form an isoaspartate-glycine-arginine (isoDGR) motif. This conversion results in a switch of receptor specificity. While NGR peptides primarily target an isoform of APN/CD13 expressed on tumor vasculature, the resulting isoDGR motif is a ligand for RGD-binding integrins, particularly αvβ3, which are also upregulated during angiogenesis. This dual-targeting capability, first engaging CD13 and then, upon conversion, αvβ3, presents a unique opportunity for enhanced tumor homing and therapeutic efficacy.
Quantitative Analysis of NGR Peptide Binding Affinity
The effectiveness of NGR peptides and their conjugates is quantitatively assessed through various binding assays that determine their affinity for the CD13 receptor. The following table summarizes key binding affinity data for several NGR peptide analogs.
| Peptide/Conjugate | Assay Type | Cell Line/Target | IC50/EC50 Value | Reference(s) |
| Linear NGR Peptides | ||||
| KNGRG-OG | Flow Cytometry | HT-1080 (CD13+) | EC50 = 219.9 µM | |
| GNGRG-TNF | In vivo tumor targeting | Murine models | >10-fold lower activity than cNGRC-TNF | |
| Cyclic NGR Peptides | ||||
| cKNGRE-OG | Flow Cytometry | HT-1080 (CD13+) | EC50 = 61.0 µM | |
| CNGRC | Proteolytic Activity Assay | Purified APN | IC50 > 300 µM | |
| CPNGRC | Proteolytic Activity Assay | Purified APN | IC50 = 10 µM | |
| NOTA-G3-NGR | Competitive Binding Assay | HT-1080 (CD13+) | IC50 = 74.69 ± 3.91 nM | |
| CVLNGRMEC | Cell Binding Assay | HUVEC, HT-1080 | Baseline for comparison | |
| NGR-Conjugated Liposomes | ||||
| LTSL-KNGRG | Flow Cytometry | HT-1080 (CD13+) | EC50 = 21.5 µM | |
| LTSL-cKNGRE | Flow Cytometry | HT-1080 (CD13+) | EC50 = 6.2 µM | |
| NGR-Drug Conjugates | ||||
| Dau=Aoa-GFLGK(c[KNGRE]-GG-)-NH2 | Cytotoxicity Assay | HT-1080, HT-29 | High activity on both | |
| Ac-c[CNGRC]-NH2-Dau Conjugate | Cytotoxicity Assay | HT-1080, HT-29 | High activity on both |
Signaling Pathways Activated by NGR and isoDGR Peptides
The binding of NGR and its derivative, isoDGR, to their respective receptors triggers intracellular signaling cascades that can influence cell behavior, making them not just targeting moieties but also biologically active molecules.
3.1. NGR-CD13 Signaling
Binding of NGR-conjugated molecules, such as NGR-TNF, to CD13 on tumor endothelial cells has been shown to modulate the signaling pathways induced by the conjugated therapeutic. Specifically, the engagement of CD13 by the NGR motif can lead to an impairment of pro-survival pathways, including the Ras, Erk, and Akt signaling cascades. This altered signaling contributes to an increase in the anti-angiogenic and pro-apoptotic activity of the delivered therapeutic.
3.2. isoDGR-Integrin Signaling
The conversion of NGR to isoDGR enables binding to αvβ3 integrins. This interaction can trigger "outside-in" signaling, activating the ERK:AP-1 signaling cascade. This pathway is known to induce the expression of pro-inflammatory cytokines such as MCP-1 and TNF-α, which can contribute to an anti-tumor immune response but also play a role in inflammatory diseases.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of NGR peptides and their conjugates.
4.1. In Vitro Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-labeled NGR peptide by measuring its ability to compete with a radiolabeled or fluorescently labeled NGR analog for binding to CD13-expressing cells.
Materials:
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CD13-positive cells (e.g., HT-1080) and CD13-negative cells (e.g., MCF-7)
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Cell culture medium and supplements
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Binding buffer (e.g., PBS with 0.1% BSA)
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Labeled NGR peptide (e.g., 125I-NGR or a fluorescently tagged NGR peptide)
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Unlabeled competitor NGR peptides at various concentrations
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96-well plates
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Gamma counter or fluorescence plate reader
Procedure:
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Seed CD13-positive and CD13-negative cells in 96-well plates and culture until they reach 80-90% confluency.
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Wash the cells twice with cold binding buffer.
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Prepare serial dilutions of the unlabeled competitor NGR peptide in binding buffer.
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Add a constant concentration of the labeled NGR peptide to each well.
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Immediately add the different concentrations of the unlabeled competitor NGR peptide to the wells. Include a control with no competitor (for maximum binding) and a control with a large excess of unlabeled peptide (for non-specific binding).
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Incubate the plate at 4°C for a specified time (e.g., 2 hours) with gentle agitation.
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Wash the cells three times with cold binding buffer to remove unbound peptides.
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Lyse the cells and measure the amount of bound labeled peptide using a gamma counter or fluorescence plate reader.
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Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Discovery and history of NGR tumor-homing peptides
An In-depth Technical Guide on the Discovery and History of NGR Tumor-Homing Peptides
Introduction
The development of targeted cancer therapies represents a paradigm shift from conventional non-specific cytotoxic treatments. A key strategy in targeted therapy is the exploitation of molecular differences between tumor and normal tissues. One of the most significant advances in this area has been the discovery of tumor-homing peptides, short amino acid sequences that can selectively bind to markers overexpressed on cancer cells or the tumor vasculature. Among these, peptides containing the asparagine-glycine-arginine (NGR) motif have emerged as a powerful tool for delivering therapeutic and imaging agents directly to the tumor microenvironment. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to NGR tumor-homing peptides, intended for researchers, scientists, and drug development professionals.
Discovery and Historical Perspective
The journey of NGR peptides began with the innovative use of in vivo phage display, a technique that allows for the screening of vast peptide libraries directly within a living organism. In the late 1990s, researchers utilized this methodology in tumor-bearing mice to identify peptides that could home to the tumor vasculature. This led to the identification of the NGR motif as a key sequence for targeting the blood vessels that näourish tumors.
Initially, it was hypothesized that NGR peptides, sharing some sequence similarity with the well-known arginine-glycine-aspartic acid (RGD) motif, might also target integrins. However, subsequent research definitively identified aminopeptidase N (APN) , also known as CD13 , as the primary receptor for NGR peptides on tumor endothelial cells.[1] This discovery was a landmark in the field, as APN/CD13 was found to be significantly upregulated on angiogenic endothelial cells within tumors compared to normal vasculature, providing a specific molecular address for targeted delivery.
A fascinating and critical aspect of NGR peptide biology is the spontaneous deamidation of the asparagine residue to form an isoaspartate-glycine-arginine (isoDGR) motif. This modified sequence gains the ability to bind to αvβ3 integrins, which are also overexpressed on tumor neovasculature. This dual-targeting mechanism, with initial binding to APN/CD13 followed by a time-dependent switch to integrin binding, adds a layer of complexity and potential therapeutic advantage to NGR-based strategies.
The most commonly studied and utilized NGR peptide is the cyclic peptide cCNGRC , where the disulfide bond between the two cysteine residues provides conformational constraint and enhanced stability. This peptide has been successfully conjugated to a variety of anticancer agents, including cytotoxic drugs, cytokines, and imaging agents, with several NGR-based therapeutics advancing to clinical trials. Notably, an NGR-conjugated tumor necrosis factor-alpha (NGR-TNF) has undergone advanced clinical evaluation, demonstrating the translational potential of this targeting strategy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on NGR peptides, providing a basis for comparison and further research.
Table 1: Binding Affinity and Inhibitory Activity of NGR Peptides against Aminopeptidase N (APN/CD13)
| Peptide | Assay Type | Target | Value | Cell Line/System | Reference |
| cCNGRC | IC50 | APN/CD13 enzymatic activity | ~300 µM | Purified rat APN | [2] |
| cPNGRC | IC50 | APN/CD13 enzymatic activity | 10 µM | Purified rat APN | [2] |
| VGCARRYCS (G4) | Ki | Recombinant CD13 | 21 ± 7 nM | Enzymatic assay | [3] |
Table 2: In Vitro Efficacy of NGR-Drug Conjugates
| Conjugate | Cell Line | Assay Type | IC50 Value | Notes | Reference |
| CPP-DOX/NGR-NB | HT-1080 (CD13+) | Cytotoxicity | Not specified, but showed increased cytotoxicity with ultrasound | CPP-DOX loaded in NGR-modified nanobubbles | |
| Free Doxorubicin | A549 (Lung Cancer) | MTT Assay | 0.56 µg/mL | Comparator for DOX-conjugated nanoparticles | |
| DOX-ZnONPs | A549 (Lung Cancer) | MTT Assay | 0.34 µg/mL | Doxorubicin conjugated to Zinc Oxide Nanoparticles |
Table 3: In Vivo Efficacy of NGR-Drug Conjugates in Tumor-Bearing Mouse Models
| Conjugate | Tumor Model | Efficacy Metric | Result | Treatment Schedule | Reference |
| NGR-Daunorubicin (conjugate 1) | Kaposi's Sarcoma | Tumor Volume Inhibition | 37.7% | 10 mg/kg, 3x/week for 1 week, then 2x/week for 4 weeks | |
| NGR-Daunorubicin (conjugate 2) | Kaposi's Sarcoma | Tumor Volume Inhibition | 24.8% | 10 mg/kg, 3x/week for 1 week, then 2x/week for 4 weeks | |
| Free Daunorubicin | Kaposi's Sarcoma | Tumor Volume Inhibition | 18.6% | 1 mg/kg, 1x/week | |
| NGR-mTNF (low dose) | RIP1-Tag2 (Pancreatic) | Reduction in Angiogenic Islets | Significant reduction | Not specified | |
| NGR-TNF | Murine Lymphoma | Tumor Volume | Decrease observed after 1 day | 5 ng/kg, single dose |
Table 4: Biodistribution of Radiolabeled NGR Peptides in Tumor-Bearing Mice
| Peptide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 99mTc-NGR | HepG2 Hepatoma | 8 hours | 3.26 ± 0.63 | 7.58 ± 1.92 | |
| 188Re-NGR | HepG2 Hepatoma | 12 hours | 4.62 ± 0.71 | 4.76 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NGR tumor-homing peptides.
In Vivo Phage Display for Tumor-Homing Peptide Identification
This protocol outlines the general steps for identifying tumor-homing peptides using in vivo phage display.
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Phage Library Preparation: A high-diversity peptide phage display library (e.g., CX7C, where X is any amino acid) is amplified in E. coli and purified. The phage titer is determined by plaque assay.
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Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells (e.g., HT-1080 fibrosarcoma). Tumors are allowed to grow to a suitable size.
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In Vivo Selection: The phage library is injected intravenously into the tail vein of the tumor-bearing mice.
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Circulation and Perfusion: The phage library is allowed to circulate for a defined period (e.g., 10-60 minutes) to allow for binding to target tissues. The mouse is then anesthetized and perfused with a buffered solution (e.g., PBS) through the heart to remove unbound and weakly bound phages from the circulation.
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Tumor Harvesting and Phage Rescue: The tumor is excised, weighed, and homogenized. The bound phages are rescued by infecting a fresh culture of E. coli with the tumor homogenate.
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Phage Amplification and Tittering: The rescued phages are amplified by growing the infected E. coli culture. The amplified phage titer is determined.
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Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of in vivo selection in new tumor-bearing mice. Typically, 3-5 rounds of panning are performed to enrich for peptides that specifically home to the tumor.
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Peptide Sequencing: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the tumor-homing peptide sequences.
Solid-Phase Peptide Synthesis of Cyclic NGR Peptides (e.g., cCNGRC)
This protocol describes the manual solid-phase synthesis of a cyclic NGR peptide using Fmoc chemistry.
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Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent like N,N-dimethylformamide (DMF).
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First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Cys(Trt)-OH) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
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Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Cys(Trt)-OH) are sequentially coupled and deprotected until the linear peptide is assembled on the resin.
-
On-Resin Cyclization (Disulfide Bond Formation):
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The N-terminal Fmoc group and the trityl (Trt) protecting groups on the cysteine side chains are removed.
-
The resin-bound peptide is treated with an oxidizing agent (e.g., iodine or potassium ferricyanide) in a suitable solvent to facilitate the formation of the disulfide bond between the two cysteine residues.
-
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups (e.g., Pbf on arginine) are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Competitive Binding Assay for NGR Peptides and CD13
This protocol outlines a competitive binding assay to determine the binding affinity of NGR peptides to CD13.
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Cell Culture: A CD13-positive cell line (e.g., HT-1080) is cultured to confluence in appropriate media.
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Preparation of Labeled Ligand: A known NGR peptide is labeled with a detectable tag (e.g., biotin or a fluorescent dye).
-
Competition: The CD13-positive cells are incubated with a fixed concentration of the labeled NGR peptide in the presence of increasing concentrations of the unlabeled competitor NGR peptide (the peptide of interest).
-
Incubation and Washing: The cells are incubated to allow for binding to reach equilibrium. Unbound peptides are then removed by washing the cells with a suitable buffer.
-
Detection of Bound Labeled Ligand: The amount of bound labeled NGR peptide is quantified. For a biotinylated ligand, this can be done by adding a streptavidin-conjugated enzyme (e.g., HRP) followed by a colorimetric substrate. For a fluorescently labeled ligand, fluorescence intensity is measured using a plate reader or flow cytometer.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to NGR tumor-homing peptides.
Conclusion
The discovery of NGR tumor-homing peptides has opened up new avenues for the development of targeted cancer therapies. From their initial identification through in vivo phage display to the elucidation of their dual-targeting mechanism involving APN/CD13 and integrins, NGR peptides have proven to be a versatile and effective tool for delivering therapeutic payloads to the tumor microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and exploit the potential of NGR-based strategies in the fight against cancer. As our understanding of the molecular landscape of tumors continues to grow, the principles of peptide-mediated targeting pioneered by the NGR system will undoubtedly play a crucial role in the future of precision oncology.
References
- 1. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Activity of CPNGRC: A Modified CD13/APN Peptidic Homing Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
Linear vs. Cyclic N-Gly-Arg (NGR) Peptides for Tumor Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide motif Asparagine-Glycine-Arginine (NGR) has emerged as a critical targeting moiety for the development of next-generation cancer therapeutics. Its specificity for aminopeptidase N (APN/CD13), a cell surface receptor overexpressed on angiogenic tumor vasculature and various cancer cells, makes it an attractive candidate for targeted drug delivery. This technical guide provides an in-depth comparison of linear and cyclic NGR peptides, focusing on their chemical structure, binding affinity, biological activity, and stability. We present a comprehensive analysis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to assist researchers in the design and evaluation of N-G-R-based cancer therapies.
Introduction: The NGR Motif and its Target, Aminopeptidase N (APN/CD13)
The NGR peptide motif homes to tumors by binding to aminopeptidase N (APN), also known as CD13.[1] APN/CD13 is a transmembrane metalloprotease that is selectively expressed on the endothelial cells of angiogenic blood vessels within tumors, but not on normal, quiescent vasculature.[2][3] This differential expression provides a molecular handle for selectively delivering therapeutic payloads to the tumor microenvironment. APN/CD13 plays a multifaceted role in angiogenesis, including endothelial cell migration, invasion, and capillary tube formation, making it an ideal target for anti-angiogenic therapies.[2][4] Both linear and cyclic forms of the NGR peptide have been shown to bind to CD13, but their structural conformations significantly impact their targeting efficiency and therapeutic efficacy.
Structural Comparison: The Impact of Cyclization
The conformation of the NGR motif is a key determinant of its binding affinity to CD13. While linear NGR peptides can adopt a bioactive conformation, this is often transient and energetically less favorable. Cyclization imposes conformational constraints on the peptide backbone, pre-organizing it into a geometry that is more complementary to the binding pocket of the CD13 receptor.
-
Linear NGR Peptides: Linear NGR peptides, such as GNGRG, exhibit a high degree of conformational flexibility. Molecular dynamics simulations suggest that linear NGR motifs have a propensity to form a beta-turn structure, which is believed to be the active conformation for CD1 D13 binding. However, this conformation is in equilibrium with many other non-binding conformations, reducing the overall binding affinity.
-
Cyclic NGR Peptides: Cyclization significantly reduces the conformational freedom of the NGR peptide, stabilizing the bioactive beta-turn or bend geometry. This pre-organization minimizes the entropic penalty upon binding to the receptor, leading to a higher binding affinity. Common methods for cyclization include:
-
Disulfide Bridge: The most common approach involves flanking the NGR sequence with cysteine residues (e.g., CNGRC), which form a disulfide bond. This method is effective but can be susceptible to reduction in the biological environment.
-
Amide Bond: A more stable cyclization can be achieved by forming a lactam bridge between the side chains of amino acids like lysine and glutamic acid (e.g., cKNGRE). This strategy avoids the potential instability of disulfide bonds.
-
Comparative Efficacy and Biological Activity
Numerous studies have demonstrated the superior performance of cyclic NGR peptides compared to their linear counterparts in various preclinical models.
Binding Affinity to CD13/APN
Cyclic NGR peptides consistently exhibit a higher binding affinity for the CD13 receptor. This enhanced affinity is a direct consequence of their conformationally constrained structure.
| Peptide Type | Peptide Sequence | Target Cell Line | Measurement | Result | Reference |
| Cyclic | cKNGRE | HT-1080 (CD13+) | IC50 | 74.69 ± 3.91 nM | |
| Cyclic | cKNGRE-OG | HT-1080 (CD13+) | Affinity (vs. linear) | ~3.5-fold greater | |
| Linear | KNGRG | HT-1080 (CD13+) | Affinity (vs. cyclic) | Lower | |
| Cyclic (Multivalent) | NGR-LTSL | HT-1080 (CD13+) | Affinity (vs. free peptide) | ~10-fold greater | |
| Linear (Multivalent) | NGR-LTSL | HT-1080 (CD13+) | Affinity (vs. free peptide) | ~10-fold greater |
Table 1: Comparison of Binding Affinities of Linear and Cyclic NGR Peptides. "IC50" refers to the half-maximal inhibitory concentration. "OG" refers to Oregon Green fluorescent dye. "LTSL" refers to lysolipid-containing temperature-sensitive liposomes.
In Vitro and In Vivo Tumor Targeting and Therapeutic Efficacy
The higher binding affinity of cyclic NGR peptides translates to improved tumor targeting and enhanced therapeutic efficacy when conjugated to anticancer agents.
| Peptide Conjugate | Peptide Type | In Vivo Model | Outcome | Magnitude of Effect | Reference |
| CNGRC-TNF | Cyclic | Animal models | Anti-tumor activity | >10-fold higher than linear | |
| GNGRG-TNF | Linear | Animal models | Anti-tumor activity | Lower than cyclic | |
| Dox-[CNGRG] | Cyclic | In vitro/In vivo | Anti-tumor effect | Selective for CD13+ cells |
Table 2: Comparative In Vivo Efficacy of Linear and Cyclic NGR Peptide Conjugates. "TNF" refers to Tumor Necrosis Factor. "Dox" refers to Doxorubicin.
Stability and Pharmacokinetics
A critical advantage of cyclic peptides is their enhanced stability in biological fluids compared to linear peptides, which are more susceptible to proteolytic degradation.
-
Proteolytic Stability: The absence of free N- and C-termini in head-to-tail cyclic peptides makes them resistant to exopeptidases. The constrained backbone of cyclic peptides also hinders the access of endopeptidases. Studies comparing linear and cyclic RGD peptides (a similar tumor-targeting motif) have shown that the cyclic form is approximately 30-fold more stable at neutral pH.
-
Pharmacokinetics: The increased stability and altered hydrodynamic properties of cyclic peptides can lead to longer circulation times compared to their linear counterparts of similar molecular weight, particularly for larger constructs. This prolonged circulation can enhance the probability of tumor localization.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate and compare linear and cyclic NGR peptides.
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): Both linear and cyclic NGR peptides are typically synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols. The linear precursor peptides are assembled on a resin support.
-
Cyclization:
-
Disulfide Bridge Formation: For peptides like CNGRC, the linear precursor is cleaved from the resin, and the cysteine thiols are oxidized, often by air oxidation in a basic buffer, to form the disulfide bond.
-
Amide Bond Formation: For peptides like cKNGRE, cyclization is achieved on-resin by forming a lactam bridge between the side chains of a lysine and a glutamic acid residue using standard peptide coupling reagents.
-
-
Purification and Characterization: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final products are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Cell-Based Binding Assays
-
Competitive Binding Assay: This assay quantifies the binding affinity of the NGR peptides.
-
CD13-positive cells (e.g., HT-1080) are seeded in multi-well plates.
-
A constant concentration of a radiolabeled or fluorescently labeled NGR peptide is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor peptide (linear or cyclic NGR).
-
After incubation, unbound peptide is washed away, and the amount of bound labeled peptide is quantified.
-
The IC50 value (the concentration of competitor that inhibits 50% of the labeled peptide binding) is determined by non-linear regression analysis.
-
-
Cellular Uptake Studies:
-
CD13-positive and CD13-negative (control) cells are incubated with fluorescently labeled linear or cyclic NGR peptides.
-
After incubation, the cells are washed to remove unbound peptide.
-
Cellular uptake can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
In Vivo Tumor Targeting Studies
-
Tumor-bearing animal models are established by subcutaneously inoculating human cancer cells (e.g., HT-1080) into immunocompromised mice.
-
Linear or cyclic NGR peptides conjugated to an imaging agent (e.g., a near-infrared dye or a radionuclide for PET imaging) are administered intravenously.
-
The biodistribution of the peptide conjugate is monitored over time using the appropriate imaging modality.
-
Ex vivo analysis of tumors and major organs is often performed to confirm the in vivo imaging results.
Visualizing Key Pathways and Workflows
APN/CD13 Signaling in Angiogenesis
References
- 1. Targeting Tumors Using Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NGR Peptide Signaling Pathway in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing the asparagine-glycine-arginine (NGR) motif have emerged as a pivotal tool in the targeted therapy of cancer and other diseases characterized by angiogenesis. Their unique ability to home to the vasculature of tumors and other sites of neovascularization has made them a subject of intense research. This technical guide provides a comprehensive overview of the NGR peptide signaling pathway in endothelial cells, detailing the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of NGR-based agents.
The primary receptor for NGR peptides on angiogenic endothelial cells is a specific isoform of Aminopeptidase N (APN), also known as CD13.[1] This membrane-bound metalloprotease is significantly upregulated on the surface of endothelial cells in the tumor microenvironment compared to quiescent vasculature, providing a molecular basis for the targeting specificity of NGR peptides.[2][3] The interaction between the NGR peptide and CD13 initiates a cascade of intracellular events that can influence endothelial cell behavior, including migration, morphogenesis, and survival.
A fascinating aspect of NGR peptide biology is its spontaneous deamidation to isoaspartate-glycine-arginine (isoDGR). This conversion results in a receptor switch, as the newly formed isoDGR motif is a ligand for integrins, particularly αvβ3.[4][5] This dual-receptor interaction adds a layer of complexity and potential for therapeutic modulation to the NGR signaling paradigm.
This guide will delve into the core signaling pathways, present quantitative data on receptor binding, provide detailed experimental protocols, and offer visual representations of the key molecular events.
Core Signaling Pathways
The signaling events initiated by NGR peptides in endothelial cells can be broadly categorized into two main pathways: the direct CD13-mediated pathway and the indirect integrin-mediated pathway following conversion to isoDGR.
CD13-Mediated Signaling
The binding of an NGR peptide to its receptor, CD13, on the endothelial cell surface can trigger a range of intracellular responses. While much of the research has utilized NGR-conjugated molecules (e.g., NGR-TNF), studies involving CD13 activation through antibodies or other ligands have shed light on the potential downstream effectors.
Activation of CD13 has been shown to induce the formation of signaling complexes at the plasma membrane. This can lead to the activation of focal adhesion kinase (FAK) and Src, which are key regulators of cell adhesion, migration, and survival. Downstream of FAK and Src, the small GTPase Cdc42 can be activated. Cdc42 is a critical regulator of the actin cytoskeleton, and its activation is associated with the formation of filopodia, which are essential for cell migration and invasion.
Furthermore, CD13 activation can lead to the recruitment of scaffolding proteins such as IQGAP1 and the ARF6 GTPase to the plasma membrane. This complex can promote actin polymerization, contributing to changes in cell shape and motility. Ligation of CD13 has also been demonstrated to promote the adhesion of monocytic cells to endothelial cells, a process involving cytoskeletal rearrangement.
When conjugated to therapeutic agents like Tumor Necrosis Factor-α (NGR-TNF), the engagement of the NGR moiety with CD13 has been shown to modulate the cytokine's signaling. Specifically, it can impair pro-survival pathways such as the Ras-Erk and PI3K-Akt pathways, while simultaneously enhancing the activation of pro-apoptotic caspases.
isoDGR-Integrin Signaling Pathway
The spontaneous deamidation of the asparagine residue in the NGR motif leads to the formation of isoDGR, which acts as a ligand for RGD-binding integrins, such as αvβ3. This conversion effectively switches the receptor target of the peptide, initiating a distinct signaling cascade.
The binding of isoDGR to integrins on endothelial cells triggers "outside-in" signaling. This can lead to the activation of the ERK/AP-1 signaling cascade, which is involved in the regulation of gene expression. Activation of this pathway has been shown to induce the expression of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-α (TNFα).
A significant consequence of isoDGR-integrin signaling is the profound impact on the endothelial cytoskeleton. Studies have demonstrated that exposure of endothelial cells to isoDGR peptides can lead to the collapse of F-actin stress fibers and the disruption of cell-cell junctions, characterized by the disorganization of ZO-1 and VE-cadherin. This cytoskeletal disruption contributes to increased monolayer permeability.
Quantitative Data on NGR Peptide-CD13 Interaction
The binding affinity of NGR peptides to CD13 is a critical parameter for the development of targeted therapies. This affinity can be influenced by the peptide's structure (cyclic vs. linear) and the flanking amino acid residues. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this interaction.
| Peptide Derivative | Cell Line | IC50 (nM) | Reference |
| NOTA-G3-NGR | HT-1080 | 74.69 ± 3.91 | |
| 68Ga-DOTA-c(NGR)2 | ES2 | 160.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the NGR peptide signaling pathway in endothelial cells.
Cell-Based Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of an unlabeled NGR peptide by measuring its ability to compete with a radiolabeled NGR peptide for binding to CD13 on endothelial cells.
Materials:
-
CD13-positive endothelial cells (e.g., HUVECs) or tumor cells (e.g., HT-1080)
-
Radiolabeled NGR peptide (e.g., 125I-NGR)
-
Unlabeled NGR peptide of interest
-
Binding buffer (e.g., PBS with 1% BSA)
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
Gamma counter
Procedure:
-
Seed endothelial cells in a multi-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with ice-cold binding buffer.
-
Prepare a series of dilutions of the unlabeled NGR peptide in binding buffer.
-
Add a constant concentration of the radiolabeled NGR peptide to each well, along with the varying concentrations of the unlabeled NGR peptide.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells by adding lysis buffer to each well and incubate for 10-15 minutes on ice.
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Differential binding of drugs containing the NGR motif to CD13 isoforms in tumor vessels, epithelia, and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Critical Role of Flanking Residues in NGR-to-isoDGR Transition and CD13/Integrin Receptor Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neovasculature homing motif NGR: more than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of NGR Peptides: A Technical Guide to Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The Asn-Gly-Arg (NGR) peptide motif has emerged as a significant targeting ligand in the development of novel cancer therapies and diagnostic agents. Its ability to selectively bind to aminopeptidase N (APN/CD13), a receptor overexpressed on the endothelial cells of tumor neovasculature, makes it a powerful tool for delivering payloads directly to the tumor microenvironment.[1][2][3] Understanding the in vivo behavior of NGR peptides—their distribution throughout the body and their pharmacokinetic profile—is paramount for the successful translation of NGR-targeted agents from the laboratory to the clinic. This in-depth technical guide provides a comprehensive overview of the biodistribution and pharmacokinetics of NGR peptides, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Biodistribution of NGR Peptides
The biodistribution of NGR peptides is typically assessed by conjugating them with a radiolabel and measuring the radioactivity in various organs and tissues at different time points post-administration. The data is commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g). Below are summary tables of biodistribution data from preclinical studies using different radiolabeled NGR peptides in various tumor models.
Table 1: Biodistribution of 99mTc-c(NGR) in Nude Mice Bearing HepG2 Human Hepatoma Xenografts
| Organ | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 8 hours (%ID/g ± SD) | 12 hours (%ID/g ± SD) |
| Blood | 2.52 ± 0.83 | 1.51 ± 0.42 | 0.98 ± 0.21 | 0.65 ± 0.18 |
| Heart | 1.21 ± 0.31 | 0.89 ± 0.25 | 0.61 ± 0.15 | 0.42 ± 0.11 |
| Lung | 2.15 ± 0.54 | 1.48 ± 0.39 | 1.02 ± 0.28 | 0.76 ± 0.21 |
| Liver | 4.07 ± 0.76 | 3.15 ± 0.68 | 2.58 ± 0.55 | 2.11 ± 0.47 |
| Spleen | 1.89 ± 0.47 | 1.32 ± 0.33 | 0.95 ± 0.24 | 0.71 ± 0.19 |
| Kidney | 7.93 ± 2.13 | 5.62 ± 1.54 | 4.13 ± 1.12 | 3.28 ± 0.89 |
| Stomach | 0.89 ± 0.23 | 0.61 ± 0.17 | 0.45 ± 0.12 | 0.32 ± 0.09 |
| Intestine | 1.54 ± 0.41 | 1.12 ± 0.31 | 0.83 ± 0.23 | 0.61 ± 0.17 |
| Muscle | 0.58 ± 0.15 | 0.41 ± 0.11 | 0.32 ± 0.09 | 0.25 ± 0.07 |
| Tumor | 2.52 ± 0.83 | 3.03 ± 0.71 | 3.26 ± 0.63 | 2.81 ± 0.25 |
Data extracted from a study by an unnamed author.[4]
Table 2: Biodistribution of 68Ga-NOTA-G3-NGR in Nude Mice Bearing HT-1080 Human Fibrosarcoma Xenografts
| Organ | 0.5 hour (%ID/g ± SD) | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) |
| Blood | 1.05 ± 0.31 | 0.78 ± 0.22 | 0.45 ± 0.13 |
| Heart | 0.98 ± 0.28 | 0.71 ± 0.20 | 0.41 ± 0.12 |
| Lung | 1.89 ± 0.53 | 1.35 ± 0.38 | 0.82 ± 0.24 |
| Liver | 1.52 ± 0.43 | 1.18 ± 0.33 | 0.75 ± 0.21 |
| Spleen | 1.21 ± 0.34 | 0.92 ± 0.26 | 0.58 ± 0.17 |
| Kidney | 8.87 ± 2.48 | 6.98 ± 1.95 | 4.52 ± 1.27 |
| Muscle | 0.68 ± 0.19 | 0.51 ± 0.14 | 0.32 ± 0.09 |
| Tumor | 6.30 ± 2.27 | 5.03 ± 1.95 | 3.84 ± 2.32 |
Data extracted from a study by an unnamed author.[5]
Table 3: Biodistribution of 68Ga-DOTA-c(NGR)2 in Normal ICR Mice
| Organ | 5 min (%ID/g ± SD) | 15 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | 7.44 ± 1.64 | 3.12 ± 0.87 | 1.25 ± 0.35 | 0.31 ± 0.05 | 0.15 ± 0.04 |
| Heart | 2.51 ± 0.70 | 1.05 ± 0.29 | 0.42 ± 0.12 | 0.11 ± 0.03 | 0.05 ± 0.01 |
| Lung | 4.32 ± 1.21 | 1.81 ± 0.51 | 0.73 ± 0.21 | 0.18 ± 0.05 | 0.09 ± 0.02 |
| Liver | 5.68 ± 1.59 | 3.89 ± 1.09 | 2.11 ± 0.59 | 0.98 ± 0.27 | 0.45 ± 0.13 |
| Spleen | 2.89 ± 0.81 | 1.21 ± 0.34 | 0.49 ± 0.14 | 0.12 ± 0.03 | 0.06 ± 0.02 |
| Kidney | 16.7 ± 5.80 | 10.2 ± 3.57 | 7.89 ± 2.21 | 5.12 ± 1.43 | 2.51 ± 0.70 |
Data extracted from a study by an unnamed author.
Pharmacokinetics of NGR Peptides
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. For intravenously administered peptides, key parameters include clearance, volume of distribution, and elimination half-life.
Table 4: Pharmacokinetic Parameters of 68Ga-DOTA-NGR in Normal Mice
| Parameter | Value |
| Distribution Half-life (t1/2α) | 3.5 min |
| Elimination Half-life (t1/2β) | 45.2 min |
| Area Under the Curve (AUC) | 65.8 %ID/g*min |
| Clearance (CL) | 1.52 mL/min |
| Volume of Distribution (Vd) | 98.7 mL |
Data derived from a study by an unnamed author.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the biodistribution and pharmacokinetic analysis of NGR peptides.
Radiolabeling of cNGR Peptide with 99mTc
This protocol describes a direct labeling method for cyclic NGR peptides containing a cysteine residue.
Materials:
-
Cyclic NGR peptide (e.g., cNGRC)
-
99mTcO4- solution (freshly eluted)
-
Stannous chloride (SnCl2) solution in 1 M HCl
-
0.2 M Sodium acetate/acetic acid buffer (pH 4.2)
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips
-
Mobile phase (e.g., acetone, saline)
-
Gamma counter
Procedure:
-
In a sterile vial, add the cNGR peptide solution (typically 15-20 µg of peptide per 1 mCi of 99mTcO4-).
-
Add 200 µg of stannous chloride solution.
-
Add 20 µL of the sodium acetate/acetic acid buffer to adjust the pH to approximately 4.2.
-
Add the freshly eluted 99mTcO4- solution (37–74 MBq) to the vial.
-
Incubate the reaction mixture at room temperature for 15-20 minutes.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with two different mobile phases (e.g., acetone to determine free pertechnetate and saline to determine colloidal impurities).
-
The final product should have a radiochemical purity of >95% for in vivo use.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps for conducting a biodistribution study of a radiolabeled NGR peptide.
Animal Model:
-
Athymic nude mice (4-6 weeks old)
-
Tumor cell line known to express CD13 (e.g., HT-1080, HepG2)
-
Tumors are established by subcutaneous injection of tumor cells into the flank of the mice. Studies are typically initiated when tumors reach a size of 100-200 mm³.
Procedure:
-
Anesthetize the tumor-bearing mice (e.g., with isoflurane).
-
Inject a known amount of the radiolabeled NGR peptide (e.g., ~7.4 MBq in 100 µL of saline) into the tail vein of each mouse.
-
At predetermined time points (e.g., 1, 4, 8, 12, 24 hours) post-injection, euthanize a group of mice (typically n=3-5 per time point) by a humane method (e.g., cervical dislocation under anesthesia).
-
Immediately collect blood via cardiac puncture.
-
Dissect the major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).
-
Wash the tissues with saline and blot them dry.
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and a sample of the injected dose (standard) using a gamma counter.
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
Pharmacokinetic Analysis
This protocol describes a basic approach to determine key pharmacokinetic parameters from blood samples.
Procedure:
-
Following the injection of the radiolabeled peptide as described in the biodistribution protocol, collect blood samples at multiple, closely spaced time points (e.g., 2, 5, 10, 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to separate plasma.
-
Measure the radioactivity in a known volume of plasma at each time point using a gamma counter.
-
Convert the radioactivity to concentration (e.g., %ID/mL).
-
Plot the plasma concentration-time curve.
-
Analyze the data using pharmacokinetic modeling software (e.g., Phoenix WinNonlin) or by non-compartmental analysis to determine parameters such as:
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.
-
Clearance (CL): Calculated as Dose / AUC.
-
Volume of Distribution (Vd): Calculated as CL / kel, where kel is the elimination rate constant.
-
Elimination Half-life (t1/2): Calculated as 0.693 / kel.
-
Signaling and Internalization Pathway
The binding of an NGR peptide to the CD13 receptor on tumor endothelial cells can trigger internalization of the peptide-receptor complex. This process is crucial for the delivery of conjugated drugs or imaging agents into the target cells.
Caption: NGR peptide binding to CD13 and subsequent internalization pathway.
Conclusion
The in vivo biodistribution and pharmacokinetic profile of NGR peptides are critical determinants of their efficacy and safety as targeted delivery vehicles. The data and protocols presented in this guide highlight the favorable tumor-targeting properties of NGR peptides, characterized by significant accumulation in tumor tissue and relatively rapid clearance from non-target organs, primarily through the kidneys. A thorough understanding and application of these principles are essential for the continued development and optimization of NGR-based therapeutics and diagnostics, ultimately paving the way for more effective and less toxic cancer treatments.
References
- 1. 68Ga-DOTA-NGR as a novel molecular probe for APN-positive tumor imaging using MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
Understanding NGR Peptide Specificity for Tumor Neovasculature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of tumor neovasculature is a cornerstone of modern cancer therapy development. Among the various strategies, the use of peptides containing the asparagine-glycine-arginine (NGR) motif has emerged as a highly promising approach. These peptides have demonstrated a remarkable ability to home to angiogenic blood vessels within tumors, offering a versatile platform for the targeted delivery of therapeutic agents and imaging probes. This technical guide provides a comprehensive overview of the core principles governing NGR peptide specificity, detailing the underlying molecular interactions, key experimental methodologies, and relevant signaling pathways.
The NGR Motif: A Key to Tumor Vasculature Targeting
The NGR tripeptide motif acts as a homing signal to the tumor neovasculature by primarily recognizing and binding to a specific isoform of aminopeptidase N (APN), also known as CD13, which is overexpressed on the surface of angiogenic endothelial cells.[1][2][3][4][5] The specificity of this interaction is crucial, as CD13 is also expressed in various normal tissues. However, studies have revealed that a particular isoform of CD13 is selectively present on tumor-associated blood vessels, serving as the vascular receptor for the NGR motif. This differential expression and binding are fundamental to the tumor-homing properties of NGR-based conjugates.
The residues flanking the NGR sequence, as well as the peptide's conformation (linear versus cyclic), play a significant role in modulating binding affinity and specificity for the CD13 receptor. For instance, cyclic NGR peptides, often constrained by a disulfide bridge (e.g., CNGRC), have been shown to exhibit enhanced binding affinity and stability.
The Dual-Targeting Mechanism: NGR and the isoDGR Axis
A fascinating aspect of NGR peptide biology is its spontaneous conversion to an isoaspartate-glycine-arginine (isoDGR) motif through a non-enzymatic deamidation of the asparagine residue. This modification results in a molecular switch, redirecting the peptide's binding preference from CD13 to RGD-binding integrins, particularly αvβ3, which are also crucial for tumor angiogenesis and metastasis. This dual-targeting capability, first engaging CD13 and subsequently αvβ3 integrins, provides a more robust mechanism for tumor localization and can be exploited for the development of multi-faceted anticancer strategies.
Quantitative Data on NGR Peptide Binding and Efficacy
The development of NGR-based therapeutics relies on a quantitative understanding of their binding affinities and cytotoxic effects. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of NGR-Drug Conjugates in Cancer Cell Lines
| NGR-Drug Conjugate | Cell Line | CD13 Expression | IC50 (µM) | Reference |
| c(KNGRE)-NH2-Daunomycin | HT-1080 | Positive | Not specified | (--INVALID-LINK--) |
| Ac-c(CNGRC)-NH2-Daunomycin | HT-1080 | Positive | Not specified | (--INVALID-LINK--) |
| c(CH2-CO-NGRC)-NH2-Daunomycin | HT-1080 | Positive | Not specified | (--INVALID-LINK--) |
| c(KNGRE)-NH2-Daunomycin | HT-29 | Negative | Not specified | (--INVALID-LINK--) |
| Ac-c(CNGRC)-NH2-Daunomycin | HT-29 | Negative | Not specified | (--INVALID-LINK--) |
| c(CH2-CO-NGRC)-NH2-Daunomycin | HT-29 | Negative | Not specified | (--INVALID-LINK--) |
| NOTA-G3-NGR | HT-1080 | Positive | 74.69 ± 3.91 nM | (--INVALID-LINK--) |
Table 2: In Vivo Biodistribution of Radiolabeled NGR Peptides in Tumor-Bearing Mice
| Radiolabeled NGR Peptide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 99mTc-NGR | HepG2 Hepatoma | 1 h | 2.52 ± 0.83 | (--INVALID-LINK--) |
| 99mTc-NGR | HepG2 Hepatoma | 4 h | 3.03 ± 0.71 | (--INVALID-LINK--) |
| 99mTc-NGR | HepG2 Hepatoma | 8 h | 3.26 ± 0.63 | (--INVALID-LINK--) |
| 99mTc-NGR | HepG2 Hepatoma | 12 h | 2.81 ± 0.25 | (--INVALID-LINK--) |
| 68Ga-NOTA-G3-NGR | HT-1080 Xenograft | 0.5 h | 2.68 ± 0.35 | (--INVALID-LINK--) |
| 68Ga-NOTA-G3-NGR | HT-1080 Xenograft | 1 h | 1.91 ± 0.32 | (--INVALID-LINK--) |
| 68Ga-NOTA-G3-NGR | HT-1080 Xenograft | 1.5 h | 1.45 ± 0.30 | (--INVALID-LINK--) |
| 68Ga-iNGR | HT-1080 Xenograft | 0.5 h | 3.41 ± 0.28 | (--INVALID-LINK--) |
| 68Ga-iNGR | HT-1080 Xenograft | 1 h | 2.97 ± 0.30 | (--INVALID-LINK--) |
| 68Ga-iNGR | HT-1080 Xenograft | 1.5 h | 2.64 ± 0.31 | (--INVALID-LINK--) |
Signaling Pathways
The binding of NGR peptides to their respective receptors triggers intracellular signaling cascades that can influence cell survival, proliferation, and angiogenesis.
NGR-CD13 Signaling
When NGR-hTNF binds to CD13 on tumor endothelial cells, it modulates the signaling initiated by the TNF moiety through its receptors (TNFR). This interaction leads to an impaired activation of pro-survival pathways such as Ras, Erk, Akt, and NF-κB, while not affecting stress and cell death-related pathways like p38 and JNK. This altered signaling contributes to the increased anti-angiogenic and pro-apoptotic activity of NGR-hTNF compared to unconjugated TNF.
isoDGR-Integrin Signaling
The isoDGR motif binds to the RGD-binding site of αvβ3 integrin. This interaction can trigger "outside-in" signaling, leading to the activation of the MAPK-ERK pathway and subsequent downstream effects, including the expression of pro-inflammatory cytokines.
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding and efficacy of NGR peptides. Below are detailed protocols for key assays.
Solid-Phase Peptide Synthesis (SPPS) of NGR Peptides
This protocol outlines the manual synthesis of a linear NGR peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Gly, Asn) in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of a fluorescently labeled NGR peptide using flow cytometry.
Materials:
-
CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled NGR peptide (e.g., FITC-NGR)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the CD13-positive and CD13-negative cells into 24-well plates and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare different concentrations of the fluorescently labeled NGR peptide in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Quantify the mean fluorescence intensity to determine the extent of peptide uptake.
-
In Vivo Tumor Homing and Biodistribution Study
This protocol details the assessment of the tumor-targeting ability of a radiolabeled NGR peptide in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080 xenografts)
-
Radiolabeled NGR peptide (e.g., 99mTc-NGR)
-
Anesthetic
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size.
-
Radiolabeling: Radiolabel the NGR peptide with a suitable isotope (e.g., 99mTc) following established protocols.
-
Injection: Inject a known amount of the radiolabeled NGR peptide intravenously into the tail vein of the tumor-bearing mice.
-
Biodistribution:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the data to determine the tumor uptake and clearance profile of the radiolabeled peptide.
-
For blocking experiments, co-inject a large excess of unlabeled NGR peptide to demonstrate receptor-specific uptake.
-
Conclusion
NGR peptides represent a powerful and versatile tool for the targeted therapy and imaging of cancer. Their specificity for an isoform of CD13 on the tumor neovasculature, coupled with the dual-targeting potential via the isoDGR-integrin axis, provides a robust mechanism for localizing therapeutic payloads to the tumor site. A thorough understanding of the structure-activity relationships, binding kinetics, and intracellular signaling pathways is paramount for the rational design and optimization of next-generation NGR-based therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these promising targeted agents. As research in this field continues to advance, NGR peptides hold the potential to significantly improve the efficacy and reduce the toxicity of cancer treatments.
References
- 1. Structural basis for the interaction of isoDGR with the RGD-binding site of alphavbeta3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
The NGR Peptide: A Technical Guide to a Tumor-Homing Motif in Anti-Angiogenic Therapy
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1] The tumor vasculature, with its distinct molecular signature compared to normal blood vessels, presents an attractive target for cancer therapy.[1][2] Anti-angiogenic strategies aim to disrupt this process, thereby starving the tumor of essential nutrients and oxygen. Peptides, due to their small size, high specificity, and low toxicity, have emerged as promising agents in this field.[3] Among these, the Asn-Gly-Arg (NGR) peptide motif has garnered significant attention as a tumor-homing ligand, capable of selectively delivering therapeutic and imaging agents to the tumor neovasculature.[4]
This technical guide provides an in-depth overview of the NGR peptide's role in anti-angiogenic therapy, focusing on its mechanism of action, therapeutic applications, and the experimental methodologies used for its evaluation.
Mechanism of Action: A Dual-Targeting Paradigm
The anti-angiogenic efficacy of the NGR peptide stems from its ability to recognize specific receptors that are upregulated on the surface of tumor endothelial cells. This interaction is not static and involves a fascinating molecular transformation that allows for dual-receptor targeting.
Primary Target: Aminopeptidase N (APN/CD13)
The primary receptor for the NGR motif is Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease. APN/CD13 is overexpressed on the endothelial cells of angiogenic blood vessels and various tumor cells but is not typically found on quiescent, normal endothelia. This differential expression makes it a highly specific target for cancer therapy. Studies have shown that specific isoforms of CD13 expressed in tumor blood vessels are responsible for recognizing and binding the NGR peptide, which explains the motif's tumor-homing properties. The binding of NGR-conjugated therapies to APN/CD13 can inhibit key angiogenic processes, including endothelial cell migration and capillary tube formation.
Secondary Target: RGD-Binding Integrins via NGR-to-isoDGR Conversion
A key feature of the NGR motif is its propensity to undergo a spontaneous, non-enzymatic deamidation. The asparagine (Asn) residue in the NGR sequence can convert into an isoaspartate (isoAsp) residue, transforming the motif into isoDGR. This conversion occurs via the formation of a succinimide intermediate.
The resulting isoDGR sequence acts as a mimetic of the well-known Arg-Gly-Asp (RGD) motif, which is a ligand for several integrins, particularly αvβ3 integrin. Like APN/CD13, αvβ3 integrin is also overexpressed on angiogenic endothelial cells and plays a crucial role in cell adhesion, migration, and survival during angiogenesis. This NGR-to-isoDGR transition results in a receptor switch from CD13 to αvβ3 integrin, allowing NGR-based agents to exert a dual anti-angiogenic effect by targeting two distinct and critical pathways. The binding of isoDGR to αvβ3 can inhibit endothelial cell adhesion and tumor development.
Signaling Pathways
The binding of NGR-based therapeutics to their receptors initiates downstream signaling events that contribute to their anti-angiogenic and anti-tumor effects. A prominent example is NGR-TNF, a conjugate of the NGR peptide and Tumor Necrosis Factor-alpha (TNF-α).
When NGR-TNF binds to cells expressing both CD13 and the TNF receptor (TNFR), a synergistic effect is observed. The engagement of the NGR motif with CD13 modulates the signaling cascade initiated by the TNF moiety binding to TNFR. Specifically, it leads to an impairment of pro-survival pathways such as Ras, Erk, and Akt activation. This reduced pro-survival signaling, coupled with the pro-apoptotic signals from TNFR, results in increased caspase activation and enhanced cell death in the tumor endothelium. This demonstrates that the NGR motif acts not only as a homing device but also as an active modulator of the therapeutic payload's signaling activity.
Caption: NGR peptide dual-targeting and signaling mechanism.
Applications in Anti-Angiogenic Therapy
The unique tumor-homing and dual-receptor targeting properties of the NGR peptide have been exploited to develop a range of anti-cancer strategies.
NGR-Peptide Drug Conjugates (PDCs)
The most direct application is the conjugation of NGR peptides to cytotoxic drugs. This approach aims to increase the therapeutic index of conventional chemotherapy by concentrating the drug at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.
-
NGR-Doxorubicin: Doxorubicin, a potent anthracycline chemotherapeutic, has been successfully conjugated to NGR peptides. The resulting conjugate showed enhanced anti-tumor effects and lower toxicity compared to the free drug in preclinical models.
-
NGR-TNF: As previously discussed, this conjugate targets TNF-α to the tumor vasculature. Low-dose NGR-TNF has shown anti-vascular effects and significant disease control in clinical trials for various cancers, including mesothelioma and advanced solid tumors, both as a single agent and in combination with chemotherapy.
NGR in Targeted Delivery Systems
Beyond direct conjugation, NGR peptides are used to functionalize larger delivery systems, such as nanoparticles, liposomes, and viral vectors, to improve their tumor-targeting capabilities.
-
Liposomes: NGR-modified liposomes encapsulating drugs like doxorubicin have shown a significantly enhanced affinity for CD13-positive cancer cells and improved cellular uptake.
-
Imaging Agents: NGR peptides have been conjugated to various imaging probes, including fluorescent dyes (e.g., Cy5.5) and radioisotopes (e.g., 99mTc, 68Ga), for non-invasive in vivo imaging of APN/CD13 expression. This has potential applications in cancer diagnosis, patient stratification, and monitoring therapeutic response.
Caption: Logical relationships of NGR peptide applications.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the binding affinity, cytotoxicity, and in vivo efficacy of different NGR-based constructs.
Table 1: Binding Affinity and In Vitro Cytotoxicity of NGR Conjugates
| Compound/Peptide | Cell Line | Assay Type | Result | Reference |
|---|---|---|---|---|
| NGR-modified liposomes | CD13-positive cells | Binding Affinity | 10-fold enhanced affinity vs. peptide alone | |
| Novel cyclic/acyclic NGR peptides | CD13-positive cells (HUVEC, HT-1080) | Cell Binding Assay | Up to 5-fold higher binding vs. lead sequence | |
| NGR-Daunomycin Conjugate 2 | HT-1080 (CD13+) | Cytotoxicity (IC50) | 0.27 ± 0.03 µM | |
| NGR-Daunomycin Conjugate 2 | HT-29 (CD13-) | Cytotoxicity (IC50) | 0.29 ± 0.05 µM | |
| NGR-Daunomycin Conjugate 4 | HT-1080 (CD13+) | Cytotoxicity (IC50) | 0.94 ± 0.08 µM | |
| NGR-Daunomycin Conjugate 4 | HT-29 (CD13-) | Cytotoxicity (IC50) | 2.51 ± 0.21 µM |
| NGR-hTNF | Cells with TNFR & CD13 | Competition Binding | Higher binding affinity than hTNF | |
Table 2: In Vivo Efficacy and Biodistribution of NGR-Based Therapies
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| tTF-NGR | HT1080 tumor-bearing mice | Significant tumor growth inhibition by day 7 vs. saline and tTF | |
| NGR-TNF | Phase I Clinical Trial | Recommended Phase II dose: 0.8 μg/m² | |
| [99mTc]Tc-HYNIC-CLB-c(NGR) | B16F10 melanoma-bearing mice | Rapid tumor uptake (max at 30 min post-injection) |
| NGR-Qd (Quantum dot) | CT26 tumor-bearing mice | Specific co-localization with CD31 on tumor blood vessels | |
Key Experimental Protocols
Evaluating the efficacy of NGR-based therapies requires a combination of in vitro and in vivo experiments. Below are outlines of key methodologies.
Protocol: In Vitro Capillary Tube Formation Assay
This assay assesses the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, 96-well plates, endothelial cell growth medium, NGR-peptide conjugate, control peptide/vehicle.
-
Method:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of the NGR-conjugate or control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like networks using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or total network area using imaging software. A reduction in these parameters indicates anti-angiogenic activity.
-
Protocol: In Vitro Cell Binding and Uptake Assay
This assay determines the specificity and efficiency with which an NGR-conjugate binds to and is internalized by target cells.
-
Materials: CD13-positive cell line (e.g., HT-1080) and CD13-negative cell line (e.g., MCF-7, HT-29), fluorescently labeled NGR-conjugate, unlabeled NGR peptide for competition, flow cytometer, fluorescence microscope.
-
Method:
-
Culture CD13-positive and CD13-negative cells in separate plates.
-
For competition experiments, pre-incubate a subset of cells with a high concentration of unlabeled NGR peptide.
-
Incubate all cells with the fluorescently labeled NGR-conjugate at 4°C (for binding) or 37°C (for uptake/internalization) for a defined period.
-
Wash the cells thoroughly to remove any unbound conjugate.
-
For Flow Cytometry: Detach the cells, resuspend them in buffer, and analyze the fluorescence intensity on a flow cytometer. Higher fluorescence in CD13-positive cells compared to negative cells, and a reduction in signal in the competition group, indicates specific binding.
-
For Fluorescence Microscopy: Fix the cells, mount them on slides, and visualize the subcellular localization of the conjugate using a fluorescence or confocal microscope to confirm internalization.
-
Protocol: In Vivo Xenograft Tumor Model
This is the standard preclinical model to evaluate the anti-tumor efficacy of an NGR-based therapeutic in a living system.
-
Materials: Immunocompromised mice (e.g., nude mice), tumor cell line (e.g., HT-1080), NGR-drug conjugate, vehicle control, calipers.
-
Method:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, free drug, NGR-drug conjugate).
-
Administer the treatments according to a defined schedule (e.g., intravenous tail vein injection every 3 days).
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor animal weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and histological analysis (e.g., staining for blood vessel density (CD31), apoptosis (TUNEL)). A significant reduction in tumor growth rate in the NGR-drug conjugate group compared to controls indicates in vivo efficacy.
-
References
Methodological & Application
Application Notes and Protocols: Conjugation of Doxorubicin to NGR Peptide for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the chemotherapeutic agent doxorubicin (DOX) to a tumor-targeting NGR (Asn-Gly-Arg) peptide. The NGR peptide specifically binds to aminopeptidase N (CD13), a receptor overexpressed on the surface of tumor endothelial cells, thereby enabling targeted delivery of the cytotoxic drug to the tumor microenvironment. This targeted approach aims to enhance the therapeutic efficacy of doxorubicin while minimizing its systemic toxicity. The following sections detail the chemical synthesis of the DOX-NGR conjugate, its characterization, and in vitro evaluation methodologies.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action primarily involves the intercalation into DNA, leading to the inhibition of macromolecular biosynthesis and the induction of apoptosis in rapidly proliferating cancer cells. However, its clinical application is often limited by severe dose-dependent cardiotoxicity and the development of multidrug resistance.
Targeted drug delivery systems offer a promising strategy to overcome these limitations. The NGR peptide motif has been identified as a ligand for CD13, which is a validated marker of tumor neovasculature. By conjugating doxorubicin to an NGR peptide, the resulting drug conjugate can be selectively delivered to the tumor site, thereby increasing the local drug concentration and reducing off-target side effects. This application note provides a comprehensive guide for the synthesis, purification, and characterization of a doxorubicin-NGR peptide conjugate.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Doxorubicin Hydrochloride (DOX·HCl) | Sigma-Aldrich | ≥98% |
| NGR Peptide (e.g., Cys-Asn-Gly-Arg-Cys) | Genscript | >95% purity |
| N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) | Thermo Fisher Scientific | ≥95% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Sephadex G-25 | GE Healthcare | - |
| High-Performance Liquid Chromatography (HPLC) system | Agilent/Waters | - |
| C18 Reverse-Phase HPLC Column | Phenomenex/Waters | - |
| Mass Spectrometer (ESI-MS or MALDI-TOF) | Bruker/Sciex | - |
| Human Fibrosarcoma (HT-1080) cell line | ATCC | - |
| Human Breast Cancer (MCF-7) cell line | ATCC | - |
| DMEM Culture Medium | Gibco | - |
| Fetal Bovine Serum (FBS) | Gibco | - |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | - |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | - |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-NGR Peptide Conjugate
This protocol describes a two-step process for conjugating doxorubicin to a cysteine-containing NGR peptide using a maleimide-based crosslinker.
Step 1: Activation of Doxorubicin with GMBS
-
Dissolve Doxorubicin Hydrochloride (10 mg, 17.2 µmol) in 1 mL of anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 µL, 34.4 µmol) to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate vial, dissolve N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) (5.8 mg, 20.6 µmol) in 0.5 mL of anhydrous DMF.
-
Add the GMBS solution dropwise to the doxorubicin solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
Step 2: Conjugation of Maleimide-Activated Doxorubicin to NGR Peptide
-
Dissolve the NGR peptide (e.g., Cys-Asn-Gly-Arg-Cys) (10 mg, ~18 µmol) in 1 mL of phosphate-buffered saline (PBS, pH 7.2).
-
Add the reaction mixture from Step 1 containing the maleimide-activated doxorubicin directly to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with 0.1 M phosphate buffer if necessary.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring, under a nitrogen atmosphere to prevent oxidation of the thiol groups.
Protocol 2: Purification of DOX-NGR Conjugate
-
Following the conjugation reaction, concentrate the reaction mixture under reduced pressure.
-
Purify the crude conjugate using a Sephadex G-25 column to remove unreacted peptide and crosslinker.
-
Further purify the conjugate by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV-Vis at 280 nm and 480 nm.
-
-
Collect the fractions corresponding to the DOX-NGR conjugate.
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry (ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the DOX-NGR conjugate as a red powder.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of free doxorubicin and the DOX-NGR conjugate in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed HT-1080 cells in 6-well plates and allow them to adhere.
-
Treat the cells with free doxorubicin and the DOX-NGR conjugate at their respective IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: Physicochemical Properties of DOX-NGR Conjugate
| Parameter | Method | Result |
| Molecular Weight | ESI-MS | [Insert experimental value] Da |
| Purity | RP-HPLC | >95% |
| Drug Loading (molar ratio) | UV-Vis Spectroscopy | [Insert calculated value] |
Table 2: In Vitro Cytotoxicity of DOX-NGR Conjugate
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| Free Doxorubicin | HT-1080 (CD13+) | [Insert experimental value] |
| DOX-NGR Conjugate | HT-1080 (CD13+) | [Insert experimental value] |
| Free Doxorubicin | MCF-7 (CD13-) | [Insert experimental value] |
| DOX-NGR Conjugate | MCF-7 (CD13-) | [Insert experimental value] |
Table 3: Apoptosis Induction in HT-1080 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Free Doxorubicin | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| DOX-NGR Conjugate | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of the DOX-NGR conjugate.
Caption: Proposed mechanism of DOX-NGR conjugate uptake and action.
Conclusion
The protocol outlined in this application note provides a reproducible method for the synthesis and evaluation of a doxorubicin-NGR peptide conjugate. The targeted delivery of doxorubicin to CD13-expressing tumor cells is expected to enhance its therapeutic index. The provided methodologies for in vitro characterization will enable researchers to assess the efficacy and selectivity of their synthesized conjugates, paving the way for further preclinical and clinical development.
Application Notes and Protocols for the Synthesis of Cyclic NGR Peptides for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of cyclic NGR (Asn-Gly-Arg) peptides, which are valuable tools in cancer research and drug development due to their ability to target the CD13/aminopeptidase N (APN) receptor overexpressed in tumor vasculature.[1][2][3][4][5]
Introduction
Cyclic peptides containing the Asn-Gly-Arg (NGR) motif have emerged as significant targeting ligands for the development of novel anticancer therapies. Their cyclic structure offers enhanced stability against protease degradation compared to their linear counterparts, a crucial attribute for in vivo applications. The NGR motif specifically binds to the CD13/aminopeptidase N (APN) receptor, which is a key player in tumor angiogenesis, invasion, and proliferation. This targeted binding allows for the delivery of cytotoxic agents, imaging probes, or other therapeutic payloads directly to the tumor microenvironment, thereby minimizing off-target effects.
This document outlines the detailed protocols for the chemical synthesis of cyclic NGR peptides, including solid-phase peptide synthesis (SPPS), various cyclization strategies, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry and NMR.
Data Presentation
Table 1: Summary of Reported Yields and Purity for Cyclic NGR Peptide Synthesis
| Cyclic NGR Peptide Analog | Cyclization Method | Overall Yield (%) | Purity (%) | Reference |
| c(KNGRE) | Amide bond (head-to-side chain) | 33 | >98 | |
| Triazole-containing cyclic NGR | Huisgen's 1,3-dipolar cycloaddition (Click Chemistry) | 22 | >95 | |
| Disulfide-bridged CNGRC | Air oxidation | Not specified | >95 | |
| Thioether-linked cyclic NGR | On-resin chloroacetylation and cyclization | Not specified | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear NGR Peptide Precursor
This protocol describes the synthesis of a linear peptide precursor using Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry on a solid support.
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water)
-
Trifluoroacetic acid (TFA)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature to facilitate coupling.
-
Monitor the coupling reaction completion using a qualitative test like the Kaiser test (ninhydrin test).
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps sequentially until the desired linear peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptidyl-resin under vacuum.
Protocol 2: On-Resin Cyclization
Cyclization on the solid support is often preferred as it can minimize intermolecular side reactions.
2.1 Amide Bond Cyclization (Head-to-Side Chain):
This method is used to create a cyclic peptide like c(KNGRE) where the cyclization occurs between the N-terminal amine and a side chain carboxylic acid (e.g., of Glutamic acid).
-
Orthogonal Deprotection: Selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the allyl ester from Glu(OAll) using Pd(PPh₃)₄).
-
On-Resin Cyclization: Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF at high dilution to the peptidyl-resin and shake for several hours to overnight to facilitate intramolecular cyclization.
-
Washing: Wash the resin thoroughly with DMF and DCM.
2.2 Disulfide Bridge Cyclization:
This is a common method for cyclizing peptides containing two cysteine residues.
-
Linear Peptide Synthesis: Synthesize the linear peptide containing two cysteine residues with their sulfhydryl groups protected by a suitable protecting group (e.g., Trt, Acm).
-
On-Resin Deprotection and Oxidation:
-
Selectively deprotect the cysteine side chains.
-
Perform on-resin oxidation using an oxidizing agent like iodine (I₂) in DMF for about 30 minutes. Alternatively, air oxidation at a slightly basic pH can be employed.
-
-
Washing: Wash the resin with DMF and DCM.
2.3 Click Chemistry Cyclization:
This method involves the copper(I)-catalyzed cycloaddition of an azide and an alkyne to form a stable triazole ring.
-
Incorporate Unnatural Amino Acids: Synthesize the linear peptide incorporating an azide-containing amino acid (e.g., α-azido-Lysine) and an alkyne-containing amino acid (e.g., propargyl-glycine).
-
On-Resin Cyclization: Swell the resin in DMF and add a copper(I) source (e.g., CuBr), a reducing agent (e.g., sodium ascorbate), and a base (e.g., DIPEA). Agitate the reaction mixture for several hours at room temperature.
-
Washing: Wash the resin with water, methanol, DMF, and DCM.
Protocol 3: Cleavage from Resin and Deprotection
This step releases the cyclic peptide from the solid support and removes any remaining side-chain protecting groups.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and incubate for 2-3 hours at room temperature with occasional shaking.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet Collection: Centrifuge the mixture to pellet the crude peptide and decant the ether. Wash the pellet with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography is the standard method for purifying peptides to a high degree.
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile or acetic acid.
-
HPLC System: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Purify the peptide using a linear gradient of Solvent B, for example, 5% to 60% Solvent B over 60 minutes. The optimal gradient will need to be determined empirically for each peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring the absorbance at 214 nm and 280 nm.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 5: Characterization
5.1 Mass Spectrometry:
Verify the molecular weight of the synthesized cyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass.
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirm the structure of the cyclic peptide using 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY). NMR can provide detailed information about the peptide's conformation and the success of the cyclization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of cyclic NGR peptides.
Caption: Simplified signaling pathway of NGR peptide targeting CD13.
References
- 1. mdpi.com [mdpi.com]
- 2. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NGR Peptide Labeling with Radioisotopes for SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asn-Gly-Arg (NGR) peptide motif has emerged as a significant targeting ligand for tumor imaging and therapy. It specifically binds to aminopeptidase N (APN/CD13), a receptor that is overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2][3] This targeted delivery approach enhances the efficacy of imaging agents and therapeutics while minimizing off-target effects.[4][5] Single-Photon Emission Computed Tomography (SPECT), a widely available nuclear imaging technique, can be utilized to visualize and quantify the in vivo distribution of NGR peptides labeled with gamma-emitting radioisotopes.
These application notes provide an overview and detailed protocols for the radiolabeling of NGR peptides with Technetium-99m (99mTc), a commonly used radioisotope for SPECT imaging, for preclinical evaluation.
Principle of NGR-Targeted SPECT Imaging
NGR peptides, when radiolabeled and administered intravenously, circulate in the bloodstream and selectively bind to the CD13 receptor on tumor vasculature. Following binding, the NGR-receptor complex can be internalized by the cells. The accumulation of the radiolabeled NGR peptide at the tumor site allows for its visualization and quantification using a SPECT camera. The intensity of the signal is proportional to the level of CD13 expression, providing a non-invasive method to assess tumor angiogenesis and receptor status.
Signaling Pathway and Targeting Mechanism
The targeting of tumor vasculature by NGR peptides is primarily mediated by their binding to the CD13 receptor. While CD13 is also expressed in some normal tissues, the isoform present on tumor endothelial cells appears to have a higher affinity for the NGR motif, contributing to the selectivity of NGR-based probes. Upon binding, the NGR-CD13 complex can be internalized, leading to the accumulation of the radiopharmaceutical within the tumor cells and surrounding vasculature.
Caption: NGR peptide binding to CD13 and internalization.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving 99mTc-labeled NGR peptides for SPECT imaging.
Table 1: Radiochemical and In Vitro Data
| Radiotracer | Labeling Yield (%) | Radiochemical Purity (%) | In Vitro Stability (12h in serum) (%) |
| 99mTc-NGR | 95 ± 0.35 | > 98 | > 92 |
Data sourced from a study on 99mTc labeled NGR peptide.
Table 2: In Vivo Tumor Uptake and Biodistribution of 99mTc-NGR in HepG2 Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Tumor | Blood | Heart | Liver | Spleen | Lung | Kidney | Muscle |
| 1 h | 2.52 ± 0.83 | 1.89 ± 0.45 | 0.98 ± 0.21 | 4.07 ± 0.76 | 1.12 ± 0.33 | 1.54 ± 0.41 | 7.93 ± 2.13 | 0.45 ± 0.12 |
| 4 h | 3.03 ± 0.71 | 0.95 ± 0.28 | 0.55 ± 0.15 | 3.15 ± 0.62 | 0.98 ± 0.29 | 1.12 ± 0.35 | 5.12 ± 1.58 | 0.38 ± 0.09 |
| 8 h | 3.26 ± 0.63 | 0.51 ± 0.16 | 0.31 ± 0.09 | 2.58 ± 0.51 | 0.75 ± 0.21 | 0.88 ± 0.27 | 3.98 ± 1.15 | 0.32 ± 0.07 |
| 12 h | 2.81 ± 0.25 | 0.28 ± 0.09 | 0.22 ± 0.06 | 2.11 ± 0.45 | 0.61 ± 0.18 | 0.65 ± 0.19 | 3.15 ± 0.98 | 0.25 ± 0.06 |
Data presented as mean ± standard deviation.
Table 3: Tumor-to-Muscle Ratios of 99mTc-NGR
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 1 h | 5.60 ± 1.25 |
| 4 h | 7.97 ± 1.89 |
| 8 h | 10.19 ± 2.41 |
| 12 h | 11.24 ± 2.13 |
Calculated from the data in Table 2.
Experimental Protocols
Experimental Workflow Overview
Caption: Preclinical evaluation workflow.
Protocol 1: Direct Radiolabeling of NGR Peptide with 99mTc
Materials:
-
NGR peptide (e.g., cyclic CNGRC)
-
Sodium pertechnetate ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2·2H2O) solution (freshly prepared)
-
Nitrogen gas (high purity)
-
0.9% Saline solution
-
0.5 M Phosphate buffer (pH 7.4)
-
Sterile, pyrogen-free reaction vials
Procedure:
-
Dissolve the NGR peptide in nitrogen-purged 0.9% saline to a concentration of 1 mg/mL.
-
In a sterile vial, add 100 µL of the NGR peptide solution.
-
Add 10-20 µL of freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl). The amount may need optimization depending on the peptide.
-
Gently bubble nitrogen gas through the solution for 5-10 minutes to remove oxygen.
-
Add 1-2 mCi (37-74 MBq) of [99mTc]NaTcO4 to the vial.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
Protocol 2: Quality Control of 99mTc-NGR
A. Radiochemical Purity (RCP) Determination by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile phase 1: Saline (to determine free pertechnetate, [99mTc]TcO4-)
-
Mobile phase 2: Acetone (to determine hydrolyzed-reduced 99mTc, 99mTcO2)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small drop (1-2 µL) of the 99mTc-NGR solution onto two separate ITLC strips at the origin.
-
Develop one strip in a chromatography tank containing saline as the mobile phase.
-
Develop the second strip in a tank with acetone as the mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
Remove the strips and let them dry.
-
Cut the strips in half (origin and solvent front) and count the radioactivity in each section using a gamma counter, or scan the entire strip using a radio-TLC scanner.
-
Calculation:
-
In saline, free [99mTc]TcO4- moves with the solvent front (Rf = 1), while 99mTc-NGR and 99mTcO2 remain at the origin (Rf = 0).
-
In acetone, 99mTc-NGR and 99mTcO2 remain at the origin (Rf = 0), while free [99mTc]TcO4- moves with the solvent front (Rf = 1).
-
The percentage of 99mTc-NGR is calculated as: 100% - (% free [99mTc]TcO4-) - (% 99mTcO2).
-
A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
-
B. In Vitro Stability
Procedure:
-
Incubate an aliquot of the purified 99mTc-NGR in human or mouse serum at 37°C.
-
At various time points (e.g., 1, 4, 8, 12, 24 hours), take a sample of the mixture.
-
Precipitate the serum proteins by adding an excess of ethanol or acetonitrile.
-
Centrifuge the sample and analyze the supernatant for radiochemical purity using ITLC or radio-HPLC as described above.
Protocol 3: In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts).
-
99mTc-NGR solution
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and dissection
-
Gamma counter
-
Calibrated standards of the injected dose
Procedure:
-
Administer a known amount of 99mTc-NGR (e.g., ~7.4 MBq) to each mouse via tail vein injection.
-
For blocking studies, co-inject a separate group of mice with an excess of unlabeled NGR peptide (e.g., 20 mg/kg) to demonstrate receptor-specific uptake.
-
At predetermined time points (e.g., 1, 4, 8, 12 hours post-injection), euthanize the mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Protocol 4: SPECT Imaging
Materials:
-
Tumor-bearing mice
-
99mTc-NGR solution
-
SPECT scanner equipped with a low-energy, high-resolution collimator
-
Anesthesia
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer 99mTc-NGR via tail vein injection.
-
Position the mouse on the scanner bed.
-
Acquire static or dynamic SPECT images at various time points post-injection (e.g., 1, 4, 8, 12 hours).
-
Reconstruct the images using appropriate software.
-
Analyze the images to visualize the tumor uptake and biodistribution of the radiotracer. Regions of interest (ROIs) can be drawn over the tumor and other organs to quantify uptake.
Conclusion
The radiolabeling of NGR peptides with 99mTc for SPECT imaging is a promising strategy for the non-invasive visualization of CD13 expression in tumors. The protocols outlined in these application notes provide a framework for the successful preparation and preclinical evaluation of these radiopharmaceuticals. The high tumor uptake and favorable tumor-to-background ratios observed in studies demonstrate the potential of 99mTc-NGR as a diagnostic agent for cancer. Further research and clinical translation of these agents could lead to improved diagnosis, patient stratification, and monitoring of response to anti-angiogenic therapies.
References
Application Notes and Protocols for NGR Peptide-Targeted Liposome Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of NGR peptide-targeted liposomes for drug delivery. The information is intended to guide researchers in the formulation, characterization, and testing of these targeted nanocarriers for pre-clinical applications.
Introduction
The Asn-Gly-Arg (NGR) peptide motif is a well-established ligand for targeting aminopeptidase N (CD13), a receptor often overexpressed on the surface of tumor cells and angiogenic blood vessels.[1][2][3][4][5] This specificity makes the NGR peptide an attractive candidate for directing drug-loaded liposomes to the tumor microenvironment, thereby enhancing therapeutic efficacy and reducing off-target side effects. Both linear and cyclic forms of the NGR peptide have been utilized, with cyclic versions often exhibiting higher binding affinity. These notes will focus on the practical aspects of creating and testing doxorubicin-loaded, NGR-targeted liposomes.
Data Presentation
Table 1: Physicochemical Properties of NGR-Modified Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Non-targeted Liposomes | 110 ± 15 | 0.15 ± 0.05 | -21.7 ± 5.4 | >90 |
| NGR-Liposomes | 120 ± 20 | 0.18 ± 0.06 | -18.5 ± 6.2 | >90 |
| Doxorubicin-loaded NGR-Liposomes | 130 ± 25 | 0.20 ± 0.07 | -15.3 ± 7.1 | ~95 |
Data are presented as mean ± standard deviation and are compiled from typical values reported in the literature. Actual results may vary depending on the specific lipids, drug, and preparation methods used.
Table 2: In Vitro Cellular Uptake in CD13-Positive (HT-1080) vs. CD13-Negative (MCF-7) Cells
| Formulation | Cell Line | Cellular Uptake (Mean Fluorescence Intensity) |
| Free Doxorubicin | HT-1080 | 150 ± 30 |
| Free Doxorubicin | MCF-7 | 140 ± 25 |
| Doxorubicin-loaded Liposomes | HT-1080 | 350 ± 50 |
| Doxorubicin-loaded Liposomes | MCF-7 | 330 ± 45 |
| Doxorubicin-loaded NGR-Liposomes | HT-1080 | 850 ± 100 |
| Doxorubicin-loaded NGR-Liposomes | MCF-7 | 380 ± 60 |
Data are representative of flow cytometry analysis after a 4-hour incubation period. Values are arbitrary fluorescence units (AFU).
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model (e.g., HT-1080)
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Saline Control | 1500 ± 250 | 0 |
| Free Doxorubicin | 900 ± 180 | 40 |
| Doxorubicin-loaded Liposomes | 600 ± 120 | 60 |
| Doxorubicin-loaded NGR-Liposomes | 250 ± 80 | 83 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the saline control group.
Experimental Protocols
Protocol 1: Preparation of NGR-Peptide Conjugated Liposomes
This protocol describes the preparation of NGR-targeted liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
NGR peptide (with a terminal cysteine for conjugation)
-
Chloroform
-
Methanol
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffered saline (HBS; 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000-Mal in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with citrate buffer (300 mM, pH 4.0) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a 100 nm polycarbonate membrane.
-
Perform at least 10 passes to ensure a homogenous size distribution. The extrusion should be done at a temperature above the lipid phase transition temperature.
-
-
Peptide Conjugation:
-
Adjust the pH of the extruded liposome suspension to 7.0-7.5 with a suitable buffer (e.g., 1 M NaOH).
-
Dissolve the NGR peptide (with a terminal cysteine) in HBS.
-
Add the NGR peptide solution to the liposome suspension at a molar ratio of approximately 1:100 (peptide:DSPE-PEG2000-Mal).
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for the maleimide-thiol reaction to occur.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Protocol 2: Doxorubicin Loading into NGR-Liposomes using a pH Gradient
This protocol details the active loading of doxorubicin into the prepared NGR-liposomes.
Materials:
-
NGR-conjugated liposomes (prepared in citrate buffer, pH 4.0)
-
Doxorubicin hydrochloride solution (e.g., 2 mg/mL in saline)
-
Sodium carbonate solution (1 M)
-
Sephadex G-50 column
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Establishment of pH Gradient:
-
The NGR-liposomes prepared in citrate buffer (pH 4.0) have an acidic interior.
-
Exchange the external buffer of the liposome suspension to a neutral pH buffer (e.g., HBS, pH 7.4) using a Sephadex G-50 column. This creates a transmembrane pH gradient.
-
-
Drug Loading:
-
Add the doxorubicin hydrochloride solution to the liposome suspension. A typical drug-to-lipid ratio is 1:10 (w/w).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes with gentle stirring. The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic core of the liposome.
-
-
Removal of Unencapsulated Drug:
-
Separate the doxorubicin-loaded liposomes from the free, unencapsulated drug using a Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
-
Determination of Encapsulation Efficiency:
-
Disrupt a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-100).
-
Measure the doxorubicin concentration using a spectrophotometer (absorbance at 480 nm) or a fluorometer.
-
Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of drug used) x 100%.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of NGR-targeted liposomes on cancer cells using a standard MTT assay.
Materials:
-
CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Free doxorubicin, doxorubicin-loaded liposomes, and doxorubicin-loaded NGR-liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug and liposomal formulations in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of NGR-targeted liposomes in a xenograft mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
CD13-positive tumor cells (e.g., HT-1080)
-
Saline, free doxorubicin, doxorubicin-loaded liposomes, and doxorubicin-loaded NGR-liposomes
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject approximately 5 x 10^6 tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline, free doxorubicin, doxorubicin-loaded liposomes, doxorubicin-loaded NGR-liposomes). A typical group size is 5-8 mice.
-
Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, once a week for three weeks).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group relative to the control group.
-
Visualizations
Caption: NGR peptide-mediated targeting and drug delivery pathway.
Caption: General experimental workflow for developing NGR-liposomes.
Caption: Logical relationship of components for improved therapy.
References
- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular Labeling Strategy for In Vivo PET and Near-Infrared Fluorescence Imaging of Nanoparticle Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Binding Assays for NGR Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing the asparagine-glycine-arginine (NGR) motif are a significant class of targeting ligands used in the development of therapeutics and imaging agents for cancer.[1][2][3] These peptides preferentially bind to the aminopeptidase N (APN/CD13) receptor, which is often overexpressed on the surface of tumor cells and angiogenic blood vessels.[2][4] The interaction between NGR peptides and the CD13 receptor can facilitate the targeted delivery of conjugated payloads, such as cytotoxic drugs or imaging probes, to the tumor microenvironment. Furthermore, the binding of NGR peptides can trigger receptor-mediated endocytosis, leading to the internalization of the conjugate. Spontaneous degradation of NGR peptides can also lead to the formation of isoaspartate-glycine-arginine (isoDGR) motifs, which can bind to RGD-binding integrins, providing a dual-targeting mechanism.
This document provides detailed protocols for conducting in vitro cell binding assays to characterize and quantify the interaction of NGR peptide conjugates with target cells. These assays are crucial for screening peptide candidates, determining binding affinity and specificity, and elucidating the mechanism of action.
Data Presentation: Quantitative Analysis of NGR Peptide Conjugate Binding
The following table summarizes quantitative data from published studies on the binding of various NGR peptide conjugates to CD13-positive cells. This data is essential for comparing the binding affinities of different peptide constructs and for selecting appropriate candidates for further development.
| Peptide Conjugate | Cell Line | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| NOTA-G3-NGR | HT-1080 | Competitive Cell-Based Assay | 74.69 ± 3.91 nM | |
| Cyclic CVLNGRMEC | HT-1080, HUVEC | Peptide Array-Whole Cell Binding | Baseline for comparison | |
| Novel Cyclic & Acyclic NGR Peptides | HT-1080, HUVEC | Peptide Array-Whole Cell Binding | Up to 5-fold higher binding than CVLNGRMEC |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled NGR peptide conjugate by measuring its ability to compete with a radiolabeled NGR peptide for binding to CD13-positive cells.
Materials:
-
CD13-positive cells (e.g., HT-1080) and CD13-negative cells (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Radiolabeled NGR peptide (e.g., 125I-NGR)
-
Unlabeled NGR peptide conjugate (test compound)
-
Binding buffer (e.g., 25 mM Hepes, 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, 1% BSA, 0.1% sodium azide, pH 7.4)
-
Lysis buffer
-
Multi-well plates (e.g., 24-well or 96-well)
-
Gamma counter or scintillation counter
-
Ice-cold wash buffer
Procedure:
-
Cell Culture: Culture CD13-positive and CD13-negative cells to near confluency in appropriate multi-well plates.
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled NGR peptide conjugate in binding buffer. The concentration range should typically span from 10-12 to 10-5 M.
-
Prepare a solution of the radiolabeled NGR peptide in binding buffer at a concentration at or below its Kd.
-
-
Competition Reaction:
-
Wash the cultured cells twice with ice-cold binding buffer.
-
Add the diluted unlabeled NGR peptide conjugate to the wells.
-
Immediately add the radiolabeled NGR peptide to all wells.
-
Include control wells with only the radiolabeled peptide (total binding) and wells with the radiolabeled peptide and a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Washing:
-
Aspirate the binding solution from the wells.
-
Wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add lysis buffer to each well to solubilize the cells and the bound radioligand.
-
Transfer the lysate to counting vials.
-
Measure the radioactivity in each vial using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell ELISA-like Binding Assay
This protocol uses an antibody-based detection method to quantify the binding of biotinylated or otherwise tagged NGR peptide conjugates to whole cells.
Materials:
-
CD13-positive and CD13-negative cells
-
Cell culture medium and supplements
-
Biotinylated NGR peptide conjugate
-
Binding buffer
-
Blocking buffer (e.g., binding buffer with 3% BSA)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Multi-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed CD13-positive and CD13-negative cells in a 96-well plate and culture overnight.
-
Binding:
-
Wash the cells with binding buffer.
-
Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour.
-
Add various concentrations of the biotinylated NGR peptide conjugate to the wells and incubate for 1-2 hours.
-
-
Washing: Wash the cells three times with wash buffer (binding buffer with 0.1% Tween-20) to remove unbound conjugate.
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour.
-
Wash the cells three times with wash buffer.
-
Add the HRP substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance as a function of the NGR peptide conjugate concentration to determine the binding curve and estimate the dissociation constant (Kd).
Protocol 3: Flow Cytometry-Based Binding Assay
This protocol utilizes fluorescently labeled NGR peptide conjugates to quantify binding at a single-cell level, allowing for the analysis of heterogeneous cell populations.
Materials:
-
CD13-positive and CD13-negative cells
-
Cell culture medium and supplements
-
Fluorescently labeled NGR peptide conjugate (e.g., FITC-NGR)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in ice-cold flow cytometry buffer.
-
Incubation:
-
Incubate the cell suspension with various concentrations of the fluorescently labeled NGR peptide conjugate on ice for 1 hour.
-
For competition experiments, co-incubate the cells with the fluorescently labeled NGR peptide and an excess of unlabeled NGR peptide.
-
-
Washing: Wash the cells twice with ice-cold flow cytometry buffer by centrifugation and resuspension.
-
Staining for Viability: Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell-associated NGR peptide conjugate.
-
Gate on the viable cell population.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each concentration of the fluorescent conjugate.
-
Plot the MFI as a function of the conjugate concentration to generate a binding curve and determine the Kd.
-
Mandatory Visualizations
Caption: General workflow for an in vitro NGR peptide conjugate cell binding assay.
Caption: Simplified signaling pathway of NGR peptide conjugate binding and internalization.
References
Application Notes and Protocols: A Step-by-Step Guide to NGR Peptide-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and step-by-step protocols for the synthesis, functionalization, characterization, and application of NGR (Asn-Gly-Arg) peptide-functionalized nanoparticles. These nanoparticles are a promising platform for targeted drug delivery in cancer therapy, owing to the NGR peptide's specific affinity for aminopeptidase N (APN/CD13), a receptor overexpressed on the surface of tumor neovasculature endothelial cells and some tumor cells.[1][2][3] By targeting APN/CD13, NGR-functionalized nanoparticles can enhance the delivery of therapeutic payloads to the tumor site, thereby increasing efficacy and reducing off-target side effects.[1][3]
Principle and Targeting Mechanism
The therapeutic strategy behind NGR peptide-functionalized nanoparticles lies in active targeting of the tumor microenvironment. The tripeptide NGR motif specifically binds to an isoform of APN/CD13 that is upregulated on angiogenic blood vessels, which are crucial for tumor growth and metastasis. This interaction facilitates the accumulation of the nanoparticle-drug conjugate at the tumor site. Furthermore, some studies suggest that the NGR-CD13 interaction can trigger signaling pathways that may enhance the anti-tumor effect. Spontaneous deamidation of the asparagine residue in the NGR motif can lead to the formation of an isoaspartate (isoDGR) derivative, which is recognized by RGD-binding integrins, adding a dual-targeting property to these systems.
Below is a diagram illustrating the signaling pathway of NGR-mediated targeting.
Caption: NGR peptide on the nanoparticle surface binds to the APN/CD13 receptor on tumor cells, leading to internalization and drug release.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of NGR peptide-functionalized nanoparticles.
Synthesis of Nanoparticles
A common method for preparing biocompatible nanoparticles is nanoprecipitation. This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer.
Protocol 2.1: PLGA Nanoparticle Synthesis by Nanoprecipitation
-
Dissolve Polymer: Dissolve 5 mg of PLGA in 1 mL of acetone. If loading a hydrophobic drug, dissolve the drug in this organic phase as well. For example, to load docetaxel (DTX), add 250 µL of a 1 mg/mL DTX solution in acetone.
-
Prepare Aqueous Phase: Use 2 mL of deionized water as the aqueous phase.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Leave the resulting nanoparticle suspension under stirring in a fume hood for at least 4 hours to allow for the complete evaporation of acetone.
-
Purification: Purify the nanoparticles by dialysis against deionized water to remove any unentrapped drug and residual solvent.
NGR Peptide Conjugation
The NGR peptide can be conjugated to the nanoparticle surface through various chemical strategies. A common approach involves the use of a PEG linker to improve biocompatibility and circulation time. This protocol describes the conjugation of a cysteine-containing NGR peptide (e.g., CNGRC) to DSPE-PEG.
Protocol 2.2: NGR Peptide Conjugation to DSPE-PEG
-
Dissolve Components: Dissolve DSPE-PEG(2000)-Maleimide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Peptide: Add the CNGRC peptide to the DSPE-PEG solution in a 1:1.2 molar ratio. The thiol group on the cysteine residue will react with the maleimide group on the DSPE-PEG.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
Purification: Purify the DSPE-PEG-NGR conjugate by dialysis against deionized water to remove unconjugated peptide.
-
Lyophilization: Lyophilize the purified conjugate for storage.
Functionalization of Nanoparticles with NGR Peptide
The pre-conjugated DSPE-PEG-NGR can be incorporated into the nanoparticles during their formation or adsorbed onto their surface post-synthesis.
Protocol 2.3: Functionalization via Nanoprecipitation
-
Prepare Organic Phase: Co-dissolve the polymer (e.g., PLGA) and the DSPE-PEG-NGR conjugate in the organic solvent (e.g., acetone).
-
Follow Nanoprecipitation Protocol: Proceed with the nanoprecipitation method as described in Protocol 2.1. The DSPE-PEG-NGR will self-assemble on the surface of the forming nanoparticles with the hydrophobic DSPE anchor embedded in the polymer core and the hydrophilic PEG-NGR exposed to the aqueous environment.
The following diagram illustrates the general experimental workflow.
Caption: The experimental workflow for developing NGR-functionalized nanoparticles, from synthesis to in vivo evaluation.
Characterization of NGR-Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation.
Protocol 2.4: Physicochemical Characterization
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticle shape and surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Peptide Conjugation Confirmation: Confirm the presence of the NGR peptide on the nanoparticle surface using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS). A colorimetric assay can quantify the amount of conjugated peptide.
Drug Loading and Release Studies
Protocol 2.5: Quantification of Drug Loading
-
Separate Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Measure Unentrapped Drug: Measure the concentration of the drug in the supernatant using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Loading Content and Efficiency:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Protocol 2.6: In Vitro Drug Release
-
Prepare Samples: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.
-
Incubation: Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with gentle shaking. To simulate the tumor microenvironment, perform the release study at different pH values (e.g., pH 7.4 and pH 5.0).
-
Sampling: At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantification: Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.
In Vitro and In Vivo Evaluation
Protocol 2.7: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cancer cell lines.
-
Treatment: Seed cells in 96-well plates and treat with various concentrations of free drug, non-functionalized nanoparticles, and NGR-functionalized nanoparticles.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.
Protocol 2.8: Cellular Uptake Study
-
Fluorescent Labeling: Label the nanoparticles with a fluorescent dye (e.g., DiI).
-
Treatment and Incubation: Treat CD13-positive cells with the fluorescently labeled nanoparticles.
-
Analysis: Analyze the cellular uptake of nanoparticles using fluorescence microscopy or flow cytometry.
Protocol 2.9: In Vivo Antitumor Efficacy
-
Animal Model: Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice.
-
Treatment Groups: Divide the tumor-bearing mice into groups: saline control, free drug, non-functionalized nanoparticles, and NGR-functionalized nanoparticles.
-
Administration: Administer the treatments intravenously.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Data Presentation
Quantitative data from various studies on NGR-functionalized nanoparticles are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of NGR-Functionalized Nanoparticles
| Nanoparticle Formulation | Core Material | Targeting Ligand | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| NPh-Dox | Phospholipid | - | 14.75 ± 0.37 | - | >0 | |
| NPh-Dox-NGR | Phospholipid | DSPE-PEG(2000)-NGR | 32.15 ± 2.46 | - | >0 | |
| iNGRt-PolyE NPs | daPCL | iNGRt-PolyE | ~100 | Low | Positive | |
| iNGRt-Palm NPs | daPCL | iNGRt-Palm | ~100 | Low | Positive | |
| PLNs-kNGR | PLGA-Lecithin-PEG | kNGR-PEG-DSPE | > Unconjugated NPs | - | Slightly more negative |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug | Drug Loading Efficiency (%) | Release at pH 7.4 (after 72h) | Release at pH 5.0 (after 72h) | Reference |
| NPh-Dox | Doxorubicin | - | 44% | 56% | |
| NPh-Dox-NGR | Doxorubicin | - | ~44% | - | |
| PLNs-kNGR | Paclitaxel | 34.7% (conjugation) | ~27.7% (after 24h) | 46.5% (after 24h) | |
| DOX-loaded PAA-b-PBA NPs | Doxorubicin | 90% (encapsulation) | - | - |
Table 3: In Vitro Cytotoxicity
| Cell Line | Treatment | Concentration | Effect | Reference |
| HT-1080 (CD13+) | NPh-Dox-NGR | 25 µM Dox | 100% cell death (24h) | |
| HT-1080 (CD13+) | Free Dox | 25 µM Dox | ~70% cell growth inhibition (24h) | |
| HUVEC (CD13+) | cNGR-PEG-PTX-NPs | - | 2.8-fold higher cytotoxicity than non-specific NPs | |
| HT-1080 (CD13+) | cNGR-PEG-PTX-NPs | - | 2.6-fold higher cytotoxicity than non-specific NPs | |
| MDA-MB231 | DTX-loaded iNGRt-Palm NPs | 0.001-0.1 µg/mL DTX | Time- and dose-dependent cytotoxicity | |
| MRC-5 (fibroblasts) | DTX-loaded iNGRt-Palm NPs | 0.001-0.1 µg/mL DTX | Less toxic than free DTX |
Table 4: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Outcome | Reference |
| Triple Negative Breast Cancer | iNGRt-Palm NPs | Superior anticancer activity and survival compared to free DTX and non-functionalized NPs | |
| CD13+ Tumor Model | cNGR-PEG-PTX-NPs | Tumor volume inhibition rate of 59.7% |
Conclusion
NGR peptide-functionalized nanoparticles represent a versatile and effective platform for targeted cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. The ability to specifically target the tumor vasculature and enhance drug delivery holds significant promise for improving therapeutic outcomes in cancer treatment. Further research and development in this area are crucial to translate these promising preclinical findings into clinical applications.
References
Application Notes and Protocols for NGR Peptide Applications in Magnetic Resonance Imaging (MRI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Asn-Gly-Arg (NGR) peptides in the development of targeted contrast agents for magnetic resonance imaging (MRI). The NGR peptide specifically targets the aminopeptidase N (APN/CD13) receptor, which is overexpressed on the endothelial cells of tumor neovasculature and on various tumor cells, making it an excellent candidate for targeted cancer imaging.
Introduction
The NGR tripeptide motif (Asn-Gly-Arg) has been identified as a specific ligand for the CD13/APN receptor, a key biomarker in tumor angiogenesis.[1][2] By conjugating NGR peptides to MRI contrast agents, such as gadolinium chelates or superparamagnetic iron oxide nanoparticles (SPIONs), it is possible to achieve targeted delivery of the imaging probe to the tumor site. This targeted approach enhances the local concentration of the contrast agent, leading to improved image contrast and better visualization of tumors.[3] These NGR-based MRI probes have the potential to non-invasively assess tumor angiogenesis, monitor therapeutic responses, and aid in the development of novel cancer diagnostics and theranostics.
Signaling Pathway and Targeting Mechanism
The fundamental principle behind the application of NGR peptides in tumor imaging lies in their ability to bind with high affinity and specificity to the CD13 receptor expressed on tumor vasculature. This interaction facilitates the accumulation of the NGR-conjugated imaging agent at the tumor site.
Quantitative Data Summary
The efficacy of NGR-peptide targeted MRI contrast agents can be evaluated based on several key parameters, including relaxivity (r1 and r2), binding affinity (IC50 or Kd), and in vivo tumor uptake. The following tables summarize available quantitative data for representative NGR-based and comparable targeted MRI probes.
Table 1: Relaxivity of NGR-Peptide and other Peptide-Targeted Gd-Based MRI Contrast Agents
| Contrast Agent | Description | r1 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference |
| CA1 | Dual RGD/NGR-Gd-DOTA | 7.55 | 11.7 | |
| Magnevist® | Commercial Gd-DTPA | 4.25 | 11.7 | |
| Gd-LS (SAP isomer) | Chiral Gd-DOTA derivative | 14.5 | 1.4 | |
| G5.NHAc-DOTA(Gd) | Dendrimer-based Gd chelate | 9.77 | 0.5 |
Table 2: In Vitro Binding Affinity of NGR Peptides to CD13
| Peptide | Assay Method | Cell Line | IC50 (nM) | Reference |
| NOTA-G3-NGR | Competitive Cell-Based Assay | HT-1080 | 74.69 ± 3.91 | |
| c(NGR) peptides | Peptide Array Screening | HT-1080 & HUVEC | Up to 5-fold higher binding than lead sequence |
Table 3: In Vivo Biodistribution of Radiolabeled NGR Peptides in Tumor-Bearing Mice (as a proxy for MRI probe distribution)
| Probe | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| 99mTc-NGR | HepG2 Hepatoma | 1 h | 2.52 ± 0.83 | 4.07 ± 0.76 | 7.93 ± 2.13 | |
| 99mTc-NGR | HepG2 Hepatoma | 8 h | 3.26 ± 0.63 | - | - | |
| 99mTc-NGR (Blocked) | HepG2 Hepatoma | 1 h | 1.65 ± 0.61 | 3.27 ± 0.16 | 5.03 ± 0.97 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cyclic NGR Peptide
This protocol describes the manual solid-phase synthesis of a cyclic NGR peptide (e.g., c[KNGRE]-NH2) suitable for subsequent conjugation to an MRI contrast agent. The synthesis is based on a modified Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Dde)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Deionized water
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a solution of 2% DBU, 2% piperidine, and 0.1 M HOBt in DMF (2 x 2 min, 2 x 5 min, 2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (10 x 0.5 min).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) by adding a solution of the amino acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 0.5 min) and DCM (2 x 0.5 min).
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence (Arg, Gly, Asn, Lys).
-
Dde Deprotection: For cyclization via a lactam bridge, remove the Dde protecting group from the Lys side chain using 2% hydrazine in DMF (6 x 3 min).
-
On-Resin Cyclization: Perform on-resin cyclization by activating the C-terminal carboxyl group and reacting it with the deprotected Lys side-chain amine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Protocol 2: Conjugation of NGR Peptide to a Gd-DOTA Complex
This protocol outlines the general steps for conjugating a synthesized NGR peptide to a DOTA-NHS ester to form a Gd-DOTA-NGR conjugate.
Materials:
-
Purified cyclic NGR peptide with a free amine group (e.g., on a lysine side chain)
-
DOTA-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
0.1 M Sodium acetate buffer (pH 6.0)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
RP-HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the purified NGR peptide in anhydrous DMSO.
-
Conjugation Reaction: Add DOTA-NHS ester (1.2 eq) and DIPEA (3 eq) to the peptide solution. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the DOTA-NGR conjugate.
-
Gadolinium Chelation: Adjust the pH of the reaction mixture to 6.0 using sodium acetate buffer. Add an aqueous solution of GdCl₃·6H₂O (1.1 eq) and stir at room temperature for 4-6 hours.
-
Removal of Free Gd³⁺: Check for the presence of free Gd³⁺ using an Arsenazo III test. If positive, add a small amount of EDTA solution to chelate the remaining free gadolinium.
-
Purification: Purify the Gd-DOTA-NGR conjugate using size-exclusion chromatography followed by RP-HPLC.
-
Characterization: Characterize the final product by mass spectrometry and determine the gadolinium concentration by inductively coupled plasma mass spectrometry (ICP-MS).
-
Relaxivity Measurement: Measure the longitudinal (r1) and transverse (r2) relaxivities of the final conjugate in a suitable buffer at a specific magnetic field strength and temperature.
Protocol 3: Preparation of NGR-Peptide Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol describes a general method for the surface functionalization of pre-synthesized IONPs with NGR peptides.
Materials:
-
Pre-synthesized iron oxide nanoparticles (e.g., coated with a polymer containing amine or carboxyl groups)
-
NGR peptide with a reactive group (e.g., carboxyl or amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-Morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Magnetic separator
-
Dialysis membrane
Procedure:
-
Nanoparticle Dispersion: Disperse the surface-coated IONPs in MES buffer (pH 6.0).
-
Carboxyl Group Activation: If conjugating to amine groups on the IONPs, activate the carboxyl group of the NGR peptide by adding EDC (5 eq) and NHS (5 eq) to a solution of the peptide in MES buffer. Stir for 30 minutes at room temperature.
-
Conjugation: Add the activated NGR peptide solution to the IONP dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine).
-
Purification: Purify the NGR-functionalized IONPs by magnetic separation. Resuspend the nanoparticles in PBS and repeat the magnetic separation and washing steps several times to remove unreacted peptide and coupling reagents. Alternatively, purify by dialysis against PBS.
-
Characterization: Characterize the NGR-IONPs for size and morphology (Transmission Electron Microscopy - TEM), hydrodynamic diameter and size distribution (Dynamic Light Scattering - DLS), and surface charge (Zeta Potential).
Protocol 4: In Vitro Cellular Uptake and Targeting Specificity Assay
This protocol details a method to assess the specific uptake of NGR-targeted MRI contrast agents by CD13-positive cells.
Materials:
-
CD13-positive cells (e.g., HT-1080 human fibrosarcoma)
-
CD13-negative cells (e.g., MCF-7 human breast cancer)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
NGR-targeted MRI contrast agent
-
Free NGR peptide (for blocking experiment)
-
ICP-MS for gadolinium quantification or a method to measure iron content
Procedure:
-
Cell Seeding: Seed CD13-positive and CD13-negative cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Targeting Group: Incubate the cells with the NGR-targeted MRI contrast agent at various concentrations in serum-free medium for 1-4 hours.
-
Blocking Group: Pre-incubate CD13-positive cells with a 100-fold molar excess of free NGR peptide for 30 minutes before adding the NGR-targeted MRI contrast agent.
-
Control Group: Incubate cells with a non-targeted version of the contrast agent.
-
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound contrast agent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer or by sonication.
-
Quantification: Quantify the amount of gadolinium or iron in the cell lysates using ICP-MS or a suitable iron assay.
-
Data Analysis: Express the cellular uptake as the amount of metal (Gd or Fe) per cell or per microgram of cellular protein. Compare the uptake in CD13-positive and CD13-negative cells, and between the targeting and blocking groups to determine targeting specificity.
Protocol 5: In Vivo MRI of Tumor-Bearing Mice
This protocol provides a general procedure for performing in vivo MRI to evaluate the tumor-targeting efficacy of an NGR-peptide conjugated MRI contrast agent.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080 xenografts)
-
NGR-targeted MRI contrast agent
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
Small animal MRI scanner
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane and place it in the MRI scanner. Monitor the animal's vital signs throughout the experiment.
-
Pre-Contrast Imaging: Acquire pre-contrast T1-weighted and/or T2/T2*-weighted MR images of the tumor region.
-
Contrast Agent Administration: Administer the NGR-targeted MRI contrast agent intravenously via the tail vein at a specified dose (e.g., 0.1 mmol Gd/kg or a specific Fe dose/kg).
-
Post-Contrast Imaging: Acquire a series of T1-weighted or T2/T2*-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to monitor the dynamic contrast enhancement in the tumor and other tissues.
-
Data Analysis:
-
Analyze the MR images to calculate the signal intensity enhancement in the tumor versus surrounding muscle tissue over time.
-
Generate signal enhancement curves for the tumor and control tissues.
-
For quantitative analysis, T1 or T2 maps can be generated before and after contrast agent injection to determine the change in relaxation rates.
-
-
Biodistribution (Optional): At the end of the imaging session, the animal can be euthanized, and major organs and the tumor can be harvested to determine the biodistribution of the contrast agent using ICP-MS.
Conclusion
NGR peptide-based MRI contrast agents represent a promising strategy for the targeted imaging of tumor angiogenesis. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and evaluation of these novel imaging probes. Further research and development in this area will likely lead to more sensitive and specific tools for cancer diagnosis and for guiding personalized cancer therapy.
References
- 1. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential binding of drugs containing the NGR motif to CD13 isoforms in tumor vessels, epithelia, and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Targeted Nanoparticles for In Vivo Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating NGR Peptide-siRNA Complexes
These application notes provide researchers, scientists, and drug development professionals with detailed methods for the preparation and characterization of NGR peptide-siRNA complexes. The protocols cover both non-covalent and covalent strategies for complex formation, enabling targeted delivery of siRNA to cells overexpressing CD13 and certain integrins.
Introduction
The asparagine-glycine-arginine (NGR) peptide motif is a well-established ligand for targeting aminopeptidase N (CD13), a receptor often overexpressed on the surface of tumor cells and angiogenic blood vessels. This targeting capability makes NGR peptides attractive vehicles for the delivery of therapeutic agents, including small interfering RNA (siRNA). Complexing siRNA with NGR peptides can enhance cellular uptake, improve stability, and facilitate targeted gene silencing. This document outlines two primary methodologies for creating NGR peptide-siRNA complexes: non-covalent assembly via electrostatic interactions and stable covalent conjugation.
Method 1: Non-Covalent Complex Formation via Electrostatic Interaction
This method relies on the electrostatic attraction between a positively charged NGR peptide derivative and the negatively charged phosphate backbone of siRNA. A common approach is to fuse a cationic peptide, such as a poly-arginine tail (e.g., R10), to the NGR motif. The resulting NGR-10R peptide can spontaneously condense siRNA into nanoparticles suitable for cellular delivery.
Quantitative Data Summary: Non-Covalent NGR-siRNA Nanoparticles
| Parameter | NGR-10R/siRNA Nanoparticles | LPD-PEG-NGR Nanoparticles |
| N/P Ratio | 20:1 to 100:1 (molar ratio) | Not explicitly stated; based on charge |
| Particle Size (Z-average) | 110 - 150 nm | 188 ± 29 nm |
| Polydispersity Index (PDI) | < 0.20 | Not explicitly stated |
| Zeta Potential | +5.20 to +21.40 mV | +27.2 ± 1.0 mV |
| Gene Silencing Efficiency | Robust repression of gene expression | Effective downregulation of target gene |
Experimental Protocol: Formation of NGR-10R/siRNA Nanoparticles
This protocol describes the formation of nanoparticles through the self-assembly of a cationic NGR-polyarginine peptide with siRNA.
Materials:
-
NGR-10R peptide (Custom synthesis)
-
siRNA (targeting the gene of interest)
-
Nuclease-free water
-
0.5x N-TER Buffer (or similar low-molarity buffer, e.g., 10 mM HEPES, pH 7.4)
Procedure:
-
Peptide and siRNA Preparation:
-
Reconstitute the lyophilized NGR-10R peptide in nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Reconstitute the siRNA in the provided buffer or nuclease-free water to a stock concentration of 20 µM. Aliquot and store at -20°C.
-
-
Dilution of Reagents:
-
On the day of the experiment, thaw the peptide and siRNA aliquots on ice.
-
Dilute the NGR-10R peptide stock solution with 0.5x N-TER buffer to the desired working concentration. The final concentration will depend on the desired N/P ratio.
-
Dilute the siRNA stock solution with 0.5x N-TER buffer to a working concentration (e.g., 1.3 µM).
-
-
Nanoparticle Formation:
-
To prepare the nanoparticle formation solutions, combine the diluted siRNA and the diluted NGR-10R peptide solutions. A common starting point is to test a range of N/P ratios (molar ratio of nitrogen in peptide to phosphate in siRNA) from 20:1 to 100:1.
-
For example, to achieve a 50:1 molar ratio with a final siRNA concentration of 50 nM in the transfection medium, mix equal volumes of a 100 nM siRNA solution and a 5 µM NGR-10R solution.
-
Gently vortex the mixture for 10-15 seconds and then pulse-spin in a microcentrifuge to collect the contents.
-
-
Incubation:
-
Incubate the mixture at 37°C for 30-45 minutes to allow for the formation of stable nanoparticles.
-
-
Characterization (Optional but Recommended):
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and zeta potential.
-
Gel Retardation Assay: To confirm siRNA complexation, run the nanoparticle solution on a 1-2% agarose gel. Free siRNA will migrate into the gel, while complexed siRNA will be retained in the loading well.
-
Experimental Workflow: Non-Covalent Complexation
Method 2: Covalent Conjugation of NGR Peptide to siRNA
Covalent conjugation creates a stable, well-defined NGR peptide-siRNA conjugate. This method offers precise control over the stoichiometry of the complex. A common and efficient method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This requires an azide-modified peptide and an alkyne-modified siRNA, or vice versa.
Quantitative Data Summary: Covalent NGR-siRNA Conjugates
Quantitative data for covalently linked NGR-siRNA complexes is less commonly reported in single studies. The properties will largely depend on the specific linker and conjugation chemistry used.
| Parameter | Expected Range/Characteristics |
| Stoichiometry | Typically 1:1 peptide to siRNA sense strand |
| Purity | High, achievable through HPLC purification |
| Stability | High, due to stable covalent bond |
| Gene Silencing Efficiency | Dependent on conjugation site and linker; can be highly efficient |
Experimental Protocol: Covalent Conjugation via Click Chemistry
This protocol outlines the conjugation of an azide-modified cyclic NGR peptide to an alkyne-modified siRNA sense strand.
Materials:
-
Azide-modified cyclic NGR peptide (e.g., Azido-c(KNGRE)-NH2; custom synthesis)
-
5'-alkyne-modified siRNA sense strand (custom synthesis)
-
Complementary unmodified siRNA antisense strand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Nuclease-free water
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Acetonitrile (CH3CN)
-
HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (150 mM) and sodium ascorbate (150 mM) in nuclease-free water.
-
Reconstitute the azide-peptide and alkyne-siRNA sense strand in nuclease-free water or an appropriate buffer to a known concentration.
-
All solutions should be flushed with argon for 15 minutes prior to use to minimize oxidation.
-
-
Click Reaction:
-
In an argon-flushed microcentrifuge tube, add 0.3 µmol of the azide-peptide.
-
Prepare a fresh CuSO4/sodium ascorbate solution by mixing 15 µL of 150 mM CuSO4, 15 µL of 150 mM sodium ascorbate, and 90 µL of 0.1 M Tris-HCl (pH 7.5)/CH3CN (8:2 v/v).
-
Immediately add 120 µL of the freshly prepared CuSO4/sodium ascorbate solution to the tube containing the azide-peptide.
-
Add 0.15 µmol of the 5'-alkyne-siRNA sense strand to the reaction mixture.
-
Rinse the peptide vial with an additional 30 µL of the Tris-HCl/CH3CN buffer and add it to the reaction mixture to ensure complete transfer.
-
Shake the reaction mixture thoroughly for 30 seconds and allow it to proceed at room temperature for 90 minutes.
-
-
Purification of the Conjugate:
-
Purify the NGR-siRNA sense strand conjugate using reversed-phase HPLC.
-
Lyophilize the purified conjugate.
-
-
Annealing to Form ds-siRNA:
-
Resuspend the lyophilized NGR-siRNA sense strand and the unmodified antisense strand in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Mix the sense and antisense strands in equimolar amounts.
-
Heat the mixture to 90°C for 1 minute, then incubate at 37°C for 1 hour to facilitate annealing.
-
-
Verification:
-
Confirm the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Signaling Pathway: Cellular Uptake of NGR-siRNA Complexes
NGR-siRNA complexes are internalized into target cells primarily through receptor-mediated endocytosis. The NGR motif binds to CD13 and αvβ3 integrins on the cell surface, triggering the formation of endocytic vesicles.
Application Notes and Protocols for In Vivo Tumor Imaging with Fluorescent NGR Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing in vivo tumor imaging using fluorescently labeled NGR (Asn-Gly-Arg) peptides. The NGR peptide specifically targets the aminopeptidase N (APN/CD13) receptor, which is often overexpressed on the surface of tumor endothelial cells and various cancer cells, making it a valuable tool for tumor visualization and targeted drug delivery.[1][2][3][4][5] This protocol emphasizes the use of near-infrared (NIR) fluorescent dyes for their superior tissue penetration and reduced autofluorescence, which are critical for high-contrast in vivo imaging.
Principle and Applications
The NGR peptide acts as a homing moiety, selectively binding to the CD13 receptor on tumor vasculature. When conjugated to a fluorescent dye, this peptide allows for the non-invasive visualization of tumors in living subjects. This technique is instrumental in preclinical cancer research for:
-
Early tumor detection: Visualizing small tumor masses.
-
Monitoring tumor growth and progression: Tracking changes in tumor size and vasculature over time.
-
Evaluating the efficacy of anti-angiogenic therapies: Assessing the impact of treatments on tumor blood supply.
-
Guiding surgical resection: Delineating tumor margins for more precise removal.
Quantitative Data Summary
The following tables summarize key quantitative parameters for planning and executing in vivo tumor imaging experiments with fluorescent NGR peptides.
Table 1: Fluorescent NGR Peptide Probe Parameters
| Parameter | Recommended Value | Notes |
| NGR Peptide Form | Cyclic (e.g., c(NGR)) or Dimeric | Dimeric forms may offer increased binding affinity. |
| Fluorescent Dye | Near-Infrared (NIR) Dyes (e.g., Cy5.5, ICG, iFluor 750) | NIR dyes (650-900 nm) provide better tissue penetration and lower background fluorescence. |
| Probe Concentration (for injection) | 1-10 µM in sterile PBS | Final concentration may need optimization based on the specific probe and animal model. |
| Injected Dose | 1.5 nmol per mouse (typical) | Dose can be adjusted based on the brightness of the fluorophore and the sensitivity of the imaging system. |
Table 2: Animal Model and Imaging Parameters
| Parameter | Recommended Value/Procedure | Notes |
| Animal Model | Athymic nude mice with subcutaneous tumor xenografts (e.g., HT-1080) | HT-1080 cells are known to express CD13. |
| Tumor Inoculation | 5 x 10^6 cells in Matrigel, subcutaneous injection | Allow tumors to reach a palpable size (e.g., 100-200 mm³) before imaging. |
| Injection Route | Intravenous (tail vein) | Ensures systemic distribution of the probe. |
| Imaging Time Points | Pre-injection (baseline), and 0.5, 1, 2, 3, 4, and 24 hours post-injection | Peak tumor accumulation is often observed between 2 and 24 hours. |
| Imaging System | In vivo imaging system (IVIS) or similar, equipped with appropriate NIR filters | A Cy5.5 filter set is suitable for Cy5.5-labeled probes. |
| Anesthesia | Isoflurane | To immobilize the animal during imaging. |
Signaling Pathway and Experimental Workflow
NGR Peptide Signaling Pathway
The NGR peptide targets the CD13 receptor on tumor cells and angiogenic blood vessels. This interaction can lead to the internalization of the peptide-receptor complex, which is a key mechanism for delivering conjugated imaging agents or therapeutic drugs into the target cells.
Caption: NGR peptide binds to the CD13 receptor, leading to internalization and signal generation.
Experimental Workflow
The following diagram outlines the key steps for in vivo tumor imaging with a fluorescent NGR peptide.
Caption: Workflow: from probe and animal prep to imaging and quantitative analysis.
Experimental Protocols
Preparation of Fluorescent NGR Peptide Probe
This protocol provides a general guideline for conjugating a near-infrared fluorescent dye with a maleimide group to a cysteine-containing NGR peptide. For other reactive groups like NHS esters, refer to the manufacturer's protocol.
Materials:
-
Cyclic NGR peptide with a free thiol group (e.g., c(NGR)C)
-
Thiol-reactive NIR fluorescent dye (e.g., Cy5.5 maleimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Peptide Dissolution: Dissolve the NGR peptide in DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Dye Dissolution: Dissolve the maleimide-activated NIR dye in DMF or DMSO according to the manufacturer's instructions.
-
Conjugation Reaction: Add the dissolved dye to the peptide solution at a molar ratio of 1.5:1 (dye:peptide). Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring.
-
Purification: Purify the fluorescently labeled peptide from unconjugated dye using a size-exclusion chromatography column, eluting with PBS.
-
Characterization: Confirm the conjugation and purity of the probe using techniques such as HPLC and mass spectrometry.
-
Storage: Store the purified fluorescent NGR peptide at -20°C or -80°C in the dark.
In Vivo Tumor Imaging Protocol
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with HT-1080 xenografts)
-
Purified fluorescent NGR peptide probe
-
Sterile PBS
-
Isoflurane anesthesia system
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Once tumors reach the desired size, randomly group the animals (e.g., imaging group, blocking group).
-
Probe Preparation: Dilute the fluorescent NGR peptide probe in sterile PBS to the desired final concentration for injection.
-
Baseline Imaging: Anesthetize a mouse with isoflurane and acquire a baseline fluorescence image before injecting the probe.
-
Probe Administration: While the mouse is under anesthesia, inject the prepared fluorescent NGR peptide probe (e.g., 1.5 nmol in 100 µL PBS) via the tail vein.
-
Blocking Experiment (Control): For a separate group of mice, co-inject the fluorescent NGR peptide with a 50- to 100-fold molar excess of unlabeled NGR peptide to demonstrate target specificity.
-
Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 0.5, 1, 2, 3, 4, and 24 hours). Maintain the mouse under anesthesia for each imaging session.
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) for background measurement.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background signal ratio for each time point to assess probe accumulation and specificity. A significant reduction in this ratio in the blocking group confirms target-specific binding.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low tumor signal | Poor probe targeting | Confirm CD13 expression in the tumor model. Optimize the NGR peptide sequence or use a dimeric version. |
| Insufficient probe dose | Increase the injected dose of the fluorescent probe. | |
| Suboptimal imaging time point | Perform a time-course study to identify the time of peak tumor accumulation. | |
| High background signal | Non-specific probe accumulation | Improve probe purification to remove unconjugated dye. Consider modifying the probe with PEG to enhance clearance. |
| Autofluorescence | Ensure the use of a true NIR dye and appropriate filters to minimize autofluorescence. | |
| Signal quenching | High local concentration of the dye | Be aware that fluorescence intensity may not be linear at high probe concentrations. |
By following these detailed protocols and application notes, researchers can effectively utilize fluorescent NGR peptides for high-resolution, quantitative in vivo tumor imaging. This powerful technique can significantly contribute to the understanding of tumor biology and the development of novel cancer diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Glioblastoma with NGR Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing asparagine-glycine-arginine (NGR) peptides in glioblastoma (GBM) research and therapeutic development. NGR peptides selectively target receptors overexpressed on GBM cells and tumor neovasculature, offering a promising strategy for targeted drug delivery, imaging, and therapy.
Introduction and Background
Glioblastoma is the most aggressive primary brain tumor, characterized by rapid growth, diffuse infiltration, and a dismal prognosis.[1] A key challenge in treating GBM is the blood-brain barrier (BBB), which restricts the passage of most therapeutic agents.[1] NGR peptides have emerged as a valuable tool to overcome this obstacle and enhance the specificity of anti-cancer treatments.
The tripeptide motif, Asn-Gly-Arg (NGR), has been identified through phage display to home to tumor vasculature.[2][3] Its primary target is Aminopeptidase N (APN), also known as CD13, a cell surface metalloprotease.[4] APN/CD13 is significantly upregulated on the endothelial cells of tumor blood vessels and on glioma cells themselves, while its expression in normal brain vasculature is minimal. This differential expression provides a window for targeted therapies.
Furthermore, the NGR motif can undergo a spontaneous chemical rearrangement to an isoaspartate-glycine-arginine (isoDGR) motif. This isoDGR form is a ligand for αvβ3 integrin, another protein that is highly expressed on glioblastoma cells and angiogenic vessels and plays a crucial role in tumor progression and invasion. This dual-targeting capability enhances the potential of NGR-based strategies.
Cyclic forms of NGR peptides, often constrained by a disulfide bridge (e.g., CNGRC), have demonstrated higher stability and binding affinity compared to their linear counterparts. These peptides can be conjugated to a variety of payloads, including chemotherapeutic drugs, imaging agents, and nanoparticles, to facilitate their targeted delivery to the tumor site.
Signaling Pathways and Targeting Mechanism
The targeting of NGR peptides to glioblastoma involves the recognition of specific cell surface receptors, primarily APN/CD13 and, following conversion, αvβ3 integrin. The binding to these receptors can trigger downstream signaling pathways that influence tumor growth, angiogenesis, and cell survival.
Caption: NGR peptide targeting mechanism in glioblastoma.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on NGR peptides for glioblastoma targeting.
Table 1: Binding Affinity and Cellular Uptake
| Peptide/Conjugate | Cell Line | Target Receptor | Binding Affinity (Kd) / IC50 | Cellular Uptake/Internalization | Reference |
| cKNGRE | HT-1080 (CD13+) | APN/CD13 | ~3.5-fold greater affinity than linear form | Observed internalization | |
| NGR-liposomal Doxorubicin | APN/CD13-positive cells | APN/CD13 | 10-fold enhanced affinity vs. free peptide | Internalized via endosomal pathway | |
| 68Ga-DOTA-c(NGR)2 | ES2 (high CD13) | APN/CD13 | High selectivity and affinity | Significant uptake in CD13-positive cells | |
| 68Ga-RGD peptides | Glioblastoma tumor model | αvβ3 integrin | High tumor-to-background ratio | Clearly visualized tumors in PET imaging |
Table 2: In Vitro Cytotoxicity of NGR-Drug Conjugates
| NGR-Drug Conjugate | Cell Line | IC50 (µM) | Comparison | Reference |
| Cyclic NGR-Daunomycin | HT-1080 (CD13+) | Varies with conjugate structure | Higher activity with C-terminal drug attachment | |
| Doxorubicin-phospholipid-NGR | HT-1080 (CD13+) | Dose-dependent cytotoxicity | Increased apoptosis compared to non-targeted form |
Experimental Protocols
This section provides detailed protocols for key experiments involving NGR peptides for glioblastoma targeting.
Protocol for Synthesis and Purification of Cyclic NGR Peptides
This protocol describes the solid-phase synthesis of a cyclic NGR peptide (e.g., cKNGRE).
Materials:
-
Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide MBHA resin
-
HBTU/HOBt or DIC for coupling reactions
-
20% piperidine in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Swell the Rink Amide MBHA resin in DMF.
-
Perform sequential coupling of the Fmoc-protected amino acids to the resin using a peptide synthesizer or manual synthesis. Use a coupling agent like HBTU/HOBt or DIC. Monitor coupling efficiency with a Kaiser test.
-
After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.
-
Once the linear peptide sequence is assembled, deprotect the side chains of the amino acids that will form the cyclic bond.
-
Perform on-resin cyclization. For example, using Huisgen's 1,3-dipolar cycloaddition for click chemistry-based cyclization.
-
Cleave the cyclic peptide from the resin using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide.
-
Purify the cyclic peptide using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
Caption: Workflow for cyclic NGR peptide synthesis.
Protocol for In Vitro Binding and Internalization Assay
This protocol details how to assess the binding and internalization of a fluorescently labeled NGR peptide in glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229) and a negative control cell line with low APN/CD13 expression (e.g., MCF-7).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescently labeled NGR peptide (e.g., NGR-Cy5.5).
-
Unlabeled NGR peptide for competition assay.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the glioblastoma cells and control cells in appropriate culture vessels (e.g., chamber slides for microscopy or 96-well plates for flow cytometry) and allow them to adhere overnight.
-
Peptide Incubation:
-
For binding studies, incubate the cells with the fluorescently labeled NGR peptide (e.g., 1-5 µM) in serum-free medium for 1-2 hours at 4°C to minimize internalization.
-
For internalization studies, perform the incubation at 37°C for various time points (e.g., 30 min, 1h, 2h).
-
For competition assays, pre-incubate the cells with a 50-fold molar excess of unlabeled NGR peptide for 30 minutes before adding the fluorescently labeled peptide.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (for microscopy): Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Analysis:
-
Fluorescence Microscopy: Mount the slides and visualize the cells using a fluorescence microscope. Capture images to assess the localization of the peptide (membrane-bound vs. intracellular).
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer to quantify peptide binding and uptake.
-
Protocol for In Vivo Tumor Imaging in an Orthotopic Glioblastoma Mouse Model
This protocol describes the use of a near-infrared (NIR) fluorescently labeled NGR peptide for in vivo imaging of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human glioblastoma cells (e.g., U87MG, LN229).
-
Stereotactic injection apparatus.
-
NIR fluorescently labeled NGR peptide (e.g., ICG-NGR).
-
In vivo imaging system (e.g., IVIS, Odyssey).
Procedure:
-
Orthotopic Tumor Implantation:
-
Culture and harvest the glioblastoma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject the glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Allow the tumors to grow for 2-3 weeks. Monitor tumor growth via MRI if available.
-
-
Probe Injection:
-
Inject the NIR-labeled NGR peptide intravenously (e.g., via the tail vein) at a predetermined dose.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 4h, 24h, 48h), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.
-
-
Ex Vivo Imaging:
-
After the final in vivo imaging time point, euthanize the mice and harvest the brain and other major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the biodistribution of the probe and quantify the tumor-to-background signal ratio.
-
-
Histological Analysis:
-
Fix the brain tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) and fluorescence microscopy to confirm the co-localization of the NGR peptide with the tumor cells and vasculature.
-
Caption: Workflow for in vivo imaging with NGR peptides.
Conclusion
NGR peptides represent a versatile and potent platform for the targeted delivery of therapeutic and diagnostic agents to glioblastoma. Their ability to specifically recognize overexpressed receptors on both tumor cells and the associated vasculature, coupled with their capacity to be conjugated to a wide range of payloads, makes them a highly attractive tool for advancing glioblastoma research and developing novel clinical applications. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at harnessing the potential of NGR peptides in the fight against this devastating disease.
References
- 1. Tumor targeting peptides: novel therapeutic strategies in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor vasculature targeting through NGR peptide-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NGR Peptide Conjugation to Quantum Dots for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high photostability, broad absorption spectra, and size-tunable, narrow emission spectra, making them excellent probes for biomedical imaging.[1][2][3] Conjugating QDs with targeting ligands, such as peptides, allows for the specific labeling and imaging of cellular targets.[2][4] The asparagine-glycine-arginine (NGR) peptide is a well-known ligand that specifically targets the aminopeptidase N (CD13) receptor, which is often overexpressed on the surface of tumor cells and angiogenic blood vessels. This document provides detailed protocols for the conjugation of NGR peptides to quantum dots and their application in cellular imaging.
Data Presentation
Table 1: Quantitative Analysis of NGR-QD Effects on Pancreatic Cancer Cells (PANC-1)
| Parameter | Control (PBS) | QDs@Gd³⁺-NGR | NGR Peptide |
| Cell Viability (%) | 97.0 | 50.6 | 17.4 |
| Apoptosis Ratio (%) | 3.4 | 23.8 | 44.6 |
| Cell Invasion Rate (%) | Not specified | 23.0 | 12.7 |
| Data extracted from a study on the effects of NGR-conjugated gadolinium-doped quantum dots on PANC-1 cells. |
Experimental Protocols
Protocol 1: Synthesis of NGR Peptide-Conjugated Quantum Dots (NGR-QDs) via EDC/NHS Coupling
This protocol describes the covalent conjugation of an NGR peptide to amine-functionalized quantum dots using carbodiimide chemistry.
Materials:
-
Amine-functionalized quantum dots (e.g., CdSe/ZnS core/shell QDs)
-
NGR peptide with a terminal carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Quenching Buffer: 1 M Glycine or Hydroxylamine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns or similar for purification
Procedure:
-
Quantum Dot Activation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Dissolve the amine-functionalized QDs in the Conjugation Buffer to a final concentration of 1 µM.
-
Add EDC to a final concentration of 2 mM and NHS/Sulfo-NHS to a final concentration of 5 mM to the QD solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the QD surface.
-
-
NGR Peptide Conjugation:
-
Dissolve the NGR peptide in the Conjugation Buffer.
-
Add the NGR peptide solution to the activated QD solution. A molar ratio of 50:1 (peptide:QD) is a good starting point, but this may need optimization.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS-esters.
-
Incubate for 10 minutes at room temperature.
-
Purify the NGR-QD conjugates from excess peptide and crosslinking reagents using a desalting column according to the manufacturer's instructions.
-
Store the purified NGR-QD conjugates in PBS at 4°C, protected from light.
-
Characterization:
-
Confirm successful conjugation using techniques such as agarose gel electrophoresis, dynamic light scattering (DLS) to measure size changes, and zeta potential measurements to assess surface charge alterations.
-
Quantify the number of peptides per QD using fluorescence spectroscopy or other quantitative methods.
Protocol 2: In Vitro Cellular Imaging of NGR-QDs
This protocol details the steps for labeling and imaging of cancer cells expressing the CD13 receptor using the synthesized NGR-QDs.
Materials:
-
CD13-positive cancer cell line (e.g., HT-1080, U937, A549)
-
CD13-negative control cell line (optional)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) or other suitable fixative
-
DAPI or Hoechst for nuclear counterstaining
-
NGR-QD conjugates
-
Unconjugated QDs (as a negative control)
-
Fluorescence microscope with appropriate filter sets for the QDs and nuclear stain
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in their recommended complete medium in a humidified incubator at 37°C and 5% CO₂.
-
The day before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the NGR-QD conjugates and unconjugated QDs (control) in serum-free cell culture medium to the desired final concentration (e.g., 10-20 nM, but should be optimized).
-
Incubate the cells with the QD solutions for 1-2 hours at 37°C. To minimize endocytosis and primarily visualize surface binding, incubation can be performed at 4°C.
-
-
Washing and Fixation:
-
Remove the QD-containing medium and wash the cells three times with PBS to remove unbound QDs.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol for nuclear staining.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with filters appropriate for the emission wavelength of your QDs and the nuclear stain.
-
Acquire images of cells treated with NGR-QDs and control QDs to compare targeting specificity.
-
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of NGR-QDs.
Materials:
-
CD13-positive and -negative cells
-
NGR-QD conjugates and unconjugated QDs
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filters for your QDs
Procedure:
-
Cell Preparation:
-
Culture and seed cells in 6-well plates to reach about 80-90% confluency.
-
Incubate the cells with NGR-QDs and unconjugated QDs at various concentrations and for different time points as described in Protocol 2, Step 2.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use an unstained cell sample to set the baseline fluorescence.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell populations, which corresponds to the level of QD uptake.
-
Visualizations
Caption: Experimental workflow for NGR-QD synthesis and cellular imaging.
Caption: NGR-QD binding to CD13 and subsequent cellular uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Dots for Cancer Research: Current Status, Remaining Issues, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugated quantum dots for in vivo molecular and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of NGR peptide in human plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NGR peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of NGR peptides in human plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NGR peptide instability in human plasma?
A1: The primary causes of NGR peptide instability in human plasma are twofold:
-
Enzymatic Degradation: Plasma contains numerous proteases and peptidases that can cleave the peptide bonds of the NGR sequence, leading to its rapid degradation.[1][2][3]
-
Chemical Instability (Deamidation): The asparagine (Asn) residue in the NGR motif is highly susceptible to a spontaneous chemical reaction called deamidation. This process converts asparagine into isoaspartate (isoDGR) or aspartate (DGR), altering the peptide's structure and, consequently, its receptor binding affinity.[1][4] This change can cause a switch in targeting from CD13 to integrins.
Q2: How does the structure of an NGR peptide (linear vs. cyclic) affect its stability?
A2: Cyclization significantly enhances the stability of NGR peptides compared to their linear counterparts. Cyclic NGR peptides, such as those containing a disulfide bridge (e.g., CNGRC) or an amide bond, exhibit increased resistance to both enzymatic degradation and asparagine deamidation. The constrained conformation of the cyclic structure reduces the flexibility of the peptide backbone, making it a less favorable substrate for proteases and sterically hindering the chemical rearrangements required for deamidation.
Q3: What is PEGylation and how does it improve NGR peptide stability?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, in this case, the NGR peptide. This modification improves stability in several ways:
-
Steric Shielding: The PEG chains create a protective hydrophilic layer around the peptide, which sterically hinders the approach of proteolytic enzymes.
-
Increased Hydrodynamic Volume: PEGylation increases the overall size of the peptide conjugate, which can reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream.
-
Reduced Immunogenicity: The protective layer can also mask the peptide from the immune system, reducing the risk of an immune response.
Q4: Can nanoparticle encapsulation protect NGR peptides from degradation?
A4: Yes, encapsulating NGR peptides within nanoparticles or liposomes is an effective strategy to protect them from the harsh environment of human plasma. The nanoparticle acts as a physical barrier, shielding the peptide from proteases and other degrading factors until it reaches its target site. This approach can also improve the pharmacokinetic profile of the peptide.
Troubleshooting Guides
Problem 1: Rapid degradation of my NGR peptide is observed in plasma stability assays.
| Potential Cause | Troubleshooting Step |
| High Protease Activity in Plasma | Ensure proper collection and handling of plasma samples, including the use of protease inhibitor cocktails. Store plasma at -80°C and avoid repeated freeze-thaw cycles. |
| Linear Peptide Structure | Consider synthesizing a cyclic version of your NGR peptide. Cyclization is a well-established method to increase resistance to proteolysis. |
| Susceptible Cleavage Sites | Analyze the peptide sequence for known protease cleavage sites and consider amino acid substitutions, such as replacing L-amino acids with D-amino acids, to block enzymatic recognition. |
| N- or C-terminal Degradation | Modify the peptide termini by acetylation of the N-terminus or amidation of the C-terminus to protect against exopeptidases. |
Problem 2: My NGR peptide is losing its CD13 binding affinity over time.
| Potential Cause | Troubleshooting Step |
| Asparagine Deamidation | The primary cause is likely the conversion of Asn to isoDGR. This process is accelerated at neutral or alkaline pH and higher temperatures. Optimize the pH of your formulation to a slightly acidic range if possible. |
| Glycine-adjacent Asparagine | The Asn-Gly sequence is particularly prone to deamidation. Consider a chemical modification to stabilize the peptide. |
| Ineffective Stabilization Strategy | If using a stabilization method, its effectiveness may be insufficient. Evaluate alternative or combined strategies. |
| N-methylation of Glycine | A highly effective strategy is the N-methylation of the glycine residue adjacent to the asparagine. This modification has been shown to completely prevent asparagine deamidation. |
Quantitative Data on NGR Peptide Stability
The stability of NGR peptides can be quantitatively assessed by measuring their half-life (t½) in human plasma or serum. The following table summarizes representative data from the literature, highlighting the impact of different stabilization strategies.
| Peptide | Modification | Matrix | Half-life (t½) | Reference |
| Linear NGR | None | Human Serum | ~3 hours | |
| Cyclic NGR (CNGRC) | Disulfide Bridge | Human Serum | ~5 hours | |
| Linear NGR-TNF Fusion | None | PBS (pH 7.3) | 3-4 hours | |
| Cyclic NGR-TNF Fusion | Disulfide Bridge | PBS (pH 7.3) | 6-8 hours | |
| Thioether Cyclic NGR-Dau | Thioether Bridge | DMEM + 10% FBS | Faster decomposition than disulfide/amide | |
| Disulfide Cyclic NGR-Dau | Disulfide Bridge | DMEM + 10% FBS | More stable than thioether | |
| Amide Cyclic NGR-Dau | Amide Bridge | DMEM + 10% FBS | More stable than thioether |
Experimental Protocols
Protocol 1: In Vitro NGR Peptide Stability Assay in Human Plasma using RP-HPLC
This protocol outlines a general method to assess the stability of an NGR peptide in human plasma by monitoring its degradation over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
NGR peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human plasma (collected with anticoagulant, e.g., EDTA or heparin)
-
Protease inhibitor cocktail (optional)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Neutralization solution (e.g., 1 M NaOH)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Thermomixer or incubator set to 37°C
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Plasma Preparation: Thaw frozen human plasma on ice. If using, add a protease inhibitor cocktail according to the manufacturer's instructions. Centrifuge the plasma at a low speed to remove any cryoprecipitates.
-
Incubation: In a microcentrifuge tube, add the NGR peptide stock solution to the human plasma to achieve the desired final concentration (e.g., 100 µg/mL). Vortex briefly to mix.
-
Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA) to precipitate plasma proteins and stop enzymatic activity. Vortex and incubate on ice for 10 minutes.
-
Protein Precipitation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Carefully collect the supernatant, which contains the peptide and its degradation products. If using a strong acid for quenching, neutralize the sample with a small volume of neutralization solution. Transfer the supernatant to an HPLC vial.
-
RP-HPLC Analysis: Inject the sample onto the RP-HPLC system. Use a suitable gradient of Mobile Phase B to elute the peptide and its fragments. For example, a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The peak corresponding to the intact NGR peptide will decrease over time, while new peaks corresponding to degradation products may appear.
-
Half-life Calculation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½).
Protocol 2: NGR Peptide Stability Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing NGR peptide stability using mass spectrometry (MS), which can identify the specific degradation products.
Materials:
-
Same materials as in Protocol 1.
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
-
Appropriate matrices for MALDI-TOF (if applicable).
Procedure:
-
Sample Preparation: Follow steps 1-6 from Protocol 1 to obtain the supernatant containing the peptide and its metabolites.
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
The liquid chromatography step separates the intact peptide from its degradation products.
-
The mass spectrometer identifies the mass-to-charge ratio (m/z) of the eluting compounds.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the ions and determine the amino acid sequence of the degradation products, thus identifying the cleavage sites.
-
-
MALDI-TOF MS Analysis:
-
Mix a small volume of the supernatant with a suitable matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample in the MALDI-TOF mass spectrometer.
-
The resulting spectrum will show peaks corresponding to the intact peptide and its degradation products, allowing for the determination of their molecular weights.
-
-
Data Analysis: By comparing the mass spectra at different time points, you can monitor the disappearance of the parent peptide and the appearance of degradation products. The +1 Da mass shift is indicative of deamidation (Asn to Asp or isoAsp).
Visualizations
Caption: NGR Peptide Degradation Pathways and Stabilization Strategies.
Caption: Simplified NGR-CD13 Signaling Pathway.
Caption: Workflow for NGR Peptide Stability Assay.
References
- 1. Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Cyclic NGR Peptide Synthesis
Welcome to the technical support center for the synthesis of cyclic NGR peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and improve your synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in cyclic NGR peptide synthesis?
Low yields in the synthesis of cyclic NGR peptides can arise from several factors at different stages of the process:
-
Incomplete Coupling or Deprotection: During solid-phase peptide synthesis (SPPS), the repetitive steps of amino acid coupling and N-terminal protecting group removal must be highly efficient. Incomplete reactions at any stage can lead to the formation of deletion or truncated peptide sequences, which are difficult to separate from the desired product.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support.[1] This aggregation can block reactive sites, leading to failed coupling and deprotection steps.[2]
-
Inefficient Cyclization: The intramolecular cyclization step is often a critical bottleneck. Head-to-tail cyclization can be entropically unfavorable, and side reactions like dimerization or oligomerization can compete with the desired intramolecular reaction.[3][4] On-resin cyclization is often superior to solution-phase cyclization in minimizing dimerization.[5]
-
Side Reactions: Various side reactions can occur during synthesis, cleavage, or cyclization, leading to byproducts that reduce the yield of the target peptide. Common side reactions include racemization, diketopiperazine formation (especially with proline or other specific residues at the C-terminus), and oxidation of sensitive amino acids like cysteine and methionine.
-
Suboptimal Cleavage from Resin: Incomplete cleavage of the linear peptide from the solid support or premature cleavage during synthesis can significantly reduce the overall yield. The choice of cleavage cocktail and scavengers is crucial, especially for peptides containing sensitive residues.
-
Difficult Purification: The crude peptide mixture after cleavage and cyclization can be complex. Co-elution of impurities with the target peptide during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) can lead to significant product loss.
Q2: My cyclization yield is very low. How can I improve it?
Low cyclization yield is a frequent issue. Here are several strategies to improve it:
-
Optimize Cyclization Method:
-
On-Resin vs. Solution-Phase: On-resin cyclization is often more efficient than solution-phase cyclization as the pseudo-dilution effect of the resin can minimize intermolecular reactions like dimerization. However, the resin-bound peptide may have conformational restrictions that hinder cyclization.
-
Cyclization Strategy: For cyclic NGR peptides, disulfide bridge formation between two cysteine residues (e.g., in CNGRC) is a common and relatively straightforward method. Head-to-tail cyclization can also be employed but may require more optimization. The use of click chemistry for cyclization is another effective method that can provide good yields.
-
-
Optimize Reaction Conditions:
-
High Dilution: For solution-phase cyclization, using high dilution conditions (typically ≤1 mM) is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
Coupling Reagents: The choice of coupling reagent for lactam bridge formation is crucial. Modern onium-type reagents like HATU and COMU often provide higher yields and faster reaction times compared to older reagents.
-
pH for Disulfide Bridge Formation: For cyclization via disulfide bond formation, the pH of the solution is important. A pH between 8 and 9 is generally optimal for air oxidation.
-
Q3: How do I choose the best coupling reagent for the synthesis of the linear NGR peptide?
The choice of coupling reagent significantly impacts the efficiency of each coupling step, which in turn affects the final yield and purity of the linear precursor. Onium-type reagents are generally preferred for their high reactivity and ability to suppress racemization.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for sterically hindered amino acids and difficult sequences. It generally leads to high coupling yields and minimal racemization.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents like HBTU and HATU. It often provides very high yields in shorter reaction times.
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent that provides good results for most standard peptide syntheses.
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can be a major source of low yield. Here are some common ones and how to address them:
-
Dimerization/Oligomerization during Cyclization: This is a common issue in both on-resin and solution-phase cyclization.
-
Solution: For solution-phase cyclization, use high dilution. For on-resin cyclization, a lower loading capacity of the resin can increase the distance between peptide chains, reducing intermolecular reactions.
-
-
Racemization: The loss of stereochemical integrity at the alpha-carbon can occur during amino acid activation.
-
Solution: Use coupling reagents with racemization-suppressing additives like HOBt (Hydroxybenzotriazole) or OxymaPure. Reagents like HATU and COMU are known to be very effective at minimizing racemization.
-
-
Oxidation: Cysteine and Methionine residues are susceptible to oxidation.
-
Solution: During cleavage, use a scavenger cocktail containing a reducing agent like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT). Perform disulfide bridge formation under controlled oxidative conditions.
-
-
Aspartimide Formation: Aspartic acid residues can form a five-membered ring intermediate, which can lead to racemization or chain termination.
-
Solution: Use protecting groups for the side chain of Asp that are more stable to the deprotection conditions.
-
Q5: My peptide is difficult to purify by RP-HPLC. What can I do?
Purification of cyclic peptides can be challenging due to the presence of closely eluting impurities.
-
Optimize HPLC Conditions:
-
Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the separation of closely related species.
-
Additives: Trifluoroacetic acid (TFA) is a standard ion-pairing agent. Using a different ion-pairing agent or adjusting the TFA concentration might improve peak shape and resolution.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, try a different stationary phase (e.g., C8, C4, or phenyl-hexyl).
-
-
Analyze Impurities: Use mass spectrometry (MS) to identify the impurities. Knowing the nature of the side products (e.g., deletion sequences, oxidized peptide, dimer) can help in optimizing the synthesis and purification strategy.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in SPPS
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99% |
| COMU | - | DIPEA | DMF | 15-30 | >99% |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98% |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98% |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95% |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90-95% |
| This table summarizes typical yields for the coupling of standard amino acids in solid-phase peptide synthesis. Yields can vary depending on the specific amino acid sequence and reaction conditions. |
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
| Cyclization Method | Advantages | Disadvantages | Typical Yield Range |
| On-Resin | - Pseudo-dilution effect minimizes dimerization- Simpler workup | - Resin may cause steric hindrance- Slower reaction kinetics in some cases | 20-70% |
| Solution-Phase | - Peptide is free to adopt a favorable conformation- Easier to monitor | - Requires high dilution to prevent oligomerization- More complex workup | 10-60% |
| Yields are highly sequence-dependent and depend on the optimization of reaction conditions. |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NGR Peptide Density on Nanoparticle Surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the density of NGR (Asn-Gly-Arg) peptides on nanoparticle surfaces for targeted drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for NGR peptides and why is it a good target for cancer therapy?
The primary receptor for the NGR peptide motif is an isoform of aminopeptidase N (APN), also known as CD13.[1][2][3][4] This specific isoform is selectively overexpressed on the endothelial cells of tumor neovasculature, making it an attractive target for delivering anticancer agents directly to the tumor site while minimizing exposure to healthy tissues.[5] The NGR peptide has been successfully used to deliver a variety of payloads, including cytotoxic drugs, cytokines, and imaging agents to tumors.
Q2: What are the common methods for conjugating NGR peptides to nanoparticle surfaces?
There are two main strategies for attaching NGR peptides to nanoparticles:
-
Covalent Conjugation: This involves the formation of a stable chemical bond between the peptide and the nanoparticle surface. Common methods include carbodiimide chemistry (e.g., using EDC/NHS) to link amine groups on the peptide to carboxyl groups on the nanoparticle, or maleimide chemistry for conjugation to peptides containing a cysteine residue. However, with multifunctional peptides and polymers, there is a risk of unintended intramolecular or intermolecular crosslinking.
-
Non-covalent Functionalization: This strategy relies on weaker interactions to attach the peptide to the nanoparticle. Examples include:
-
Electrostatic Interaction: Adsorbing a negatively charged peptide derivative (e.g., linked to a poly(glutamic acid) chain) onto a positively charged nanoparticle surface.
-
Hydrophobic Interaction: Integrating a lipid-modified peptide (e.g., a palmitoylated NGR peptide) into the lipid or polymer matrix of the nanoparticle during its formation.
-
Q3: How does NGR peptide density affect the targeting efficiency of nanoparticles?
The density of NGR peptides on the nanoparticle surface is a critical parameter that influences targeting efficacy. While a certain density is required for effective binding to CD13-expressing cells, simply increasing the density does not always lead to better in vivo outcomes. High peptide densities can sometimes result in increased off-target binding to healthy cells that may also express the target receptor, albeit at lower levels. Therefore, it is crucial to optimize the peptide density to achieve a balance between maximal tumor accumulation and minimal off-target effects.
Q4: What is the "NGR-isoDGR rearrangement" and how can it affect targeting?
The asparagine (Asn) residue in the NGR motif is prone to a spontaneous, non-enzymatic deamidation reaction. This process can lead to the formation of an isoaspartate (isoAsp) residue, resulting in the isoDGR motif. This rearrangement changes the targeting properties of the peptide, as the isoDGR motif is a ligand for RGD-binding integrins, which are also overexpressed in the tumor microenvironment. This can lead to a dual-targeting effect, which may be beneficial in some contexts, but it also represents a loss of specificity for the intended CD13 target. The stability of the NGR peptide and the rate of this rearrangement should be considered during the design and storage of NGR-functionalized nanoparticles.
Troubleshooting Guides
Problem 1: Low or inconsistent NGR peptide conjugation efficiency.
| Possible Cause | Suggested Solution |
| Inefficient conjugation chemistry | - Optimize the molar ratio of peptide to nanoparticle functional groups. - For carbodiimide chemistry, ensure the pH of the reaction buffer is optimal (typically pH 4.5-6.0 for EDC activation and pH 7.2-8.5 for NHS ester reaction with amines). - Confirm the activity of your coupling reagents (e.g., EDC, NHS), as they can degrade over time. |
| Steric hindrance | - Introduce a spacer (e.g., a short PEG chain) between the NGR peptide and the nanoparticle surface to improve accessibility. - Optimize the peptide density to avoid crowding on the nanoparticle surface. |
| Peptide aggregation | - Ensure the peptide is fully dissolved in a suitable buffer before conjugation. - Perform the conjugation reaction under conditions that minimize peptide aggregation (e.g., adjust pH, ionic strength, or temperature). |
| Incorrect quantification method | - Use a reliable method for quantifying peptide conjugation, such as amino acid analysis (AAA), which is considered the gold standard. Avoid less accurate methods like simple weighing of the peptide. |
Problem 2: Poor in vitro targeting and cellular uptake of NGR-nanoparticles.
| Possible Cause | Suggested Solution |
| Suboptimal peptide density | - Synthesize a series of nanoparticles with varying NGR peptide densities and test their binding and uptake in CD13-positive (e.g., HUVECs, HT-1080) and CD13-negative (e.g., MCF-7) cell lines. |
| Incorrect peptide orientation | - Ensure your conjugation strategy allows for the NGR motif to be exposed and available for binding to its receptor. The use of a spacer can help. |
| Nanoparticle aggregation in culture media | - Characterize the size and zeta potential of your nanoparticles in cell culture media to check for aggregation. - If aggregation occurs, consider modifying the surface chemistry of the nanoparticles (e.g., by adding a PEG layer) to improve stability. |
| Low CD13 expression on target cells | - Confirm the expression level of CD13 on your target cell line using techniques like flow cytometry or western blotting. |
Problem 3: Discrepancy between in vitro and in vivo targeting results.
| Possible Cause | Suggested Solution |
| In vitro optimization fallacy | - In vitro models that maximize cellular uptake may not translate to enhanced in vivo targeting due to factors like off-target binding. It is essential to perform in vivo optimization of peptide density and other nanoparticle parameters. |
| Protein corona formation | - The adsorption of serum proteins onto the nanoparticle surface in vivo can mask the targeting ligands. Characterize the protein corona of your nanoparticles. Modifying the surface with PEG can help reduce protein adsorption. |
| Nanoparticle instability in vivo | - Assess the stability of your nanoparticles in plasma or serum. Premature release of the drug or degradation of the nanoparticle can lead to poor targeting. |
| Off-target binding | - If the receptor is also present on healthy tissues, high peptide density can lead to increased off-target accumulation. Optimize for a peptide density that provides the best tumor-to-background ratio in vivo. |
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of Polymeric Nanoparticles with Palmitoylated NGR Peptide
This protocol is adapted from studies on non-covalent functionalization strategies.
-
Synthesis of Palmitoylated NGR Peptide: Synthesize the NGR peptide with a palmitoyl chain attached, often via a linker like aminohexanoic acid (Ahx), using standard solid-phase peptide synthesis.
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the biodegradable polymer (e.g., poly(ε-caprolactone)) and the palmitoylated NGR peptide in a water-miscible organic solvent (e.g., acetone).
-
Add this organic phase dropwise to an aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Purification:
-
Remove the organic solvent and un-integrated peptide by a suitable method, such as dialysis against deionized water or centrifugation followed by resuspension of the nanoparticle pellet.
-
-
Characterization:
-
Measure the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the peptide conjugation efficiency using a suitable quantification method (see Protocol 2).
-
Protocol 2: Quantification of NGR Peptide Density by Amino Acid Analysis (AAA)
AAA is the most accurate method for determining the net peptide content.
-
Sample Preparation:
-
Prepare a known quantity (by weight) of your lyophilized NGR-functionalized nanoparticles.
-
Prepare a standard curve using a known concentration of the free NGR peptide.
-
-
Acid Hydrolysis:
-
Hydrolyze the nanoparticle samples and the peptide standards in 6 M HCl at 110°C for 24 hours to break down the peptide into its constituent amino acids.
-
-
Amino Acid Separation and Detection:
-
Analyze the hydrolyzed samples using an amino acid analyzer or by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde (OPA)).
-
-
Quantification:
-
Quantify the amount of specific, stable amino acids from the NGR peptide (e.g., Glycine, Arginine).
-
Compare the amino acid amounts in your nanoparticle sample to the standard curve to determine the exact amount of peptide conjugated.
-
Calculate the peptide density (e.g., in µg of peptide per mg of nanoparticle or peptides per nm² of nanoparticle surface area).
-
Protocol 3: In Vitro Cell Binding and Uptake Assay
-
Cell Culture:
-
Culture CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cells in appropriate media until they reach about 80% confluency in 96-well plates or on coverslips.
-
-
Nanoparticle Incubation:
-
Label your NGR-nanoparticles with a fluorescent dye (e.g., DiI or a fluorescently tagged peptide).
-
Incubate the cells with various concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 1-4 hours) at 37°C. Include non-functionalized nanoparticles as a control.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
-
Quantification of Binding/Uptake:
-
For plate-based assays: Lyse the cells and measure the fluorescence intensity using a plate reader.
-
For microscopy: Fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake of nanoparticles using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence intensity between the CD13-positive and CD13-negative cell lines, as well as between NGR-functionalized and non-functionalized nanoparticles, to determine the specificity of binding and uptake.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Doxorubicin-Loaded Phospholipid Nanoparticles With and Without NGR Peptide.
(Data adapted from Kostryukova et al., 2023)
| Formulation | Particle Size (nm) | ζ-Potential (mV) | Doxorubicin Incorporation (%) |
| NPh-Dox (without NGR) | 14.75 ± 0.37 | 16.1 ± 1.2 | 98 ± 1.1 |
| NPh-Dox-NGR | 32.15 ± 2.46 | 6.12 ± 1.2 | 98 ± 1.1 |
Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations in CD13-Positive (HT-1080) and CD13-Negative (MCF-7) Cells.
(Data concept adapted from Kostryukova et al., 2023)
| Cell Line | Treatment (Doxorubicin Concentration) | % Cell Viability (Relative to Control) |
| HT-1080 (CD13-positive) | Free Doxorubicin (1 µg/mL) | ~50% |
| NPh-Dox (1 µg/mL) | ~45% | |
| NPh-Dox-NGR (1 µg/mL) | ~25% | |
| MCF-7 (CD13-negative) | Free Doxorubicin (1 µg/mL) | ~60% |
| NPh-Dox (1 µg/mL) | ~55% | |
| NPh-Dox-NGR (1 µg/mL) | ~50% |
Visualizations
Caption: Experimental workflow for optimizing NGR-functionalized nanoparticles.
Caption: Troubleshooting guide for poor in vitro cellular uptake of NGR-nanoparticles.
Caption: NGR-CD13 binding and subsequent cellular events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling [mdpi.com]
- 4. Differential binding of drugs containing the NGR motif to CD13 isoforms in tumor vessels, epithelia, and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of NGR peptide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of NGR peptide conjugates during their experiments.
Troubleshooting Guide
Aggregation of NGR peptide conjugates can be a significant challenge, potentially impacting solubility, therapeutic efficacy, and safety. This guide provides a systematic approach to diagnosing and resolving common aggregation issues.
Problem 1: Lyophilized Peptide Conjugate Fails to Dissolve
If your lyophilized NGR peptide conjugate does not readily dissolve, it may be due to pre-existing aggregates or inappropriate solvent choice.
| Step | Action | Rationale |
| 1 | Visual Inspection | Carefully examine the lyophilized cake. A "fluffy" and uniform appearance is ideal. A collapsed or shrunken cake may indicate issues during lyophilization that can promote aggregation. |
| 2 | Small-Scale Solubility Test | Before dissolving the entire batch, test the solubility of a small aliquot in the intended solvent. This prevents the potential loss of valuable material. |
| 3 | Optimize Solvent | If insoluble in aqueous buffer, attempt dissolution in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by gradual dilution into the desired aqueous buffer with gentle vortexing.[1][2] |
| 4 | pH Adjustment | The net charge of a peptide influences its solubility. For basic peptides, use a slightly acidic solvent (e.g., 10% acetic acid). For acidic peptides, a slightly basic solvent (e.g., 0.1% ammonium hydroxide) may improve solubility.[3] |
| 5 | Sonication | Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[1][3] Use short bursts and keep the sample on ice to prevent heating. |
| 6 | Chaotropic Agents | For highly aggregated peptides, strong denaturing agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be used for initial solubilization. Note that these will likely need to be removed via dialysis or chromatography for downstream applications. |
Problem 2: Peptide Conjugate Precipitates from Solution During Storage or Use
Precipitation after initial successful dissolution indicates that the solution conditions are not optimal for maintaining the stability of the conjugate.
| Factor | Troubleshooting Strategy |
| pH | Determine the isoelectric point (pI) of the conjugate. Adjust the buffer pH to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between molecules. |
| Temperature | Store stock solutions at -20°C or -80°C in aliquots to minimize freeze-thaw cycles. For some peptides, rapid heating can sometimes help bypass energy barriers to a more stable configuration. |
| Concentration | High concentrations can drive aggregation. If possible, work with lower concentrations. |
| Buffer Composition | The choice of buffer salts can influence stability. Empirically test different buffer systems (e.g., phosphate, citrate, acetate) at the optimal pH. |
| Excipients | The addition of stabilizing excipients can significantly reduce aggregation. See the FAQ section below for more details on common excipients. |
| Mechanical Stress | Avoid vigorous vortexing or shaking for extended periods. Gentle swirling or inversion is preferred for mixing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of NGR peptide conjugate aggregation?
A1: Aggregation is a complex process driven by various factors that disrupt the stability of the peptide conjugate in solution. The primary causes include:
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Hydrophobic Interactions: Hydrophobic regions of the peptide or the conjugated drug can associate to minimize contact with the aqueous solvent, leading to aggregation.
-
Isoelectric Point (pI): At a pH close to the peptide's pI, the net charge is minimal, reducing electrostatic repulsion and making aggregation more likely.
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Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can denature the peptide and expose aggregation-prone regions.
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High Concentration: Increased proximity of conjugate molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
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Chemical Instability: The NGR motif itself can undergo spontaneous decomposition to isoaspartate (isoDGR), which can alter the peptide's properties and potentially influence aggregation.
Q2: How can excipients be used to prevent aggregation?
A2: Excipients are additives that can stabilize the peptide conjugate. Common classes of anti-aggregation excipients include:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These agents are preferentially excluded from the peptide surface, which favors the native, more compact conformation.
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Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents can prevent surface-induced aggregation by competitively binding to interfaces (like the air-water interface) and can also shield hydrophobic patches on the peptide surface.
-
Amino Acids (e.g., arginine, glycine): Arginine, for instance, is known to suppress aggregation by interacting with hydrophobic regions and increasing the solubility of the unfolded state.
-
Buffers: Maintaining an optimal pH is crucial. Buffering agents like phosphate, citrate, and acetate are used to control the pH of the formulation.
Q3: What is the impact of pH on the stability of NGR peptide conjugates?
A3: The pH of the solution is a critical factor for the stability of NGR peptide conjugates. It influences both the charge of the peptide and the rate of chemical degradation. For example, a study on a doxorubicin-phospholipid nanoparticle system conjugated with an NGR peptide showed that the particle size remained stable across a pH range of 5.0 to 7.4, indicating good physical stability under these conditions. However, the release of the conjugated drug was pH-dependent, with increased release at more acidic pH values (5.0 and 6.5) compared to physiological pH (7.4).
Q4: How does the structure of the NGR peptide (cyclic vs. linear) affect its stability?
A4: Cyclization generally improves the stability and receptor-binding affinity of peptides by constraining their conformation. For NGR peptides, cyclic forms are often superior to their linear counterparts in terms of selectivity. A study on NGR peptide-daunomycin conjugates found that the stability was influenced by the type of linkage used for cyclization (disulfide, thioether, or amide bond). The decomposition of conjugates with a thioether bond was faster compared to those with disulfide or amide bonds.
Data on NGR Conjugate Stability
The following table summarizes stability data for an NGR-conjugated doxorubicin-phospholipid nanoparticle system (NPh-Dox-NGR) at different pH values.
| pH | Incubation Time (hours) | Average Particle Size (nm) |
| 7.4 | 0 | 135 |
| 48 | 138 | |
| 6.5 | 0 | 136 |
| 48 | 140 | |
| 5.0 | 0 | 134 |
| 48 | 139 | |
| Data adapted from a study on NPh-Dox-NGR stability. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of larger aggregates.
-
Sample Preparation:
-
Prepare the NGR peptide conjugate solution at the desired concentration in the appropriate buffer.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large particles that could interfere with the measurement.
-
Transfer approximately 30-50 µL of the filtered sample into a clean DLS cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including the solvent viscosity, temperature, and refractive index.
-
Equilibrate the sample to the desired temperature within the instrument.
-
-
Measurement:
-
Perform a measurement of the buffer-only as a blank.
-
Place the cuvette with the peptide sample into the instrument.
-
Initiate the data acquisition. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (size) of the particles.
-
Analyze the size distribution plot. The presence of a significant population of particles with a much larger size than the expected monomeric conjugate is indicative of aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their hydrodynamic size and is a gold standard for quantifying soluble aggregates like dimers and multimers.
-
System Preparation:
-
Equilibrate the HPLC system and the SEC column with the mobile phase (typically a buffer like phosphate-buffered saline) until a stable baseline is achieved.
-
The mobile phase should be optimized to prevent non-specific interactions between the conjugate and the column matrix.
-
-
Sample Preparation:
-
Dissolve the NGR peptide conjugate in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Run the separation under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks (aggregates + monomer + fragments) and multiplying by 100.
-
Protocol 3: Lyophilization of NGR Peptide Conjugates
Lyophilization (freeze-drying) is a common method for improving the long-term stability of peptides. A well-designed lyophilization cycle is critical to prevent aggregation.
-
Formulation:
-
Dissolve the NGR peptide conjugate in a suitable aqueous solution, often containing a cryoprotectant/lyoprotectant such as sucrose or trehalose.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Filling and Freezing:
-
Dispense the solution into lyophilization vials.
-
Freeze the samples in the lyophilizer. The freezing rate should be controlled to ensure uniform ice crystal formation. For peptides, a freezing temperature of -40°C to -60°C is common.
-
-
Primary Drying (Sublimation):
-
Apply a deep vacuum (e.g., 50-200 mTorr).
-
Gradually increase the shelf temperature to provide the energy for the ice to sublimate directly into vapor. The temperature should be kept below the collapse temperature of the formulation.
-
-
Secondary Drying (Desorption):
-
After all the ice has been removed, increase the temperature further (e.g., to 20-30°C) under vacuum to remove any residual bound water.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum to prevent moisture uptake and oxidation during storage.
-
Visualizations
Caption: A workflow for troubleshooting NGR peptide conjugate aggregation.
Caption: Simplified signaling pathway initiated by NGR conjugate binding to CD13.
References
Technical Support Center: Enhancing the Binding Affinity of Linear NGR Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the binding affinity of linear NGR peptides for their target, aminopeptidase N (CD13/APN).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NGR peptides and why is it relevant in drug development?
The primary target of peptides containing the asparagine-glycine-arginine (NGR) motif is aminopeptidase N (APN), also known as CD13.[1][2][3] CD13 is overexpressed on the surface of tumor neovascular endothelial cells and various cancer cells, making it a valuable target for the selective delivery of anticancer drugs, imaging agents, and other therapeutic payloads to tumors.[4][5]
Q2: My linear NGR peptide shows low binding affinity to CD13-positive cells. What are the common reasons for this?
Low binding affinity of linear NGR peptides can be attributed to several factors:
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High Conformational Flexibility: Linear peptides are inherently flexible, and only a specific conformation may be optimal for binding to the CD13 receptor. This conformational freedom can lead to an entropic penalty upon binding, reducing overall affinity.
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Proteolytic Degradation: Linear peptides are often susceptible to degradation by proteases in experimental systems, reducing the effective concentration of the peptide available to bind to the target.
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Suboptimal Flanking Residues: The amino acids flanking the core NGR motif play a crucial role in modulating binding affinity and specificity. An unfavorable sequence in these positions can hinder effective binding.
Troubleshooting Guide
Issue 1: Low Binding Affinity and Specificity of a Linear NGR Peptide
Symptoms:
-
Weak signal in cell-based binding assays with CD13-positive cells (e.g., HT-1080).
-
High background binding to CD13-negative cells (e.g., HT-29).
-
Inconsistent results in competitive binding experiments.
Possible Cause & Solution:
The high flexibility of linear peptides often leads to poor binding affinity and specificity. Constraining the peptide's conformation can significantly improve its binding characteristics.
Recommended Solution: Peptide Cyclization
Cyclization is a widely adopted strategy to enhance the binding affinity and selectivity of NGR peptides. By reducing the conformational flexibility, cyclization can pre-organize the peptide into a bioactive conformation, leading to a more favorable interaction with the CD13 receptor.
Experimental Data on Cyclization Strategies:
| Peptide | Cyclization Method | Target | Relative Affinity/Activity | Reference |
| Linear GNGRG-TNF | - | Tumor Targeting | >10-fold lower than CNGRC-TNF | |
| Cyclic CNGRC-TNF | Disulfide Bridge | Tumor Targeting | High | |
| Multi-valent NGR (on liposome) | N-terminal conjugation | APN/CD13-positive cells | 10-fold enhanced affinity vs. peptide alone | |
| Cyclic c[KNGRE]-NH₂ | Amide Bond | CD13-positive cells | Effective tumor targeting | |
| Cyclic c[CH₂-CO-NGRC]-NH₂ | Thioether Linkage | CD13-positive cells | Higher enzyme stability than disulfide bridge |
Workflow for Developing a Cyclic NGR Peptide:
Caption: Workflow for the development and evaluation of cyclic NGR peptides.
Issue 2: Rapid Degradation or Loss of Activity of the NGR-Drug Conjugate
Symptoms:
-
The NGR-drug conjugate shows initial binding but loses efficacy over time in cell culture.
-
In vivo experiments show poor tumor accumulation and high systemic toxicity, suggesting premature drug release.
Possible Cause & Solution:
The stability of the NGR peptide and the linker used for drug conjugation are critical. The NGR motif is prone to spontaneous deamidation, and certain chemical linkages can be unstable under physiological conditions.
Recommended Solutions:
-
Optimize the Cyclization Chemistry: Thioether linkages are generally more stable to enzymatic degradation than disulfide or amide bonds.
-
Strategic Conjugation: The point of attachment of a payload can influence binding. Studies have shown that modifying the N-terminus of the CNGRC peptide can significantly decrease affinity, whereas C-terminal modifications are better tolerated. This is because the free amino terminus of the peptide forms important interactions with the APN active site.
NGR Peptide-Receptor Interaction and Deamidation Pathway:
Caption: Dual targeting potential of NGR peptides via deamidation.
Issue 3: Binding Affinity Plateaus Despite Successful Cyclization
Symptoms:
-
Cyclic NGR peptides show improved but still suboptimal binding affinity.
-
Further chemical modifications to the core cyclic peptide do not yield significant improvements.
Possible Cause & Solution:
The binding affinity may be limited by the monovalent interaction between a single peptide and a single receptor. Increasing the avidity through multimerization can lead to a significant enhancement in binding strength.
Recommended Solution: NGR Peptide Multimerization
Presenting multiple NGR motifs on a single scaffold (e.g., a polymer, nanoparticle, or a branched peptide structure) allows for simultaneous binding to multiple CD13 receptors on the cell surface. This multivalent interaction, known as avidity, can dramatically increase the overall binding strength.
Strategies for NGR Multimerization:
-
Conjugation to Polymers: Attaching NGR peptides to the surface of polymers can create a multivalent targeting agent.
-
Liposomal Display: Incorporating NGR-conjugated lipids into liposomes results in a high density of targeting motifs on the liposome surface.
-
Dimeric and Tetrameric Peptides: Synthesizing branched peptide structures with two or more NGR motifs.
Experimental Data on Multimerization:
| Construct | Description | Observed Effect | Reference |
| Dimeric [⁶⁴Cu]-labeled NGR peptides | Two NGR motifs linked together | Improved microPET imaging of CD13 expression | |
| NGR-peptides on liposome surface | Multiple NGR peptides displayed | 10-fold enhanced affinity towards APN/CD13-positive cancer cells |
Logical Flow for Considering Multimerization:
Caption: Decision-making workflow for implementing NGR peptide multimerization.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cyclic NGR Peptide (c[CNGRC]-NH₂)
-
Resin Preparation: Start with a Rink Amide MBHA resin.
-
Linear Peptide Assembly: Synthesize the linear peptide sequence (Cys-Asn-Gly-Arg-Cys) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. Use appropriate side-chain protecting groups (e.g., Trt for Cys and Asn, Pbf for Arg).
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
After the final Fmoc deprotection, selectively deprotect the Trt groups from the two Cysteine residues using a solution of 2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in dichloromethane (DCM).
-
Induce disulfide bond formation by treating the resin with an oxidizing agent such as iodine or potassium ferricyanide in a suitable solvent system (e.g., DMF/water).
-
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: Cell-Based Binding Assay
-
Cell Culture: Culture CD13-positive cells (e.g., HT-1080 human fibrosarcoma) and CD13-negative cells (e.g., HT-29 human colon adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS).
-
Peptide Labeling: Label the NGR peptide with a fluorescent tag (e.g., FITC) for detection.
-
Incubation: Seed cells in a multi-well plate. Once attached, incubate the cells with varying concentrations of the fluorescently labeled NGR peptide for a defined period (e.g., 1-2 hours) at 37°C or 4°C (to inhibit internalization).
-
Washing: Wash the cells multiple times with cold PBS to remove unbound peptide.
-
Quantification:
-
For Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population.
-
For Plate Reader: Lyse the cells and measure the fluorescence in the lysate using a fluorescence plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the peptide concentration. For competitive binding, co-incubate the labeled peptide with increasing concentrations of an unlabeled competitor peptide. Calculate binding parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Protocol 3: Chemostability Measurement (Deamidation Assay)
-
Incubation: Dissolve the NGR peptide-drug conjugate in a relevant biological medium (e.g., DMEM with 10% FBS) to mimic in vitro conditions.
-
Time-Course Sampling: Incubate the solution at 37°C. At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot of the sample.
-
Sample Preparation: Stop the reaction (e.g., by flash-freezing or adding a quenching agent). Prepare the sample for analysis.
-
Analysis: Analyze the composition of the sample using RP-HPLC. The deamidation products (isoDGR and DGR forms) will typically have different retention times compared to the parent NGR peptide.
-
Quantification: Integrate the peak areas from the HPLC chromatogram to determine the percentage of the original NGR peptide remaining and the percentage of deamidation products formed over time. This allows for the calculation of the peptide's half-life under the tested conditions.
References
- 1. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGR-peptide-drug conjugates with dual targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NGR-modified nanovesicles target ALKBH5 to inhibit ovarian cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NGR-Liposome Formulation and Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize premature drug release from NGR-liposomes.
Troubleshooting Guide: Minimizing Premature Drug Release
This guide addresses specific issues that may arise during the formulation and handling of NGR-liposomes, leading to premature drug leakage.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| NGR-DR-001 | High initial burst release of hydrophilic drugs. | 1. Inefficient drug encapsulation.2. Liposome instability during formulation.3. Drug adsorption to the liposome surface. | 1. Optimize the drug loading method (e.g., active vs. passive loading).2. Incorporate cholesterol to increase membrane rigidity.[][2] 3. Use lipids with higher phase transition temperatures (Tm).4. Purify liposomes post-loading using size exclusion chromatography or dialysis to remove unencapsulated drug. |
| NGR-DR-002 | Drug leakage during storage. | 1. Lipid oxidation or hydrolysis.2. Inappropriate storage temperature.3. Unstable NGR peptide conjugation. | 1. Use saturated phospholipids or include antioxidants like α-tocopherol.[3] 2. Store liposomes at a recommended temperature (typically 4°C) and protect from light.3. Ensure the conjugation method for the NGR peptide does not compromise liposome integrity. Consider using more stable cyclic NGR peptides.[4] |
| NGR-DR-003 | Drug release is faster in biological fluids (e.g., plasma) than in buffer. | 1. Destabilization of the liposome membrane by plasma proteins (e.g., lipoproteins). 2. Enzymatic degradation of lipids. | 1. Incorporate polyethylene glycol (PEG) to create "stealth" liposomes, which reduces protein binding. 2. Optimize the PEG density and chain length.3. Increase cholesterol content to enhance membrane stability. |
| NGR-DR-004 | Inconsistent drug release profiles between batches. | 1. Variability in liposome size and lamellarity.2. Inconsistent drug-to-lipid ratio.3. Variations in the NGR peptide conjugation efficiency. | 1. Standardize the preparation method (e.g., extrusion, sonication) to control vesicle size. 2. Precisely control the initial drug and lipid concentrations.3. Characterize each batch for particle size, zeta potential, and encapsulation efficiency. |
Frequently Asked Questions (FAQs)
1. How does the choice of lipid composition affect drug retention in NGR-liposomes?
The lipid composition is a critical factor in determining the stability and drug retention capacity of NGR-liposomes. Using phospholipids with saturated acyl chains and a high phase transition temperature (Tm) results in a more rigid and less permeable membrane at physiological temperatures, thus reducing drug leakage. The inclusion of cholesterol is also crucial as it modulates membrane fluidity and can decrease the permeability of the bilayer to encapsulated drugs.
2. Does the NGR peptide conjugation process impact liposome stability and drug release?
Yes, the method used to conjugate the NGR peptide to the liposome surface can influence its stability. The coupling chemistry should be chosen carefully to avoid disrupting the lipid bilayer. For instance, some conjugation methods might introduce reagents that can alter the integrity of the liposomes. It is also important to consider the density of the NGR peptide on the surface, as very high densities could potentially lead to instability. Studies have shown that the type of NGR peptide (linear vs. cyclic) can also affect stability, with cyclic NGR peptides often exhibiting greater stability.
3. What is the role of PEGylation in preventing premature drug release?
Polyethylene glycol (PEG) is often incorporated into liposome formulations to create a hydrophilic layer on the surface. This "stealth" coating sterically hinders the interaction of liposomes with plasma proteins, which can otherwise lead to the destabilization of the liposome and subsequent drug release. By reducing this interaction, PEGylation prolongs the circulation time of the liposomes and helps to ensure that the drug is released at the target site.
4. How can I assess the extent of premature drug release from my NGR-liposome formulation?
An in vitro drug release assay is commonly used to evaluate premature drug release. A typical method involves placing the NGR-liposome formulation in a dialysis bag with a specific molecular weight cut-off and incubating it in a release medium (e.g., phosphate-buffered saline or serum) at 37°C. Aliquots of the release medium are collected at various time points and the concentration of the released drug is quantified using techniques like HPLC or fluorescence spectroscopy.
Experimental Protocols
Protocol 1: In Vitro Drug Release Assay using Dialysis
Objective: To quantify the rate and extent of drug release from NGR-liposomes in a simulated physiological environment.
Materials:
-
NGR-liposome formulation
-
Dialysis tubing (with a molecular weight cut-off appropriate for the drug)
-
Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Incubator or water bath at 37°C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume and concentration of the NGR-liposome suspension into the dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release buffer.
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Liposome Stability Assessment by Particle Size Analysis
Objective: To monitor the physical stability of NGR-liposomes over time by measuring changes in particle size and polydispersity index (PDI).
Materials:
-
NGR-liposome formulation
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Storage container
Methodology:
-
Measure the initial particle size and PDI of the NGR-liposome formulation immediately after preparation using DLS.
-
Store the liposome suspension under desired conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., 1, 7, 14, 30 days), gently resuspend the formulation and withdraw a sample.
-
Dilute the sample appropriately with a suitable buffer to a concentration amenable for DLS analysis.
-
Measure the particle size and PDI of the stored sample.
-
Compare the results over time. A significant increase in particle size or PDI may indicate liposome aggregation or fusion, which can be correlated with instability and potential drug leakage.
Data Presentation
Table 1: Influence of Lipid Composition on NGR-Liposome Properties (Qualitative)
| Phospholipid Composition | Cholesterol Content | Membrane Rigidity | Expected Drug Retention |
| DPPC (Tm = 41°C) | Low | Moderate | Moderate |
| DPPC (Tm = 41°C) | High | High | High |
| HSPC (Tm = 55°C) | Low | High | High |
| HSPC (Tm = 55°C) | High | Very High | Very High |
| SPC (Tm = -20°C) | High | Low | Low |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; SPC: Soy Phosphatidylcholine. Data is illustrative based on principles of lipid bilayer properties.
Table 2: Illustrative Quantitative Comparison of Drug Release from Different NGR-Liposome Formulations
| Formulation ID | Lipid Composition | NGR-Peptide Density | % Drug Release at 24h (in PBS, pH 7.4) |
| NGR-Lipo-01 | DPPC/Chol (1:1) | 1 mol% | 15% |
| NGR-Lipo-02 | HSPC/Chol (1:1) | 1 mol% | 8% |
| NGR-Lipo-03 | DPPC/Chol (1:1) | 5 mol% | 20% |
| NGR-Lipo-04 | HSPC/Chol/PEG (1:1:0.1) | 1 mol% | 5% |
This data is for illustrative purposes to demonstrate how formulation changes can impact drug release and should not be taken as actual experimental results.
Visualizations
Caption: Experimental workflow for assessing NGR-liposome stability and drug release.
Caption: Troubleshooting logic for addressing premature drug release from NGR-liposomes.
Caption: Impact of premature drug release on non-target cells.
References
Technical Support Center: Refinement of Purification Methods for NGR Peptide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of NGR peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying NGR peptide conjugates?
The most common and effective methods for purifying NGR peptide conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1][2][3][4] RP-HPLC separates molecules based on their hydrophobicity and is the standard method for peptide purification.[3] SEC separates molecules based on their size (hydrodynamic radius) and is particularly useful for removing aggregates or smaller impurities.
Q2: What are the typical impurities encountered during the synthesis and purification of NGR peptide conjugates?
Impurities in NGR peptide conjugate preparations can arise from the solid-phase peptide synthesis (SPPS) process and subsequent conjugation and storage. Common impurities include:
-
Deletion and truncated sequences: Resulting from incomplete amino acid coupling during SPPS.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction.
-
Aggregates: Peptides can form non-covalent or covalent aggregates.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
-
Deamidation products: The asparagine (N) in the NGR motif is prone to deamidation, forming isoaspartate (isoDGR) and aspartate (DGR) derivatives. This can alter the peptide's receptor binding properties.
-
Residual reagents and by-products: Chemicals used in synthesis and cleavage, such as trifluoroacetic acid (TFA), can remain in the final product.
Q3: Which analytical techniques are recommended to assess the purity of NGR peptide conjugates?
A combination of analytical techniques is essential for comprehensive purity assessment. The most common methods are:
-
Analytical RP-HPLC: Used to determine the percentage purity of the peptide conjugate based on UV absorbance.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target peptide conjugate and helps identify impurities.
-
Amino Acid Analysis: Can be used to determine the net peptide content.
Q4: What is the significance of NGR peptide deamidation to isoDGR?
The deamidation of the NGR motif to isoDGR is a critical consideration. This spontaneous conversion can occur under physiological conditions and results in a receptor switch. While the NGR motif primarily targets aminopeptidase N (APN/CD13), the resulting isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3. This dual-targeting potential can be exploited in drug delivery but also needs to be carefully monitored as it can affect the specificity and efficacy of the conjugate.
Q5: What purity level is generally required for NGR peptide conjugates in different research applications?
The required purity level depends on the intended application. Here are some general guidelines:
| Application | Recommended Purity |
| In vitro cell-based assays | >90% |
| In vivo studies in animal models | >95% |
| Structural studies (NMR, X-ray crystallography) | >98% |
| Non-quantitative antibody blocking experiments | >80% |
This table is a general guide; specific requirements may vary.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause:
-
Ion-pairing reagent issues: Insufficient or degraded trifluoroacetic acid (TFA) in the mobile phase.
-
Column overload: Injecting too much sample onto the column.
-
Secondary interactions: Interactions between the peptide and the silica matrix of the column.
-
-
Solution:
-
Ensure fresh 0.1% TFA is present in both mobile phase solvents (A and B).
-
Reduce the amount of sample injected.
-
Consider using a different ion-pairing reagent or a column with a different stationary phase (e.g., C4 or C8 for more hydrophobic peptides).
-
Problem: Co-elution of the NGR peptide conjugate with impurities.
-
Possible Cause:
-
Inadequate separation gradient: The acetonitrile gradient may be too steep.
-
Similar hydrophobicity of impurities: Some impurities, like deletion sequences, may have very similar retention times to the target peptide.
-
-
Solution:
-
Optimize the gradient by making it shallower (e.g., a smaller change in %B per minute) around the elution time of the target peptide.
-
Try a different stationary phase (e.g., phenyl-hexyl) that might offer different selectivity.
-
Consider a two-step purification strategy, using an orthogonal method like SEC before or after RP-HPLC.
-
Size-Exclusion Chromatography (SEC)
Problem: The NGR peptide conjugate elutes earlier than expected (in the void volume).
-
Possible Cause:
-
Aggregation: The peptide conjugate is forming high molecular weight aggregates.
-
-
Solution:
-
Modify the mobile phase to disrupt aggregates. This can include increasing the ionic strength (e.g., adding 150-500 mM NaCl), adding a denaturant (e.g., guanidine hydrochloride), or including a small percentage of an organic solvent like acetonitrile.
-
Analyze the sample by analytical SEC to confirm aggregation before preparative purification.
-
Problem: Poor resolution between the monomeric peptide conjugate and aggregates.
-
Possible Cause:
-
Inappropriate column pore size: The pore size of the SEC column may not be optimal for the size range of your molecules.
-
Non-ideal mobile phase: The mobile phase composition may not be effectively separating the different species.
-
-
Solution:
-
Select an SEC column with a pore size appropriate for the molecular weight of your NGR peptide conjugate and its potential aggregates.
-
Optimize the mobile phase composition. For peptides, a mobile phase containing 0.1% TFA and a moderate concentration of acetonitrile (e.g., 30-40%) can sometimes improve resolution.
-
Experimental Protocols
Protocol 1: Purification of NGR Peptide Conjugates by RP-HPLC
-
Sample Preparation: Dissolve the crude NGR peptide conjugate in a minimal volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of a stronger solvent like DMSO or DMF can be used, but minimize the volume.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For more hydrophobic conjugates, a C4 or C8 column may be more suitable.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be from 5% to 65% Solvent B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the specific NGR peptide conjugate. For closely eluting impurities, a shallower gradient is recommended.
-
Detection: Monitor the elution at 214 nm or 220 nm for the peptide backbone and 280 nm if the conjugate contains aromatic residues.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified NGR peptide conjugate as a powder.
Protocol 2: Analysis of Purity by Analytical RP-HPLC
-
Sample Preparation: Prepare a stock solution of the purified NGR peptide conjugate in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Column: Analytical C18 reversed-phase column (e.g., 3.5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A standard analytical gradient is 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity as (Area of the main peak / Total area of all peaks) x 100%.
Visualizations
Caption: Experimental workflow for NGR peptide conjugate synthesis, purification, and analysis.
Caption: NGR peptide signaling pathway upon binding to the CD13 receptor.
Caption: Decision tree for troubleshooting common NGR peptide conjugate purification issues.
References
Validation & Comparative
Validating NGR Peptide Binding to CD13-Positive Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asparagine-glycine-arginine (NGR) peptide motif has emerged as a key ligand for targeting aminopeptidase N (CD13), a cell surface receptor overexpressed on the vasculature of tumors and on various cancer cells. This targeted binding offers a promising strategy for the selective delivery of therapeutic and imaging agents. This guide provides an objective comparison of experimental data validating NGR peptide binding to CD13-positive cells, outlines detailed experimental protocols, and visualizes key workflows.
Comparative Binding Affinity of NGR Peptides
The binding affinity of NGR peptides to CD13 is a critical parameter for their use in targeted therapies. This affinity can be influenced by factors such as the peptide's cyclic or linear structure and the specific amino acid sequence flanking the NGR motif. Quantitative data from various studies are summarized below to facilitate comparison.
| Peptide Derivative | Cell Line (CD13 Status) | Assay Type | Binding Affinity (IC50) | Reference |
| NOTA-G3-NGR | HT-1080 (Positive) | Competitive Cell-Based Assay | 74.69 ± 3.91 nM | [1] |
| Various Cyclic/Acyclic NGR Peptides | HUVEC & HT-1080 (Positive) | Peptide Array-Whole Cell Binding | Up to 5-fold higher binding than cCVLNGRMEC | [2] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.
Experimental Protocols for Validating NGR-CD13 Binding
Several robust experimental methods are employed to validate the specific binding of NGR peptides to CD13-positive cells. Below are detailed protocols for key techniques.
Flow Cytometry for Competitive Binding Analysis
This method quantifies the ability of an unlabeled NGR peptide to compete with a CD13-specific antibody for binding to CD13 on the cell surface.
Objective: To determine the specificity of NGR peptide binding to CD13-positive cells.
Materials:
-
CD13-positive cells (e.g., HT-1080, HUVEC)
-
CD13-negative cells (e.g., HT-29, MCF-7)
-
Unlabeled NGR peptide
-
Anti-CD13 monoclonal antibody (e.g., WM15)
-
FITC-labeled secondary antibody (e.g., goat anti-mouse IgG)
-
Flow cytometry buffer (e.g., DPBS with 5% normal human serum)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Harvest and wash the CD13-positive and CD13-negative cells.
-
Resuspend cells in flow cytometry buffer to a concentration of 2 x 10^6 cells/mL.
-
In a 96-well plate, mix the cell suspension with varying concentrations of the unlabeled NGR peptide.
-
Add a constant, predetermined concentration of the anti-CD13 monoclonal antibody to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound antibody and peptide.
-
Resuspend the cells in buffer containing the FITC-labeled secondary antibody.
-
Incubate the plate in the dark at 4°C for 1 hour.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of buffer for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity with increasing concentrations of the NGR peptide indicates competitive binding.
Immunofluorescence Microscopy for Visualization of Binding and Internalization
This technique allows for the direct visualization of the binding of fluorescently labeled NGR peptides to cells.
Objective: To visually confirm the binding and potential internalization of NGR peptides in CD13-positive cells.
Materials:
-
Fluorescently labeled NGR peptide (e.g., Cy5.5-NGR2)
-
CD13-positive cells (e.g., HT-1080)
-
CD13-negative cells (e.g., MCF-7)
-
Cell culture medium
-
Chambered coverglass or imaging plates
-
Confocal microscope
Protocol:
-
Seed CD13-positive and CD13-negative cells onto chambered coverglass and culture overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled NGR peptide to the cells.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
For blocking experiments, pre-incubate a set of CD13-positive cells with an excess of unlabeled NGR peptide for 30 minutes before adding the fluorescently labeled peptide.
-
Wash the cells three times with PBS to remove the unbound peptide.
-
Fix the cells if required (e.g., with 4% paraformaldehyde).
-
Mount the coverglass and visualize the cells using a confocal microscope. Specific binding will be observed as fluorescence on the CD13-positive cells, which is significantly reduced in the blocked and CD13-negative control groups.
In Vivo PET Imaging for Tumor Targeting
Positron Emission Tomography (PET) imaging with radiolabeled NGR peptides is used to assess the tumor-targeting ability in living subjects.
Objective: To evaluate the in vivo specificity and tumor accumulation of radiolabeled NGR peptides.
Materials:
-
Radiolabeled NGR peptide (e.g., 68Ga-NOTA-G3-NGR)
-
Tumor-bearing animal models (e.g., mice with subcutaneous HT-1080 xenografts)
-
Anesthetic (e.g., isoflurane)
-
microPET scanner
Protocol:
-
Anesthetize the tumor-bearing animal.
-
Inject the radiolabeled NGR peptide intravenously (e.g., via the tail vein).
-
For blocking studies, inject a separate cohort of animals with an excess of unlabeled NGR peptide prior to the administration of the radiolabeled peptide.
-
Allow the radiotracer to distribute for a specific period (e.g., 30 minutes to 4 hours).
-
Perform a static or dynamic PET scan of the animal.
-
Reconstruct and analyze the PET images to quantify the radiotracer uptake in the tumor and other organs.
-
Higher uptake in the tumor compared to surrounding tissues and significantly lower uptake in the blocked group confirms specific targeting.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental processes and the proposed mechanism of NGR peptide-mediated delivery.
Caption: Workflow for Competitive Binding Analysis using Flow Cytometry.
Caption: Workflow for Immunofluorescence Microscopy.
Caption: NGR-Mediated Delivery and Potential Influence on Signaling.
Concluding Remarks
The specific binding of NGR peptides to CD13 expressed on tumor vasculature and cancer cells is well-supported by a variety of experimental data. The methodologies outlined in this guide provide a framework for researchers to validate and compare the efficacy of novel NGR-based constructs. The quantitative data, while variable depending on the specific peptide sequence and experimental conditions, consistently demonstrates a significant and specific interaction. This targeted binding is a cornerstone for the ongoing development of NGR-based diagnostics and therapeutics in oncology. The potential for the NGR-CD13 interaction to modulate cellular signaling, as seen with NGR-hTNF, adds another layer of therapeutic potential that warrants further investigation.
References
NGR vs. RGD Peptides: A Comparative Guide to Tumor Targeting Efficiency
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with peptide-based drug delivery systems emerging as a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity. Among the plethora of targeting moieties, peptides containing the Asparagine-Glycine-Arginine (NGR) and Arginine-Glycine-Aspartic acid (RGD) motifs have garnered significant attention. Both peptides have demonstrated the ability to home to the tumor microenvironment, yet they achieve this through distinct mechanisms, binding to different cell surface receptors. This guide provides an objective comparison of NGR and RGD peptides, focusing on their tumor targeting efficiency, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: NGR vs. RGD Peptides
| Feature | NGR Peptide | RGD Peptide |
| Primary Target | Aminopeptidase N (APN/CD13) on tumor vasculature and some tumor cells. | Integrins (primarily αvβ3 and αvβ5) on tumor vasculature and various tumor cells.[1] |
| Targeting Mechanism | Binds to a specific isoform of CD13 that is upregulated on angiogenic endothelial cells.[2] | Mimics the natural ligand binding site of integrins, mediating cell-matrix interactions. |
| Key Applications | Targeted delivery of chemotherapy, cytokines, and imaging agents to tumor neovasculature. | Targeted delivery of drugs, nanoparticles, and imaging agents to tumors; anti-angiogenic therapy. |
| Dual Targeting Aspect | Can undergo deamidation to form iso-Aspartate-Glycine-Arginine (isoDGR), which can then bind to RGD-binding integrins.[3] | Multimeric RGD peptides can induce integrin clustering, enhancing internalization. |
Quantitative Comparison of Targeting Efficiency
Direct comparative studies providing quantitative data on the therapeutic efficacy of NGR- versus RGD-drug conjugates are limited. However, studies focusing on tumor imaging and biodistribution offer valuable insights into their targeting capabilities.
Tumor Uptake in Imaging Studies:
A study directly comparing ⁶⁸Ga-labeled NGR and RGD peptides for PET imaging in HT-1080 tumor xenografts found no significant difference in tumor uptake between the two probes. Both peptides demonstrated high tumor accumulation and rapid clearance from vital organs.[4]
Biodistribution of Peptide-Modified Nanocarriers:
Research comparing passive versus active tumor targeting using RGD- and NGR-modified polymeric nanomedicines revealed that while active targeting with both peptides resulted in rapid and efficient early binding to tumor blood vessels, passive targeting via the enhanced permeability and retention (EPR) effect led to higher overall tumor accumulation and retention over time.[1]
| Parameter | NGR-Modified Nanocarrier | RGD-Modified Nanocarrier | Unmodified Nanocarrier (Passive) |
| Early Tumor Accumulation (1h) | Efficient binding to tumor blood vessels | Efficient binding to tumor blood vessels | Lower initial accumulation |
| Long-Term Tumor Accumulation (48h) | Lower than passive targeting | Lower than passive targeting | Higher overall accumulation and retention |
| Co-localization with Blood Vessels (CD31) | High | High | Lower |
Data synthesized from a comparative study on polymeric nanomedicines.
Mechanisms of Action and Signaling Pathways
The distinct targeting specificities of NGR and RGD peptides stem from their interaction with different cell surface receptors, which in turn triggers unique downstream signaling events.
NGR Peptide: Targeting CD13 and Modulating Survival Pathways
The NGR peptide primarily targets Aminopeptidase N (CD13), a transmembrane metalloprotease that is overexpressed on the endothelial cells of tumor neovasculature and on some tumor cells. Upon binding to a specific isoform of CD13, NGR-conjugated therapies can be internalized. Interestingly, the binding of NGR to CD13 can also modulate other signaling pathways. For instance, when conjugated to TNF-α (NGR-hTNF), the NGR moiety's engagement with CD13 has been shown to impair pro-survival signaling pathways such as Ras, Erk, and Akt, which are typically activated by TNF-α alone. This leads to increased caspase activation and enhanced anti-tumor activity.
RGD Peptide: Targeting Integrins and Influencing Cell Adhesion and Migration
The RGD peptide motif is recognized by several integrins, with a high affinity for αvβ3 and αvβ5, which are significantly upregulated on angiogenic endothelial cells and various tumor cells. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Upon RGD binding, integrins cluster and activate downstream signaling cascades, primarily involving Focal Adhesion Kinase (FAK) and Src family kinases. This activation subsequently triggers pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, migration, and invasion. By targeting these integrins, RGD-based therapies can inhibit tumor angiogenesis and metastasis.
Experimental Protocols
To facilitate the replication and validation of targeting efficiency studies, this section provides detailed methodologies for key experiments.
Protocol 1: Competitive Binding Assay
This protocol is used to determine the binding affinity (Kd) of unlabeled NGR or RGD peptides by measuring their ability to compete with a fluorescently labeled version of the peptide for binding to target cells.
Materials:
-
Target cells (e.g., CD13-positive HT-1080 cells for NGR, αvβ3-positive U87MG cells for RGD)
-
Fluorescently labeled peptide (e.g., FITC-NGR, FITC-RGD)
-
Unlabeled NGR and RGD peptides
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Seed target cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Setup:
-
Wash cells twice with cold binding buffer.
-
Prepare serial dilutions of the unlabeled competitor peptides (NGR and RGD) in binding buffer.
-
Add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add the serial dilutions of the unlabeled peptides to the respective wells. Include a control with no unlabeled peptide.
-
-
Incubation: Incubate the plate at 4°C for 2 hours to allow binding to reach equilibrium.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound peptides.
-
Data Acquisition:
-
For flow cytometry: Detach cells, resuspend in binding buffer, and analyze the mean fluorescence intensity (MFI).
-
For plate reader: Read the fluorescence intensity of each well.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled peptide. The IC50 value (concentration of unlabeled peptide that inhibits 50% of the labeled peptide binding) can be determined and used to calculate the Kd.
Protocol 2: Cellular Internalization Assay
This protocol quantifies the rate and extent of peptide internalization into target cells using flow cytometry.
Materials:
-
Target cells
-
Fluorescently labeled peptides (FITC-NGR, FITC-RGD)
-
Cell culture medium
-
Trypan Blue solution (to quench extracellular fluorescence)
-
Acidic wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound peptide
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation:
-
Replace the medium with fresh medium containing the fluorescently labeled peptide at a specific concentration.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Stopping Internalization: At each time point, place the plate on ice and wash the cells with ice-cold PBS to stop internalization.
-
Quenching/Stripping:
-
Option A (Quenching): Add Trypan Blue solution to the cells just before analysis to quench the fluorescence of non-internalized peptides.
-
Option B (Acid Wash): Incubate cells with acidic wash buffer for a short period to remove surface-bound peptides, then neutralize with PBS.
-
-
Cell Detachment and Analysis:
-
Detach the cells using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the MFI of the cell population using a flow cytometer.
-
-
Data Analysis: Plot the MFI against time to determine the kinetics of internalization.
Protocol 3: In Vivo Tumor Targeting and Efficacy Study
This protocol outlines a general procedure to evaluate the tumor targeting and therapeutic efficacy of NGR- and RGD-drug conjugates in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., HT-1080, U87MG)
-
NGR-drug conjugate
-
RGD-drug conjugate
-
Free drug (control)
-
Vehicle (control)
-
Imaging system (for biodistribution)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle, Free Drug, NGR-drug, RGD-drug).
-
Treatment Administration: Administer the respective treatments intravenously at predetermined doses and schedules.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Biodistribution Study (Optional):
-
At selected time points after injection of radiolabeled or fluorescently labeled conjugates, euthanize a subset of mice.
-
Excise tumors and major organs.
-
Measure the radioactivity or fluorescence in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).
-
-
Efficacy Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).
-
Data Analysis: Plot tumor growth curves for each group. Analyze for statistically significant differences in tumor growth inhibition between the groups.
Conclusion
Both NGR and RGD peptides represent powerful tools for targeted cancer therapy and diagnosis. Their distinct receptor targets offer opportunities for selective delivery to different components of the tumor microenvironment. While imaging studies suggest comparable tumor accumulation under certain conditions, the superiority of one peptide over the other in a therapeutic context likely depends on the specific tumor type, the expression levels of their respective receptors, and the nature of the conjugated payload. The "dual-targeting" potential of NGR peptides through their conversion to isoDGR adds another layer of complexity and opportunity. Ultimately, the choice between NGR and RGD peptides for a particular application should be guided by a thorough understanding of the target cancer's molecular profile and the desired therapeutic outcome. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge in this exciting field.
References
- 1. Passive vs. Active Tumor Targeting using RGD-and NGR-modified Polymeric Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct comparison of tumor angiogenesis with ⁶⁸Ga-labeled NGR and RGD peptides in HT-1080 tumor xenografts using microPET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear and Cyclic NGR Peptide Efficacy in Cancer Targeting
For Researchers, Scientists, and Drug Development Professionals
The asparagine-glycine-arginine (NGR) peptide motif has emerged as a valuable tool for targeting tumors by binding to the aminopeptidase N (CD13/APN) receptor, which is frequently overexpressed on the surface of tumor cells and angiogenic blood vessels. A critical consideration in the design of NGR-based therapeutics and imaging agents is the choice between a linear and a cyclic peptide structure. This guide provides an objective comparison of the efficacy of linear versus cyclic NGR peptides, supported by experimental data, to inform the selection of the optimal peptide architecture for specific research and drug development applications.
Data Presentation: Quantitative Comparison
Cyclic NGR peptides generally demonstrate enhanced biological activity compared to their linear counterparts. This is largely attributed to their conformationally constrained structure, which can lead to higher binding affinity for the CD13 receptor and increased stability in biological fluids. The following tables summarize key performance differences observed in various experimental studies.
Table 1: In Vitro Performance of Linear vs. Cyclic NGR Peptides
| Parameter | Linear NGR Peptides | Cyclic NGR Peptides | Key Findings |
| Binding Affinity to CD13 | Lower Affinity | Higher Affinity | A cyclic NGR peptide (cKNGRE) displayed a 3.6-fold greater affinity for CD13+ cancer cells than its linear counterpart (KNGRG). Another study identified cyclic peptides with up to 5-fold higher binding to CD13-positive cells compared to a lead cyclic sequence[1][2]. |
| In Vitro Cytotoxicity | Generally lower when conjugated to drugs | Generally higher when conjugated to drugs | While direct comparative GI50 values are not consistently reported, the increased binding affinity of cyclic NGR peptides often translates to more effective delivery and higher cytotoxicity of conjugated drugs. |
| Stability in Serum | More susceptible to proteolytic degradation | More stable and resistant to enzymatic degradation | Cyclization, often through a disulfide bridge, reduces the flexibility of the peptide backbone, making it less accessible to proteases and contributing to a longer half-life in serum. |
Table 2: In Vivo Performance of Linear vs. Cyclic NGR Peptides
| Parameter | Linear NGR Peptides | Cyclic NGR Peptides | Key Findings |
| Anti-Tumor Activity | Lower Efficacy | Higher Efficacy | A tumor necrosis factor-alpha conjugate with a cyclic NGR peptide (CNGRC-TNF) exhibited >10-fold higher anti-tumor activity than the conjugate with a linear NGR peptide (GNGRG-TNF) in animal models. |
| Tumor Uptake (%ID/g) | Lower accumulation in tumors | Significantly higher accumulation in tumors | A 68Ga-labeled cyclic NGR peptide showed a tumor uptake of 4.96% ± 3.18% of the injected dose per gram of tissue (%ID/g) in a human fibrosarcoma (HT-1080) mouse model. |
| Pharmacokinetics (Half-life) | Shorter half-life | Longer half-life | Although direct comparative pharmacokinetic data for linear and cyclic NGR peptides is limited, studies on other cyclic peptides and polymers show that cyclization generally leads to a longer circulatory half-life compared to linear analogues of similar molecular weight[3]. |
Note: The data presented is compiled from multiple studies. Direct head-to-head comparisons under identical experimental conditions are limited. Variations in peptide sequence, experimental models, and methodologies should be considered when interpreting these results.
Mandatory Visualization
NGR-CD13 Signaling Pathway
The binding of NGR peptides to the CD13 receptor on tumor and endothelial cells can trigger intracellular signaling cascades that influence cell survival and apoptosis. When NGR is part of a larger therapeutic construct, such as NGR-TNF, its engagement with CD13 can modulate the signaling of the therapeutic agent, leading to enhanced anti-tumor effects.
Caption: NGR-CD13 engagement can enhance anti-tumor signaling.
Experimental Workflow for NGR Peptide Evaluation
The evaluation of linear and cyclic NGR peptides typically follows a multi-step process, from initial design and synthesis to in vivo assessment of anti-tumor efficacy.
Caption: Workflow for comparative analysis of NGR peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the comparative analysis of linear and cyclic NGR peptides.
Competitive Binding Assay for CD13 Receptor Affinity
Objective: To determine the binding affinity (IC50) of linear and cyclic NGR peptides to the CD13 receptor on cancer cells.
Methodology:
-
Cell Culture: Culture CD13-positive cells (e.g., HT-1080 human fibrosarcoma) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 105 cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a radiolabeled or fluorescently labeled NGR peptide (the ligand) at a constant concentration.
-
Prepare serial dilutions of the unlabeled linear and cyclic NGR peptides (the competitors) over a wide concentration range.
-
-
Competition Reaction:
-
Wash the cells with a binding buffer (e.g., PBS with 1% BSA).
-
Add the constant concentration of the labeled ligand to all wells.
-
Add the varying concentrations of the unlabeled competitor peptides to the respective wells. Include control wells with only the labeled ligand (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at 4°C or 37°C for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound peptides.
-
Detection:
-
Lyse the cells and measure the amount of bound labeled ligand using a gamma counter (for radiolabels) or a fluorescence plate reader (for fluorophores).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
-
In Vivo Tumor Growth Inhibition Study
Objective: To compare the in vivo anti-tumor efficacy of drug conjugates of linear and cyclic NGR peptides.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., HT-1080) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
-
Treatment Groups:
-
Randomly assign the tumor-bearing mice to different treatment groups:
-
Vehicle control (e.g., saline)
-
Free drug
-
Linear NGR-drug conjugate
-
Cyclic NGR-drug conjugate
-
-
-
Drug Administration:
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice weekly for three weeks).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Conclusion
The available evidence strongly suggests that cyclic NGR peptides offer significant advantages over their linear counterparts in terms of binding affinity, stability, and in vivo anti-tumor efficacy. The conformational constraint imposed by cyclization appears to be a key factor in enhancing the interaction with the CD13 receptor and protecting the peptide from degradation. While linear NGR peptides can still demonstrate tumor-targeting capabilities, cyclic versions, such as CNGRC, generally provide a more robust and effective platform for the development of targeted cancer therapeutics and diagnostics. Researchers and drug developers should consider these factors when selecting an NGR peptide for their specific application, with cyclic structures being the preferred choice for maximizing therapeutic or imaging potential.
References
- 1. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences. | Semantic Scholar [semanticscholar.org]
- 3. Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Confirming NGR Peptide Conjugate Internalization
For researchers, scientists, and drug development professionals invested in targeted therapeutics, confirming the cellular uptake of NGR peptide conjugates is a critical step. This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.
The asparagine-glycine-arginine (NGR) peptide motif is a well-established ligand for targeting aminopeptidase N (CD13), a receptor often overexpressed on the surface of tumor cells and angiogenic blood vessels.[1][2] The therapeutic efficacy of NGR-conjugated drugs, nanoparticles, and imaging agents hinges on their successful internalization into target cells. This guide explores and compares the most common and effective methods to verify and quantify this crucial step: Fluorescence Microscopy, Flow Cytometry, and Radiolabeling Assays. Additionally, it touches upon complementary techniques like Mass Spectrometry and Endocytosis Inhibition Assays that provide further insights into the internalization process.
Comparative Overview of Internalization Confirmation Methods
Each method for confirming the internalization of NGR peptide conjugates offers a unique set of advantages and limitations. The choice of technique often depends on the specific research question, available resources, and the nature of the conjugate being studied.
| Method | Principle | Data Output | Advantages | Disadvantages |
| Fluorescence Microscopy | Visualization of fluorescently labeled NGR conjugates within cells. | Qualitative/Semi-quantitative (images, colocalization analysis) | Provides direct visual evidence of internalization and subcellular localization. Allows for the observation of uptake kinetics in live cells. | Limited throughput. Quantification can be challenging and is often semi-quantitative. Potential for artifacts from fixation and fluorophore quenching. |
| Flow Cytometry | Quantification of fluorescence intensity in a large population of cells that have taken up a fluorescently labeled NGR conjugate. | Quantitative (percentage of positive cells, mean fluorescence intensity) | High-throughput analysis of a large number of cells, providing statistically robust quantitative data.[3][4] | Does not provide information on the subcellular localization of the conjugate. Indirect measure of internalization (cell-surface bound vs. internalized). |
| Radiolabeling Assays | Measurement of radioactivity from cells incubated with a radiolabeled NGR conjugate. | Quantitative (e.g., percentage of internalized dose, uptake kinetics) | Highly sensitive and quantitative. Can be used for in vitro, ex vivo, and in vivo studies.[5] | Requires handling of radioactive materials and specialized equipment. Does not provide subcellular localization information. |
| Mass Spectrometry | Detection and quantification of the intact NGR peptide conjugate within cell lysates. | Quantitative (concentration of internalized peptide) | Provides direct, label-free evidence of the internalized, non-degraded peptide. | Requires specialized equipment and expertise. Sample preparation can be complex. |
| Endocytosis Inhibition Assays | Assessment of NGR conjugate uptake in the presence of inhibitors of specific endocytic pathways. | Mechanistic insights | Helps to elucidate the mechanism of internalization (e.g., clathrin-mediated, caveolae-mediated). | Indirect method for confirming internalization. Inhibitors can have off-target effects. |
In-Depth Method Analysis and Experimental Protocols
Fluorescence Microscopy
Fluorescence microscopy is a powerful technique for visualizing the uptake and subcellular distribution of NGR peptide conjugates. By labeling the conjugate with a fluorescent dye, researchers can directly observe its journey into the cell.
Experimental Workflow:
Detailed Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HT-1080, which are CD13-positive) onto glass coverslips in a 24-well plate and culture overnight to allow for adherence.
-
Conjugate Preparation: Prepare a solution of the fluorescently labeled NGR peptide conjugate in serum-free cell culture medium at the desired concentration (e.g., 10 µM).
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the conjugate solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. For a negative control to assess active transport, incubate a separate set of cells at 4°C.
-
Washing: After incubation, remove the conjugate solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If staining intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope or a confocal microscope for higher resolution and optical sectioning.
Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the uptake of fluorescently labeled NGR peptide conjugates in a large cell population. This technique measures the fluorescence intensity of individual cells as they pass through a laser beam.
Experimental Workflow:
Detailed Experimental Protocol:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Wash the cells with PBS.
-
Incubation: Resuspend the cells in serum-free medium containing the fluorescently labeled NGR conjugate at the desired concentration. Incubate for the chosen time at 37°C. Include a sample of untreated cells as a negative control.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes between each wash.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry, such as PBS containing 1% bovine serum albumin (BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population compared to the untreated control.
Radiolabeling Assays
Radiolabeling assays provide a highly sensitive and quantitative method to measure the uptake of NGR peptide conjugates. This technique is particularly useful for in vivo studies but is also widely applied in vitro.
Experimental Workflow:
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells in 24- or 48-well plates and allow them to adhere overnight.
-
Incubation: Remove the culture medium and wash the cells with binding buffer (e.g., serum-free medium with 1% BSA). Add the radiolabeled NGR conjugate to the wells at a specific concentration. For determining non-specific binding, add a large excess (e.g., 100-fold) of the unlabeled ("cold") NGR peptide to a separate set of wells before adding the radiolabeled conjugate. Incubate for the desired time at 37°C.
-
Washing: After incubation, aspirate the medium and wash the cells three to four times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents).
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter or a scintillation counter, depending on the radioisotope used.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total binding. The results are often expressed as a percentage of the total added radioactivity that was internalized per well or per milligram of protein.
Conclusion
Confirming the internalization of NGR peptide conjugates is a multifaceted process that can be approached using a variety of robust techniques. Fluorescence microscopy provides invaluable qualitative insights into the subcellular fate of the conjugate, while flow cytometry and radiolabeling assays offer high-throughput, quantitative data on the extent of uptake. For a comprehensive understanding, a combination of these methods is often most effective. By carefully selecting the appropriate techniques and following rigorous experimental protocols, researchers can confidently validate the cellular entry of their NGR-targeted agents, a crucial step in the development of next-generation cancer therapies and diagnostics.
References
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NGR peptide-based agents for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 4. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Verifying CD13 Expression: A Comparative Guide to Western Blot and Alternative Methods
For researchers in oncology and drug development, accurate verification of protein expression is paramount. This guide provides a detailed comparison of Western blotting and alternative methods for confirming the expression of CD13 (Aminopeptidase N), a key therapeutic target in various cancers. We present a comprehensive Western blot protocol, comparative data on alternative techniques, and visual workflows to aid in experimental design.
Comparison of Methods for CD13 Expression Analysis
Choosing the appropriate method for detecting CD13 expression depends on the specific research question, available resources, and desired data output. While Western blotting is a gold-standard for protein identification and semi-quantitative analysis, other techniques like flow cytometry and immunofluorescence offer distinct advantages, particularly for cell surface proteins like CD13.
| Feature | Western Blot | Flow Cytometry | Immunofluorescence (IFC) / Immunohistochemistry (IHC) |
| Principle | Separation of proteins by size, followed by antibody-based detection. | Laser-based detection of fluorescently labeled antibodies on a cell-by-cell basis. | Microscopic visualization of fluorescently labeled antibodies within cells or tissues. |
| Sample Type | Cell lysates, tissue homogenates. | Live or fixed single-cell suspensions. | Fixed cells on slides, tissue sections (paraffin-embedded or frozen). |
| Data Output | Protein size and relative abundance (semi-quantitative). | Quantitative single-cell protein expression, cell population analysis. | Protein localization and spatial distribution within cells and tissues. |
| Sensitivity | Moderate to high, dependent on antibody affinity. | High, capable of detecting low-abundance surface proteins. | Moderate to high, dependent on antibody and imaging system. |
| Specificity | High, confirmed by protein size. | High, relies on antibody specificity. Potential for non-specific binding. | High, relies on antibody specificity. Background staining can be an issue. |
| Throughput | Low to moderate. | High, thousands of cells per second. | Low to moderate, depending on automation. |
| Advantages | Confirms protein molecular weight. Widely accessible. | Provides quantitative data on individual cells. Allows for multiplexing (co-expression analysis). Ideal for surface proteins.[1] | Provides spatial context of protein expression. |
| Disadvantages | Semi-quantitative. Labor-intensive. Not ideal for cell surface protein topology. | Does not provide protein size information. Requires specialized equipment. | Generally qualitative or semi-quantitative. Prone to imaging artifacts. |
Detailed Experimental Protocol: Western Blot for CD13
This protocol provides a robust method for detecting CD13 expression in cell lines.
1. Cell Lysis and Protein Quantification
-
Wash cell pellets with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CD13 (e.g., clone WM15) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological relevance of CD13, the following diagrams are provided.
References
A Comparative Guide: NGR Peptides Versus Antibodies for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, two prominent strategies involve the use of NGR peptides and monoclonal antibodies to selectively deliver therapeutic agents to tumors. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in making informed decisions for drug development. While direct head-to-head comparative studies are limited, this document synthesizes existing data to draw meaningful comparisons.
Executive Summary
Both NGR peptides and antibodies have demonstrated utility in targeted cancer therapy, each with a distinct set of advantages and limitations. NGR peptides, targeting aminopeptidase N (CD13) on tumor neovasculature, offer the benefits of small size, leading to better tumor penetration. Antibodies, with their high specificity for a wide array of tumor-associated antigens (TAAs), exhibit longer circulation times and established mechanisms of action. The choice between these two targeting moieties depends on the specific therapeutic strategy, tumor type, and the nature of the payload being delivered.
Mechanism of Action and Targeting
NGR Peptides: Targeting the Tumor Vasculature
NGR (Asn-Gly-Arg) peptides are small cyclic or linear peptides that selectively bind to aminopeptidase N (CD13), a transmembrane metalloproteinase.[1][2] CD13 is often overexpressed on the endothelial cells of angiogenic blood vessels that are crucial for tumor growth and metastasis, as well as on some tumor cells themselves.[1][3] By targeting CD13, NGR peptides can deliver conjugated therapies to the tumor microenvironment, disrupting the tumor's blood supply or directly acting on tumor cells.
The binding of the NGR motif to CD13 can also modulate intracellular signaling pathways. Studies have shown that NGR-CD13 engagement can impair pro-survival pathways such as Ras, Erk, and Akt, while activating stress and cell death-related pathways like p38 and JNK.[4] This dual function of targeting and signaling modulation makes NGR peptides attractive for cancer therapy.
Antibodies: High Specificity for Tumor-Associated Antigens
Monoclonal antibodies (mAbs) are large glycoproteins that can be engineered to bind with high affinity and specificity to a vast range of tumor-associated antigens (TAAs) overexpressed on the surface of cancer cells. This specificity allows for precise targeting of tumor cells while minimizing off-target effects on healthy tissues.
The therapeutic action of antibodies is multifaceted and can be categorized as follows:
-
Direct Targeting:
-
Blocking Signaling Pathways: Antibodies can bind to growth factor receptors like EGFR, HER2, or VEGF, blocking their activation and downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
-
Agonistic Activity: Some antibodies can act as agonists, binding to receptors and inducing apoptosis.
-
-
Immune-Mediated Mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of an antibody can be recognized by Fc receptors on immune cells, such as natural killer (NK) cells, leading to the destruction of the targeted tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of an antibody to a tumor cell can activate the complement cascade, resulting in the formation of a membrane attack complex (MAC) and subsequent cell lysis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages can recognize and engulf antibody-coated tumor cells.
-
Performance Data: A Comparative Overview
Direct quantitative comparisons of NGR peptides and antibodies in head-to-head preclinical studies are not widely available in the published literature. The following tables summarize representative data for each targeting modality from separate studies, highlighting their individual performance characteristics.
Table 1: In Vivo Tumor Targeting and Biodistribution
| Targeting Moiety | Delivery Vehicle | Tumor Model | Tumor Accumulation (%ID/g) | Time Point | Reference |
| NGR Peptide | Polypeptide Micelle | FaDu (human pharyngeal squamous cell carcinoma) | ~3-4 fold increase over non-targeted micelle | 1 hour | |
| Antibody | Antibody-Drug Conjugate (ADC) | LuCaP96.1 (prostate cancer patient-derived xenograft) | 15 ± 2 | 24 hours | |
| Antibody | Antibody-Drug Conjugate (ADC) | LuCaP96.1 (prostate cancer patient-derived xenograft) | 9 ± 3 | 24 hours |
Note: The data presented are from different studies and tumor models, and therefore do not represent a direct comparison. %ID/g = percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy - Tumor Growth Inhibition
| Targeting Moiety | Conjugated Drug | Tumor Model | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| NGR Peptide | Daunorubicin | Kaposi's Sarcoma | Not specified | 37.7 | |
| Antibody | Not Applicable (as a single agent) | Not specified | Not specified | Varies depending on antibody and tumor type |
Note: This table presents data from separate studies and is not a direct comparison. The efficacy of antibodies as single agents varies greatly depending on their mechanism of action and the specific cancer context.
Experimental Protocols
In Vivo Tumor Targeting and Biodistribution Study
This protocol is a generalized representation and should be adapted based on the specific targeting agent and animal model.
-
Animal Model: Athymic nude mice (4-6 weeks old) are subcutaneously inoculated with a relevant tumor cell line (e.g., HT-1080 for CD13 expression, or a cell line overexpressing the target antigen for an antibody). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Radiolabeling: The NGR peptide or antibody is conjugated with a suitable radioisotope (e.g., ¹¹¹In, ¹²⁵I, ⁶⁴Cu) using standard bioconjugation techniques.
-
Administration: A known amount of the radiolabeled conjugate is injected intravenously (i.v.) into the tumor-bearing mice.
-
Biodistribution Analysis: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. This allows for the assessment of tumor targeting efficiency and off-target accumulation.
In Vivo Therapeutic Efficacy Study
-
Animal Model and Tumor Implantation: As described in the biodistribution study.
-
Treatment Groups: Mice are randomized into groups (n=5-10 per group) to receive:
-
Vehicle control (e.g., saline)
-
NGR peptide-drug conjugate
-
Antibody-drug conjugate
-
Free drug (unconjugated)
-
Non-targeted control conjugate
-
-
Dosing and Administration: The therapeutic agents are administered according to a predetermined schedule (e.g., once or twice weekly) via an appropriate route (typically i.v.).
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to evaluate the efficacy of the treatments.
Signaling Pathways and Experimental Workflows
NGR Peptide-CD13 Signaling Pathway
The binding of an NGR peptide to CD13 on endothelial cells can trigger downstream signaling cascades that influence angiogenesis and cell survival.
Caption: NGR peptide binding to CD13 inhibits pro-survival pathways and activates pro-apoptotic pathways.
Antibody-Mediated EGFR Signaling Blockade
Monoclonal antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can prevent ligand binding and subsequent activation of downstream pro-survival and proliferative pathways.
References
- 1. The angiogenic regulator CD13/APN is a transcriptional target of Ras signaling pathways in endothelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
A Comparative Guide to the Validation of NGR-Targeted Drug Delivery in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of asparagine-glycine-arginine (NGR)-targeted drug delivery systems in preclinical xenograft models. By targeting the aminopeptidase N (CD13) receptor, which is overexpressed on the endothelial cells of tumor neovasculature, NGR-peptide conjugates offer a promising strategy for enhancing the therapeutic index of anticancer agents.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support researchers in the evaluation and design of NGR-targeted therapies.
Performance Comparison of NGR-Targeted Drugs
The efficacy of NGR-targeted drug delivery has been evaluated in numerous xenograft models, demonstrating significant improvements in tumor growth inhibition and drug localization compared to non-targeted therapies. Below are tables summarizing the performance of prominent NGR-drug conjugates.
Tumor Growth Inhibition
| NGR-Targeted Drug | Xenograft Model (Cell Line) | Control Groups | Maximum Tumor Growth Inhibition | Reference |
| NGR-Liposomal Doxorubicin (TVT-DOX) | Human Prostate Cancer (PC3) | Free Doxorubicin, Non-targeted Liposomes (Caelyx) | Up to 60% | --INVALID-LINK-- |
| NGR-Peptide-Daunorubicin Conjugate | Kaposi's Sarcoma (KS) | Free Daunorubicin | Significant inhibition of primary tumor proliferation | --INVALID-LINK-- |
| NGR-hTNF | Murine B16F1 Melanoma & TS/A Adenocarcinoma | Doxorubicin alone | Synergistic effect with doxorubicin | --INVALID-LINK-- |
Biodistribution of NGR-Targeted Agents
Effective targeting is demonstrated by the preferential accumulation of the drug at the tumor site. The following table presents biodistribution data from xenograft models.
| NGR-Targeted Agent | Xenograft Model (Cell Line) | Time Point | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| ⁹⁹ᵐTc-NGR | Human Hepatoma (HepG2) | 8 h | 3.26 ± 0.63 | Kidney: 7.93 ± 2.13 (at 1h), Liver: 4.07 ± 0.76 (at 1h) | --INVALID-LINK-- |
| ⁶⁸Ga-NGR-RGD | Ovarian Cancer (SKOV3) | 1 h | ~2.5 | Liver: ~1.5, Kidney: ~1.0 | --INVALID-LINK-- |
| ⁶⁸Ga-NGR-RGD | Ovarian Cancer (ES-2) | 1 h | ~3.0 | Liver: ~1.0, Kidney: ~1.0 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for key in vivo experiments.
Tumor Growth Inhibition Study
-
Cell Culture and Animal Model:
-
Human tumor cell lines (e.g., PC3, HT-1080, B16F1) are cultured in appropriate media and conditions.
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft.[4]
-
-
Tumor Implantation:
-
A suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of serum-free medium or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
The NGR-targeted drug, non-targeted control, and/or vehicle are administered to the respective groups.
-
The route of administration (e.g., intravenous, intraperitoneal), dose, and schedule are critical parameters that should be clearly defined.
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between treated and control groups.
-
Survival analysis may also be performed, with endpoints defined by tumor size limits or signs of morbidity.
-
At the end of the study, tumors are excised and weighed for further analysis.
-
Biodistribution Study
-
Radiolabeling and Animal Model:
-
The NGR-peptide or NGR-drug conjugate is labeled with a radionuclide (e.g., ⁹⁹ᵐTc, ⁶⁸Ga).
-
Tumor-bearing mice are prepared as described in the tumor growth inhibition study.
-
-
Administration of Radiolabeled Agent:
-
A known amount of the radiolabeled agent is administered to each mouse, typically via intravenous injection.
-
-
Imaging (Optional):
-
Non-invasive imaging techniques like SPECT or PET can be used to visualize the distribution of the radiolabeled agent in real-time.
-
-
Tissue Collection and Measurement:
-
At predetermined time points post-injection, mice are euthanized.
-
Blood, tumor, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each sample.
-
This allows for the quantitative comparison of drug accumulation in the tumor versus other tissues.
-
Visualizing the Science: Pathways and Workflows
Understanding the underlying biological mechanisms and experimental processes is facilitated by clear visual representations.
NGR-Targeting and Downstream Signaling
The NGR peptide targets the CD13/APN receptor on tumor endothelial cells. Binding of the NGR-conjugate can trigger downstream signaling pathways that affect angiogenesis, cell migration, and survival.
Caption: NGR-targeted drug binding, internalization, and signaling cascade.
Experimental Workflow for Xenograft Model Validation
The process of validating an NGR-targeted drug in a xenograft model follows a structured workflow from cell preparation to data analysis.
Caption: Workflow for in vivo validation of NGR-targeted drugs.
References
Decoding NGR Peptide Specificity: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, understanding the binding specificity of Asn-Gly-Arg (NGR) peptides is paramount for the successful development of targeted therapeutics. These peptides preferentially bind to the CD13/aminopeptidase N (APN) receptor, which is overexpressed on the surface of tumor neovasculature and various cancer cells.[1][2][3][4] This guide provides a comprehensive overview of the competitive binding assay, a cornerstone technique for quantifying NGR peptide specificity, and compares its performance with alternative methods, supported by experimental data and detailed protocols.
The principle of a competitive binding assay is to measure the ability of an unlabeled NGR peptide to displace a labeled ligand (either radiolabeled or fluorescently tagged) from the CD13 receptor on target cells. This displacement is concentration-dependent and allows for the determination of the peptide's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher binding affinity.
Quantitative Comparison of NGR Peptide Binding Affinities
The following table summarizes the binding affinities of various NGR peptides determined by competitive binding assays. These values highlight the impact of peptide sequence and structure on receptor binding.
| Peptide/Compound | Labeled Ligand | Cell Line | IC50 (nM) | Reference |
| NOTA-G3-NGR | 125I-NGR | HT-1080 | 74.69 ± 3.91 | [1] |
| Cyclic NGR Peptides (various) | Reference: cyclic CVLNGRMEC | HT-1080, HUVEC | Up to 5-fold higher binding | |
| NGR-hTNF | hTNF-Fc | MR300 (CD13-positive) | Higher affinity than hTNF | |
| Dimeric cNGR Peptide | 68Ga-DOTA-c(NGR)2 | ES2 (CD13-positive) | Specific binding demonstrated |
Experimental Protocol: Competitive Binding Assay for NGR Peptides
This protocol outlines the key steps for performing a competitive binding assay to determine the specificity of an NGR peptide for the CD13 receptor.
Materials:
-
Cell Lines: CD13-positive cells (e.g., HT-1080, HUVEC) and CD13-negative control cells (e.g., MDA-MB-231, MDA-MB-435).
-
Labeled Ligand: A radiolabeled (e.g., 125I-NGR) or fluorescently labeled NGR peptide.
-
Unlabeled Competitor: The NGR peptide of interest.
-
Binding Buffer: 25 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, and 1% Bovine Serum Albumin (BSA).
-
Lysis Buffer: (if using radiolabeled ligand) e.g., 0.1 M NaOH, 1% SDS.
-
Wash Buffer: Ice-cold binding buffer.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Detection Instrument: Gamma counter (for radiolabeled ligands) or plate reader/flow cytometer (for fluorescently labeled ligands).
Procedure:
-
Cell Seeding: Plate the CD13-positive and CD13-negative cells in multi-well plates at a suitable density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of the labeled ligand at a known concentration.
-
Prepare a series of dilutions of the unlabeled NGR peptide competitor in binding buffer, ranging from 10-12 to 10-5 M.
-
-
Assay Incubation:
-
Wash the cells once with binding buffer.
-
Add a fixed concentration of the labeled ligand to all wells.
-
Add the varying concentrations of the unlabeled competitor peptide to the respective wells. Include a control with no competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells three times with ice-cold wash buffer to remove unbound ligands.
-
-
Detection:
-
For Radiolabeled Ligands: Lyse the cells with lysis buffer and transfer the lysate to tubes for counting in a gamma counter.
-
For Fluorescently Labeled Ligands: Measure the fluorescence intensity directly in the plate using a plate reader or by harvesting the cells and analyzing them via flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the labeled ligand.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the competitive binding assay workflow and the general signaling pathway initiated by NGR peptide binding to the CD13 receptor.
Caption: Workflow of a competitive binding assay for NGR peptides.
Caption: Simplified NGR peptide-mediated signaling pathway.
Alternative and Complementary Methods
While the competitive binding assay is a gold standard, other methods can provide valuable insights into NGR peptide specificity.
-
Peptide Array-Whole Cell Binding Assay: This high-throughput method allows for the rapid screening of a library of NGR peptides for their binding to whole cells. Peptides are synthesized on a membrane, which is then incubated with CD13-positive and CD13-negative cells. The relative binding of different peptides can be compared, enabling the identification of lead candidates with high affinity and specificity.
-
Flow Cytometry: This technique can be used to quantify the binding of fluorescently labeled NGR peptides to cells. It provides information on the percentage of cells that bind the peptide and the intensity of binding on a per-cell basis. Competition experiments can also be performed using flow cytometry.
-
Fluorescence Microscopy: This method allows for the visualization of the binding and internalization of fluorescently labeled NGR peptides. It provides qualitative information on the cellular localization of the peptide and can confirm receptor-mediated uptake.
Conclusion
The competitive binding assay remains a robust and quantitative method for determining the binding affinity and specificity of NGR peptides to their target receptor, CD13. The data generated from these assays are crucial for the selection and optimization of NGR-based candidates for targeted drug delivery and imaging. When complemented with other techniques such as peptide arrays, flow cytometry, and fluorescence microscopy, researchers can gain a comprehensive understanding of the peptide's biological activity, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. 68Ga-Labeled Cyclic NGR Peptide for MicroPET Imaging of CD13 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Tale of Two Motifs: NGR and isoDGR Receptor Binding Compared
For researchers, scientists, and drug development professionals, understanding the nuances of molecular targeting is paramount. This guide provides a side-by-side comparison of the receptor binding characteristics of two closely related peptide motifs: NGR (Asn-Gly-Arg) and isoDGR (isoAsp-Gly-Arg). While differing by only a subtle post-translational modification, these motifs exhibit distinct receptor specificities, triggering different downstream signaling cascades with significant implications for targeted therapies and diagnostics.
The NGR motif is a well-established ligand for Aminopeptidase N (APN/CD13), a receptor often overexpressed on the vasculature of tumors.[1][2][3] This specificity has made NGR peptides valuable tools for directing therapeutic agents to cancerous tissues.[1][2] In contrast, the isoDGR motif, which can arise from the spontaneous deamidation of asparagine in the NGR sequence, demonstrates a remarkable shift in receptor preference, gaining high affinity for various integrins, particularly αvβ3. This change in binding partner fundamentally alters the biological response, highlighting the critical role of subtle molecular changes in determining cellular outcomes.
Quantitative Comparison of Receptor Binding
The binding affinities of NGR and isoDGR peptides for their respective receptors have been characterized using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of the functional strength of an inhibitor. While direct dissociation constants (Kd) can be challenging to determine in live-cell systems, IC50 values provide a reliable comparison of binding potency.
| Ligand | Receptor | Cell Line | Assay Type | IC50/Binding Affinity | Reference |
| NGR-containing peptides | CD13 | HT-1080 (CD13-positive) | Competitive Binding | IC50 values in the nanomolar to micromolar range, depending on the peptide sequence and structure. For example, some cyclic NGR peptides show higher affinity (up to 5-fold) than linear counterparts. | |
| isoDGR-containing peptides | αvβ3 Integrin | Endothelial Cells | Competitive Binding | Affinity is comparable to that of RGD peptides for αvβ3. Cyclic isoDGR peptides can exhibit high affinity. | |
| NGR-TNF conjugate | CD13 | CD13-expressing cells | Direct Binding | NGR-TNF shows higher binding affinity to cells expressing both TNFR and CD13 compared to TNF alone. |
Signaling Pathways: A Divergence in Cellular Response
The binding of NGR and isoDGR to their respective receptors initiates distinct intracellular signaling cascades, leading to different physiological outcomes.
NGR-CD13 Signaling Pathway
Binding of NGR peptides to CD13, particularly in the context of targeted therapies like NGR-TNF (a conjugate of an NGR peptide and Tumor Necrosis Factor-alpha), can modulate the cytokine's signaling. This interaction has been shown to impair pro-survival pathways such as the Ras-Erk and Akt pathways, while simultaneously promoting the activation of caspases, ultimately leading to apoptosis. This makes the NGR-CD13 interaction a valuable target for anti-cancer strategies.
isoDGR-Integrin Signaling Pathway
The interaction of isoDGR with integrins, such as αvβ3, triggers what is known as "outside-in" signaling. This process can activate downstream pathways including the Extracellular signal-regulated kinase (ERK) and Activator protein 1 (AP-1) cascade, as well as Protein Kinase C alpha (PKCα). These pathways are crucial regulators of cell adhesion, migration, and proliferation. The ability of isoDGR to mimic RGD in binding to integrins opens up possibilities for its use in contexts where integrin modulation is desired.
Experimental Protocols
The characterization of NGR and isoDGR receptor binding relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
Competitive Binding Assay
This assay is used to determine the binding affinity of a ligand by measuring its ability to compete with a labeled reference ligand for binding to a receptor.
Objective: To determine the IC50 value of an unlabeled NGR or isoDGR peptide.
Materials:
-
CD13-positive or integrin-expressing cells (e.g., HT-1080, HUVECs)
-
Labeled reference ligand (e.g., radiolabeled or fluorescently tagged NGR or RGD peptide)
-
Unlabeled test peptides (NGR or isoDGR analogs) at various concentrations
-
Binding buffer (e.g., Tris-buffered saline with divalent cations like Mg²⁺ and Ca²⁺)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells gently with binding buffer.
-
Add a constant concentration of the labeled reference ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to the wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Wash the wells extensively with cold binding buffer to remove unbound ligands.
-
Lyse the cells or directly measure the amount of bound labeled ligand in each well using a suitable detector.
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled test peptide.
-
Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with a specific ligand, providing insights into the functional consequences of receptor binding.
Objective: To assess the ability of isoDGR-coated surfaces to promote cell adhesion mediated by integrins.
Materials:
-
Integrin-expressing cells (e.g., endothelial cells)
-
isoDGR peptides
-
Control peptides (e.g., a scrambled sequence)
-
96-well tissue culture plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Cell staining dye (e.g., Calcein-AM or Crystal Violet)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the isoDGR peptide or control peptide by incubating a solution of the peptide in the wells overnight at 4°C.
-
Wash the wells with PBS to remove unbound peptide.
-
Block non-specific binding sites by incubating the wells with blocking buffer for 1 hour at room temperature.
-
Label the cells with a fluorescent dye like Calcein-AM, if performing a fluorescence-based assay.
-
Resuspend the cells in serum-free media and add a defined number of cells to each well.
-
Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. For fluorescently labeled cells, read the fluorescence intensity. For unlabeled cells, stain with Crystal Violet, solubilize the dye, and measure the absorbance.
-
Compare the adhesion to isoDGR-coated wells with the adhesion to control wells.
References
- 1. NGR peptide ligands for targeting CD13/APN identified through peptide array screening resemble fibronectin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential binding of drugs containing the NGR motif to CD13 isoforms in tumor vessels, epithelia, and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an NGR Peptide on the Efficacy of the Doxorubicin Phospholipid Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
NGR Peptide Cross-Reactivity with Normal Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Asn-Gly-Arg (NGR) peptide motif has emerged as a promising vector for targeted drug delivery, primarily due to its affinity for an isoform of aminopeptidase N (APN/CD13) that is selectively overexpressed on the endothelial cells of tumor neovasculature.[1][2] This targeted approach aims to enhance the therapeutic index of anticancer agents by concentrating their activity at the tumor site while minimizing exposure to healthy tissues. However, as CD13 is also expressed in various normal tissues, a thorough evaluation of the cross-reactivity of NGR-based therapeutics is a critical component of preclinical safety assessment.[3][4]
This guide provides a comparative overview of the cross-reactivity of NGR peptides with normal tissues, presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
Comparative Binding of NGR Peptides: Tumor vs. Normal Tissues
The selectivity of NGR peptides for tumor vasculature is attributed to their differential binding to various CD13 isoforms.[5] Studies have shown that while CD13 is present in normal organs, the isoform expressed in tumor-associated blood vessels is the primary target of NGR peptides.
Qualitative Assessment of NGR-TNF Binding in Human Tissues
Immunohistochemical studies using a conjugate of NGR and Tumor Necrosis Factor (NGR-TNF) have demonstrated this selectivity. A key study investigated the binding of NGR-TNF to normal and neoplastic human tissues, revealing a distinct preference for tumor vasculature.
| Tissue Type | CD13 Expression (via anti-CD13 antibody) | NGR-TNF Binding | Implication for Cross-Reactivity |
| Normal Kidney | Strong staining in epithelial cells of proximal tubules. | No significant binding observed. | Low risk of off-target effects in the kidney, despite CD13 presence. |
| Normal Myeloid Cells | CD13 is a known marker for myeloid cells. | Failed to bind. | Low risk of cross-reactivity with circulating myeloid cells. |
| Tumor-Associated Blood Vessels | Positive staining. | Strong and specific binding observed. | Demonstrates effective on-target binding in the tumor microenvironment. |
| Normal Colon | CD13 is expressed in the intestinal brush border. | No binding observed in normal colon tissue. | Suggests selectivity against gastrointestinal tract isoforms. |
| Human Colon Cancer | Variable expression. | Highly specific binding to tumor vessels. | Confirms tumor-homing potential. |
Table 1: Summary of qualitative immunohistochemical analysis of NGR-TNF binding to human tissues. Data is inferred from the findings of Curnis et al., 2002.
Quantitative Biodistribution of 99mTc-NGR in a Murine Model
| Organ | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) | 8 hours post-injection (%ID/g ± SD) | 12 hours post-injection (%ID/g ± SD) |
| Blood | 2.55 ± 0.63 | 1.12 ± 0.35 | 0.43 ± 0.11 | 0.21 ± 0.09 |
| Heart | 1.03 ± 0.28 | 0.51 ± 0.17 | 0.25 ± 0.08 | 0.13 ± 0.04 |
| Liver | 4.07 ± 0.76 | 3.58 ± 0.62 | 2.97 ± 0.51 | 2.15 ± 0.37 |
| Spleen | 0.89 ± 0.21 | 0.63 ± 0.19 | 0.41 ± 0.12 | 0.28 ± 0.07 |
| Lung | 1.52 ± 0.41 | 0.87 ± 0.26 | 0.54 ± 0.15 | 0.36 ± 0.11 |
| Kidney | 7.93 ± 2.13 | 5.11 ± 1.58 | 3.24 ± 1.03 | 2.08 ± 0.65 |
| Muscle | 0.68 ± 0.18 | 0.42 ± 0.13 | 0.29 ± 0.09 | 0.19 ± 0.06 |
| Tumor | 2.52 ± 0.83 | 3.03 ± 0.71 | 3.26 ± 0.63 | 2.81 ± 0.25 |
Table 2: Biodistribution of 99mTc-NGR in nude mice with human HepG2 hepatoma. While some uptake is noted in the liver and kidneys, which are involved in clearance, the tumor uptake is significant and sustained over time.
Experimental Protocols
A critical component of assessing cross-reactivity is a robust and well-defined experimental methodology. Below is a representative protocol for immunohistochemical (IHC) staining to evaluate the binding of NGR-conjugated molecules to a panel of normal human tissues, based on methodologies described in the literature.
Immunohistochemistry Protocol for NGR-Conjugate Binding to Human Tissues
1. Tissue Preparation:
- Use cryostat sections (5-10 µm thickness) of fresh-frozen human tissue samples. The US FDA recommends a comprehensive panel of 37 normal human tissues for definitive cross-reactivity studies.
- Fix the sections in cold acetone for 10 minutes and then air dry.
2. Blocking of Endogenous Enzymes:
- If using a peroxidase-based detection system, incubate the sections with 0.3% hydrogen peroxide in methanol for 30 minutes to block endogenous peroxidase activity.
- Rinse with Phosphate Buffered Saline (PBS).
3. Blocking of Non-Specific Binding:
- Incubate sections with a blocking buffer (e.g., PBS containing 10% normal goat serum and 1% bovine serum albumin) for 1 hour at room temperature to prevent non-specific antibody binding.
4. Primary Reagent Incubation:
- Incubate tissue sections with the NGR-conjugated therapeutic (e.g., NGR-TNF at a concentration of 1-5 µg/ml) or a labeled NGR peptide overnight at 4°C in a humidified chamber.
- Controls:
- Positive Control: A tissue known to express the target CD13 isoform (e.g., tumor tissue).
- Negative Control (Therapeutic): The unconjugated therapeutic molecule (e.g., TNF-α alone) at the same molar concentration.
- Negative Control (Peptide): A scrambled or irrelevant peptide conjugate.
- Antibody Control: An anti-CD13 monoclonal antibody known to bind the tumor vasculature isoform (e.g., WM15) and one that binds to epithelial isoforms (e.g., 13C03) can be used on parallel sections for comparison.
5. Detection System:
- If the NGR-conjugate is not directly labeled, use a primary antibody against the conjugated molecule (e.g., an anti-TNF antibody if using NGR-TNF). Incubate for 1 hour at room temperature.
- Rinse with PBS.
- Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-peroxidase complex (ABC) reagent.
- Rinse with PBS.
6. Visualization:
- Develop the signal with a suitable chromogen substrate (e.g., 3,3'-diaminobenzidine - DAB) until the desired stain intensity is reached.
- Counterstain with hematoxylin to visualize cell nuclei.
7. Mounting and Analysis:
- Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
- Examine the slides under a light microscope to assess the location and intensity of staining.
Visualizing NGR Peptide Targeting and Potential Cross-Reactivity
The following diagrams illustrate the key concepts behind NGR peptide targeting and the experimental workflow for assessing cross-reactivity.
Caption: NGR peptide-drug conjugate selectively binding to the tumor-specific CD13 isoform.
Caption: Experimental workflow for immunohistochemical (IHC) analysis of cross-reactivity.
The NGR to isoDGR Isomerization: A Dual-Targeting Alternative
An important consideration in the cross-reactivity profile of NGR peptides is their potential for chemical instability. The asparagine residue in the NGR motif can undergo deamidation to form an isoaspartate (isoDGR) residue. This conversion is significant because the isoDGR motif is a ligand for RGD-binding integrins, which are also overexpressed in the tumor neovasculature.
This phenomenon can be viewed as a double-edged sword:
-
Potential for Enhanced Targeting: The conversion can lead to a dual-targeting system, engaging both CD13 and integrins, which could potentially enhance tumor accumulation and efficacy.
-
Altered Cross-Reactivity Profile: The binding to integrins introduces a different set of potential off-target interactions that must be characterized, as integrins are widely expressed in the body.
The stability of the NGR motif can be modulated by altering the flanking amino acid sequences or by using different cyclization strategies (e.g., disulfide vs. thioether bonds), creating a range of NGR-based alternatives with distinct targeting and cross-reactivity profiles.
Caption: Conversion of NGR to isoDGR, leading to dual receptor targeting properties.
Conclusion
The available evidence strongly suggests that NGR peptides exhibit a favorable cross-reactivity profile, with a clear preference for the CD13 isoform expressed on tumor vasculature over those found in normal tissues. This selectivity is the cornerstone of their use in targeted cancer therapy. However, the potential for isomerization to isoDGR and the resulting engagement of integrins highlight the need for careful characterization of each specific NGR-based therapeutic. Rigorous, GLP-compliant tissue cross-reactivity studies using a comprehensive panel of normal human tissues remain a mandatory and invaluable step in the preclinical development of these promising targeted agents.
References
- 1. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neovasculature homing motif NGR: more than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Isothermal Titration Calorimetry vs. Alternative Methods for NGR Peptide Binding Kinetics
For researchers, scientists, and drug development professionals invested in the therapeutic potential of NGR peptides, accurately characterizing their binding kinetics to the CD13/APN receptor is paramount. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other widely used techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The Asn-Gly-Arg (NGR) peptide motif has emerged as a promising ligand for targeted cancer therapy and imaging, owing to its specific binding to aminopeptidase N (APN), also known as CD13, which is often overexpressed on the surface of tumor cells and angiogenic blood vessels. Understanding the precise binding affinity, kinetics, and thermodynamics of NGR peptides with CD13 is crucial for the design and optimization of novel drug delivery systems and therapeutic agents. Isothermal Titration Calorimetry (ITC) stands out as a powerful tool for this purpose, providing a complete thermodynamic profile of the binding interaction in a single experiment. However, other techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) also offer valuable insights into binding kinetics. This guide will delve into a comparative analysis of these methods, with a focus on their application to NGR peptide systems.
At a Glance: Comparing ITC, SPR, and BLI
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key characteristics.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Measures the heat change upon binding of molecules in solution. | Detects changes in the refractive index at a sensor surface as molecules bind. | Measures the interference pattern of light reflected from a biosensor tip as molecules bind. |
| Key Parameters | KD, ΔH, ΔS, n (stoichiometry) | kon, koff, KD | kon, koff, KD |
| Sample State | Both molecules are in solution, label-free. | One molecule is immobilized on a sensor chip, the other is in solution; label-free. | One molecule is immobilized on a biosensor tip, the other is in solution; label-free. |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | Relatively high. | Low. | Low. |
| Data Output | Thermodynamic and affinity data. | Kinetic and affinity data. | Kinetic and affinity data. |
| Advantages | Provides a complete thermodynamic profile (enthalpy and entropy). No immobilization required, minimizing potential artifacts. | Real-time kinetic data. High sensitivity. | High throughput. Real-time kinetic data. Less sensitive to bulk refractive index changes than SPR. |
| Disadvantages | Higher sample consumption. Lower throughput. May not be suitable for very weak or very strong interactions. | Immobilization can potentially alter protein conformation and activity. Susceptible to mass transport limitations and non-specific binding. | Immobilization required. Lower sensitivity compared to SPR. |
In-Depth Analysis: ITC for NGR Peptide Binding
ITC directly measures the heat released or absorbed during the binding of an NGR peptide to the CD13 receptor. This allows for the determination of the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic signature of the interaction. The stoichiometry (n) of the binding event, i.e., how many peptide molecules bind to one receptor molecule, can also be determined. This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the interaction and for rational drug design.
Alternative Approaches: A Look at SPR
Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. In a typical SPR experiment, the CD13 receptor would be immobilized on a sensor chip, and a solution containing the NGR peptide would be flowed over the surface. The binding and dissociation of the peptide are monitored in real-time, allowing for the calculation of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
A study on a human TNF-alpha derivative fused with a cyclic NGR peptide (NGR-hTNF) provides a concrete example of SPR application. In this research, the binding kinetics of NGR-hTNF to its receptor were characterized, yielding valuable information on the interaction dynamics.
Experimental Corner: A Detailed ITC Protocol for NGR Peptide-CD13 Interaction
While a specific, published, step-by-step protocol for NGR peptide-CD13 ITC is elusive, the following detailed methodology is based on established best practices for protein-peptide ITC experiments and can be adapted for this specific system.[1][2][3]
I. Materials and Reagents:
-
Recombinant Human Aminopeptidase N (CD13): Purity >95% as determined by SDS-PAGE.
-
Synthetic NGR Peptide (e.g., cyclic CNGRC): Purity >95% as determined by HPLC.
-
ITC Buffer: A suitable buffer that ensures the stability and activity of both the protein and the peptide. A common choice is phosphate-buffered saline (PBS) or HEPES buffer at a physiological pH (e.g., 7.4). The buffer used for protein purification and peptide dissolution must be identical to the buffer used in the ITC experiment to minimize heats of dilution.
-
Isothermal Titration Calorimeter: (e.g., MicroCal PEAQ-ITC, Malvern Panalytical).
-
Degassing apparatus.
-
High-precision balance and volumetric flasks.
II. Sample Preparation:
-
Protein Preparation:
-
Dialyze the purified CD13 protein extensively against the chosen ITC buffer at 4°C. This step is critical to ensure buffer matching.
-
After dialysis, determine the precise concentration of the CD13 solution using a reliable method such as UV-Vis spectrophotometry at 280 nm, employing the correct extinction coefficient.
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for at least 10 minutes to remove any aggregates.
-
Degas the protein solution immediately before the ITC experiment.
-
-
Peptide Preparation:
-
Accurately weigh the synthetic NGR peptide and dissolve it in the exact same batch of ITC buffer used for the protein dialysis to create a stock solution.
-
Determine the precise concentration of the peptide stock solution.
-
Prepare the final peptide solution for the ITC syringe by diluting the stock solution with the ITC buffer.
-
Degas the final peptide solution.
-
III. ITC Experimental Setup:
-
Instrument Preparation:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a control experiment by titrating the peptide solution into the buffer-filled sample cell to determine the heat of dilution of the peptide. This value will be subtracted from the experimental data.
-
-
Loading the Instrument:
-
Carefully load the degassed CD13 solution into the sample cell, avoiding the introduction of air bubbles. A typical concentration for the protein in the cell is in the range of 10-50 µM.
-
Load the degassed NGR peptide solution into the injection syringe. The peptide concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM).
-
-
Titration Parameters:
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters:
-
Number of injections: Typically 19-20 injections.
-
Injection volume: A small initial injection (e.g., 0.4 µL) followed by larger, equal-volume injections (e.g., 2 µL).
-
Spacing between injections: Sufficient time to allow the signal to return to baseline (e.g., 150 seconds).
-
-
IV. Data Analysis:
-
The raw ITC data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution (from the control experiment) from the integrated data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters: KD, ΔH, ΔS, and n.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: NGR peptide binding and subsequent cellular events.
Conclusion: Making an Informed Decision
The choice between ITC, SPR, and BLI for studying NGR peptide binding kinetics depends on the specific research question and available resources.
-
For a comprehensive understanding of the thermodynamic driving forces of the NGR peptide-CD13 interaction, ITC is the gold standard . The information it provides on enthalpy and entropy changes is unparalleled and crucial for lead optimization in drug discovery.
-
When high-throughput screening of multiple NGR peptide variants is required , or when sample availability is limited, SPR and BLI are more suitable options . They provide valuable kinetic data (kon and koff) that can be used to rank the binding affinities of different peptides.
Ultimately, a multi-faceted approach, potentially employing both ITC and a kinetic-based method like SPR, can provide the most complete picture of the NGR peptide binding event, accelerating the development of novel and effective targeted therapies.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of NGR Peptide (Trifluoroacetate)
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe and compliant research environment. NGR peptide (Trifluoroacetate), a synthetic peptide utilized in targeted drug delivery and tumor imaging research, requires careful handling and disposal to mitigate potential environmental and health impacts.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of NGR peptide (Trifluoroacetate), aligning with general laboratory safety standards and regulatory expectations.
Core Principles of Peptide Waste Management
Due to the often-unknown biological and toxicological properties of novel synthetic peptides, a cautious approach to waste management is essential.[3] Therefore, NGR peptide (Trifluoroacetate) and all materials contaminated with it should be treated as potentially hazardous chemical waste.[3] This includes solid peptide, solutions, and contaminated labware. The cardinal rule is to adhere to your institution's specific guidelines for chemical and hazardous waste disposal and to consult with your Environmental Health and Safety (EHS) department for any uncertainties.[4] Never dispose of peptide waste down the drain or in regular solid waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, nitrile gloves, and a lab coat. When handling the solid (powder) form of the peptide, perform the work in a well-ventilated area or a chemical fume hood to prevent inhalation.
Summary of Safety and Handling Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat. | |
| Handling of Solid Peptide | Conduct in a well-ventilated area or a chemical fume hood to avoid dust inhalation. | |
| Waste Classification | Treat as potentially hazardous chemical waste. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | |
| Spill Response (Solid) | Carefully sweep material to avoid creating dust and place it in a designated chemical waste container. | |
| Spill Response (Liquid) | Contain spills with absorbent materials and collect for disposal as chemical waste. |
Step-by-Step Disposal Protocol for NGR Peptide (Trifluoroacetate)
A systematic approach to waste segregation, labeling, storage, and disposal is critical for maintaining a safe laboratory environment.
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal.
-
Solid Waste: Collect unused or expired solid NGR peptide (Trifluoroacetate) in a clearly labeled, sealed container. For spills of the solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.
-
Liquid Waste: Solutions containing NGR peptide (Trifluoroacetate) should be collected in a separate, sealed, and clearly labeled waste container designated for liquid chemical waste. Do not mix peptide solutions with other incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the peptide should be placed in a designated, lined container for solid chemical waste. Sharps, such as needles or contaminated glassware, must be disposed of in puncture-resistant sharps containers.
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the full chemical name: "NGR peptide (Trifluoroacetate) Waste".
-
Include any known hazard information. While the Safety Data Sheet (SDS) for NGR peptide (Trifluoroacetate) may indicate it is not classified as a hazardous substance, it is best practice to handle it with care.
-
Indicate the date of accumulation to ensure timely disposal.
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Store waste containers in a secondary containment tray to prevent spills.
-
The storage area should be away from general lab traffic and clearly marked as a hazardous waste accumulation area.
-
Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's official channels.
-
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for the hazardous waste.
-
Provide an accurate description of the waste contents to the disposal personnel.
-
The final disposal method will likely be incineration by a licensed waste disposal facility, which ensures the complete destruction of the peptide.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of NGR peptide (Trifluoroacetate).
References
Personal protective equipment for handling NGR peptide (Trifluoroacetate)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NGR peptide (Trifluoroacetate). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers may classify NGR peptide (Trifluoroacetate) as non-hazardous, the trifluoroacetate (TFA) counter-ion presents significant risks. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin and eye damage, and its vapors can be harmful if inhaled.[1][2] Therefore, it is imperative to handle the peptide salt with precautions appropriate for a hazardous substance.
The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving NGR peptide (Trifluoroacetate).
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Lyophilized Powder) | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a respirator (N95 or higher) to prevent inhalation of fine particles.[3][4] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. A face shield is recommended as an additional precaution against splashes. |
| Handling Solutions | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling NGR peptide (Trifluoroacetate) from receipt to disposal is crucial for a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
For long-term storage of the lyophilized peptide, keep it at -20°C or -80°C in a tightly sealed container, protected from moisture and light.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
2.2. Reconstitution
-
Perform all reconstitution in a fume hood to avoid inhalation of any residual powder.
-
Use a sterile, appropriate solvent as recommended by the supplier. For many peptides, this may include sterile water, buffers, or organic solvents like DMSO for initial dissolution.
-
Add the solvent slowly to the side of the vial to avoid foaming. Gently swirl or vortex to dissolve; do not shake vigorously.
-
If not for immediate use, create single-use aliquots to avoid repeated freeze-thaw cycles.
2.3. Experimental Use
-
Clearly label all solutions with the peptide name, concentration, date, and hazard information.
-
When handling solutions, always wear the appropriate PPE.
-
Ensure all equipment used for handling the peptide is properly calibrated and maintained.
Disposal Plan
All waste materials that have come into contact with NGR peptide (Trifluoroacetate) must be treated as hazardous waste due to the trifluoroacetic acid component.
-
Contaminated PPE: Dispose of gloves, masks, and other disposable lab wear in a designated hazardous waste container.
-
Empty Vials and Consumables: All used vials, pipette tips, and other consumables should be collected in a clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing the peptide in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Follow your institution's and local regulations for the final disposal of chemical and hazardous waste.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills of the lyophilized powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow your institution's spill cleanup procedures.
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of NGR peptide (Trifluoroacetate) in a research laboratory.
Caption: Workflow for the safe handling of NGR peptide (Trifluoroacetate).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
